Sodium (2-sulfonatoethyl)methanethiosulfonate
Description
Properties
IUPAC Name |
sodium;2-methylsulfonylsulfanylethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O5S3.Na/c1-10(4,5)9-2-3-11(6,7)8;/h2-3H2,1H3,(H,6,7,8);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZSYKLNULKPWIX-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)SCCS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NaO5S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00393166 | |
| Record name | MTSES | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00393166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
184644-83-5 | |
| Record name | MTSES | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00393166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Dual Mechanism of Action of MTSES: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the mechanism of action of Sodium (2-sulfonatoethyl) methanethiosulfonate (MTSES), a key reagent in protein structure and function studies. Tailored for researchers, scientists, and drug development professionals, this document elucidates the dual functionality of MTSES as both a covalent modifier of cysteine residues and a direct open-channel blocker, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.
Core Mechanism: Covalent Modification of Cysteine Residues
MTSES is a negatively charged, membrane-impermeant methanethiosulfonate (MTS) reagent primarily utilized for its ability to selectively react with the sulfhydryl (thiol) group of cysteine residues in proteins.[1][2][3] This specificity allows for the targeted modification of proteins, a technique central to the Substituted Cysteine Accessibility Method (SCAM).[4]
The reaction involves the formation of a disulfide bond between the MTSES molecule and the cysteine residue, a process termed alkanethiolation.[4][5] This covalent modification is rapid and, under typical experimental conditions, essentially irreversible.[6] However, the disulfide bond can be cleaved by the application of reducing agents such as dithiothreitol (DTT), restoring the native cysteine residue.[4][7] The introduction of the negatively charged sulfonatoethyl group from MTSES can alter the local electrostatic environment within the protein, leading to functional changes that can be measured, for example, as alterations in ion channel conductance.[4][8]
References
- 1. caymanchem.com [caymanchem.com]
- 2. MTSES | CAS 184644-83-5 | Cayman Chemical | Biomol.de [biomol.com]
- 3. biotium.com [biotium.com]
- 4. ttuhsc.edu [ttuhsc.edu]
- 5. benchchem.com [benchchem.com]
- 6. Cysteine Substitution Mutagenesis and the Effects of Methanethiosulfonate Reagents at P2X2 and P2X4 Receptors Support a Core Common Mode of ATP Action at P2X Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. interchim.fr [interchim.fr]
- 8. biotium.com [biotium.com]
Probing Protein Architecture and Dynamics: An In-depth Technical Guide to Methanethiosulfonate Ethylsulfonate (MTSES)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methanethiosulfonate (MTS) reagents are a class of powerful tools for investigating the structure and function of proteins, particularly membrane proteins like ion channels and transporters.[1] Among these, Sodium (2-sulfonatoethyl) methanethiosulfonate (MTSES) is a key reagent utilized in the Substituted Cysteine Accessibility Method (SCAM). This technique combines site-directed mutagenesis with chemical labeling to probe the local environment of specific amino acid residues, identify pore-lining regions, and investigate conformational changes associated with protein function.[1][2] MTSES is a negatively charged, membrane-impermeant thiol-reactive compound that specifically and rapidly reacts with the sulfhydryl group of cysteine residues to form a disulfide bond.[2][3][4] This modification introduces a negative charge at the cysteine position, allowing researchers to infer structural and functional information by observing the resulting changes in protein activity.[3] This guide provides a comprehensive overview of the core principles, experimental protocols, and data interpretation associated with the use of MTSES in protein research.
Core Principles of MTSES-Based Protein Modification
The fundamental principle of using MTSES lies in its specific and rapid reaction with accessible cysteine residues.[4][5] By systematically introducing cysteine mutations at various positions within a protein of interest, researchers can map the accessibility of these residues to MTSES.[1][2] The negatively charged and membrane-impermeant nature of MTSES makes it particularly useful for identifying residues exposed to the aqueous environment on one side of a membrane.[1][2]
The reaction of MTSES with a cysteine residue results in the covalent attachment of a sulfonatoethyl group, thereby introducing a negative charge.[3] The functional consequences of this modification, such as alterations in ion channel conductance, substrate transport rates, or ligand binding affinities, provide valuable insights into the role of the modified residue in the protein's function.[1][5]
Key Applications of MTSES in Protein Research:
-
Mapping Protein Topology: Delineating the transmembrane and extracellular/intracellular domains of membrane proteins.[1]
-
Identifying Channel and Transporter Pore-Lining Residues: Cysteine residues lining a pore will be accessible to MTSES, and their modification often alters transport or conductance.[1][6]
-
Investigating Conformational Changes: The accessibility of a cysteine residue to MTSES can change depending on the protein's conformational state (e.g., open vs. closed state of an ion channel), providing insights into structural rearrangements during function.[4][7]
-
Probing Ligand Binding Sites: Modification of cysteines near a binding site can alter ligand affinity, helping to map the binding pocket.[1]
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with MTSES and related MTS reagents.
| Parameter | Value | Reference |
| Reactivity of MTS Reagents | ||
| MTSET reactivity relative to MTSEA | 2.5 times as reactive | [4] |
| MTSET reactivity relative to MTSES | 10 times as reactive | [4] |
| Typical Experimental Conditions | ||
| MTSES Concentration | 10 mM | [4] |
| MTSET Concentration | 1 mM | [4] |
| MTSEA Concentration | 2.5 mM | [4] |
| Application Time | 1 to 5 minutes | [4] |
| Dissociation Constants (Kd) of MTSES Block | ||
| cys-less CFTR at -80 mV | 1.97 mmol·L⁻¹ | [8] |
| cys-less CFTR at -20 mV | 5.47 mmol·L⁻¹ | [8] |
| cys-less CFTR at +40 mV | 26.1 mmol·L⁻¹ | [8] |
| Half-life of MTS Reagents (pH 7.0, 20°C) | ||
| MTSEA | ~12 min | [4] |
| MTSET | ~11.2 min | [4] |
| MTSES | ~370 min | [4] |
Experimental Protocols
Substituted Cysteine Accessibility Method (SCAM) using MTSES
This protocol outlines the general steps for using MTSES to probe the accessibility of engineered cysteine residues in a membrane protein expressed in a cellular system (e.g., Xenopus oocytes or cultured mammalian cells).
1. Site-Directed Mutagenesis:
-
Generate a series of single-cysteine mutants of the target protein in a cysteine-less background, if possible.
-
Each mutant should have a cysteine introduced at a specific position of interest.
-
Verify the sequence of all constructs.
2. Protein Expression:
-
Express the wild-type and mutant proteins in a suitable expression system (e.g., inject cRNA into Xenopus oocytes or transfect cultured cells).
-
Allow sufficient time for protein expression and trafficking to the plasma membrane.
3. Functional Assay:
-
Use an appropriate functional assay to measure the activity of the protein. For ion channels, this is typically two-electrode voltage clamp or patch-clamp electrophysiology. For transporters, this could be radiolabeled substrate uptake assays.
4. MTSES Application and Data Acquisition:
-
Prepare a fresh stock solution of MTSES in the desired buffer immediately before use. A typical working concentration is 1-10 mM.[4]
-
Establish a baseline recording of the protein's activity.
-
Apply the MTSES solution to the extracellular or intracellular side of the membrane, depending on the experimental question.
-
Continuously monitor the protein's activity during and after MTSES application. The rate of change in activity reflects the accessibility and reactivity of the introduced cysteine.
-
After the effect of MTSES has reached a steady state, wash out the reagent thoroughly.
-
The reaction can often be reversed by the application of a reducing agent like dithiothreitol (DTT).[4]
5. Data Analysis:
-
Quantify the change in protein function (e.g., percent inhibition or potentiation of current for an ion channel).
-
The rate of modification can be determined by fitting the time course of the functional change to an exponential function.
-
Compare the effects of MTSES on different cysteine mutants to infer the relative accessibility of each position.
Competition Experiment to Probe Accessibility
This experiment helps to determine the accessibility of a cysteine residue to different MTS reagents, providing information about the physical constraints of the local environment.[2]
1. Protein Expression and Functional Assay:
-
Follow steps 1-3 of the SCAM protocol.
2. Pre-incubation with Competing MTS Reagent:
-
Establish a baseline recording of protein activity.
-
Apply a non-biotinylated, membrane-impermeant MTS reagent (like MTSET or MTSES) to the cell for a defined period.[2]
3. Labeling with Biotinylated MTS Reagent:
-
Wash out the competing MTS reagent.
-
Apply a biotinylated MTS reagent (e.g., MTSEA-biotin).[2]
4. Detection of Biotinylation:
-
Lyse the cells and perform a streptavidin pull-down to isolate biotinylated proteins.
-
Analyze the pulled-down proteins by Western blotting using an antibody against the target protein.
-
The degree of biotinylation will be inversely proportional to the accessibility of the competing MTS reagent.[2]
Visualizations
Experimental Workflow for Substituted Cysteine Accessibility Method (SCAM)
Caption: Workflow for studying protein structure using SCAM with MTSES.
Logical Flow of a SCAM Competition Experiment
Caption: Logic diagram for a SCAM competition experiment to probe accessibility.
Generalized GPCR Signaling Pathway
Caption: A generalized signaling pathway for a G-Protein Coupled Receptor (GPCR).
MTSES in Drug Development
The insights gained from MTSES-based studies have significant implications for drug development. By elucidating the structure of ligand binding sites and understanding the conformational changes that lead to protein activation or inhibition, researchers can more effectively design novel therapeutics. For example, understanding the accessibility of residues in an ion channel pore can guide the development of channel blockers. Similarly, mapping the conformational changes in a G-protein coupled receptor upon agonist binding can aid in the design of allosteric modulators. The Substituted Cysteine Accessibility Method, with MTSES as a key reagent, provides a powerful experimental approach to validate and refine computational models of protein-drug interactions, ultimately accelerating the drug discovery process.
Conclusion
MTSES is an invaluable tool for molecular neurobiologists, biochemists, and pharmacologists engaged in the study of protein structure and function. Its utility in the Substituted Cysteine Accessibility Method allows for detailed mapping of protein topology, identification of functionally important residues, and the characterization of dynamic conformational changes. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers and drug development professionals to effectively employ MTSES in their investigations, leading to a deeper understanding of the molecular machinery of life and paving the way for the development of novel therapeutics.
References
- 1. Site-directed alkylation of cysteine to test solvent accessibility of membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bio-protocol.org [bio-protocol.org]
- 3. Quantifying conformational changes in GPCRs: glimpse of a common functional mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ttuhsc.edu [ttuhsc.edu]
- 5. Cysteine Substitution Mutants Give Structural Insight and Identify ATP Binding and Activation Sites at P2X Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cysteine mapping in the ion selectivity and toxin binding region of the cardiac Na+ channel pore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Conformational changes of G protein-coupled receptors during their activation by agonist binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cysteine-independent inhibition of the CFTR chloride channel by the cysteine-reactive reagent sodium (2-sulphonatoethyl) methanethiosulphonate - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Membrane Permeability of Sodium (2-sulfonatoethyl)methanethiosulfonate (MTSES)
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sodium (2-sulfonatoethyl)methanethiosulfonate, commonly known as MTSES, is a hydrophilic, thiol-reactive chemical compound extensively used in biological research. A primary application of MTSES is in the field of protein biochemistry and electrophysiology, specifically for the Substituted Cysteine Accessibility Method (SCAM). Its utility in these techniques is critically dependent on one of its core physicochemical properties: its general impermeability to cellular membranes. This guide provides a comprehensive technical overview of the membrane permeability of MTSES, presenting the theoretical basis for its impermeability, a summary of key experimental evidence, a detailed experimental protocol that leverages this property, and visualizations of the underlying principles and workflows.
The Physicochemical Basis of MTSES Membrane Impermeability
The structure of MTSES is key to its inability to readily cross the lipid bilayer of a cell membrane. The molecule contains a methanethiosulfonate group, which reacts specifically with the sulfhydryl groups of cysteine residues, and a terminal sulfonate group (-SO₃⁻).
At physiological pH, the sulfonate group is ionized, conferring a permanent negative charge to the molecule. The hydrophobic core of the cell membrane acts as a significant energy barrier to the passage of charged, hydrophilic molecules. This electrostatic repulsion and the high energetic cost of desolvating the MTSES molecule for entry into the lipid environment are the primary reasons for its classification as a membrane-impermeable reagent.[1]
Figure 1. Principle of MTSES Impermeability.
Experimental Evidence for Membrane Impermeability
Direct quantitative measurement of MTSES permeability (e.g., an apparent permeability coefficient, Papp) is not commonly reported in the literature, primarily because its permeability is considered negligible for the duration of typical experiments. Instead, its impermeability is overwhelmingly demonstrated through functional assays where MTSES is applied extracellularly and fails to affect intracellular protein domains. The table below summarizes key findings.
| System/Protein Studied | Experimental Approach | Observation | Conclusion on Permeability | Reference |
| Na⁺-Ca²⁺ Exchanger (NCX1.5) | Whole-cell uptake assay vs. reconstituted proteoliposomes | External application of MTSES to whole cells expressing the exchanger showed no inhibition of function. | MTSES does not cross the cell membrane to access the intracellular active sites of the transporter. | [2] |
| Shaker K⁺ Channels | Whole-cell patch-clamp electrophysiology | MTSES applied to the extracellular bath modifies engineered cysteine residues only on the external face of the channel protein. | The reagent is membrane-impermeant, allowing for precise topological mapping of the protein's extracellular domains. | [3] |
| CFTR Chloride Channel | Patch-clamp electrophysiology on excised membrane patches | Intracellular application of MTSES can cause a direct block of the channel pore, an effect not seen with extracellular application unless a pathway is available. | MTSES acts on the side of the membrane to which it is applied, confirming it does not readily cross the membrane. | [4] |
| Equilibrative Nucleoside Transporter 1 (ENT1) | Radioligand binding and uptake assays | The membrane-impermeable, negatively charged MTSES did not inhibit substrate binding or uptake when applied externally. | MTSES is unable to access critical cysteine residues from the extracellular side, confirming its lack of membrane penetration. | [2] |
Experimental Protocol: Assessing Extracellular Cysteine Accessibility via SCAM
This protocol describes a representative experiment using MTSES to determine if a specific cysteine residue in a membrane protein is accessible to the extracellular environment. The logic relies on the inability of MTSES to cross the membrane.
Objective: To test the extracellular accessibility of a cysteine residue (e.g., at position X in Protein Y) using MTSES modification and a functional assay (e.g., whole-cell patch-clamp).
Materials:
-
Cells expressing the cysteine-mutated protein of interest (Protein Y-CysX).
-
Control cells expressing the wild-type protein (without the target cysteine).
-
External recording solution (e.g., 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, pH 7.4).
-
Internal pipette solution (e.g., 140 mM KCl, 10 mM EGTA, 10 mM HEPES, pH 7.2).
-
Freshly prepared stock solution of MTSES (e.g., 1 M in water). Store on ice.
-
Working solution of MTSES (e.g., 10 mM in external recording solution). Prepare immediately before use.[1][5]
-
Whole-cell patch-clamp electrophysiology setup.
Methodology:
-
Baseline Recording:
-
Establish a whole-cell patch-clamp configuration on a cell expressing Protein Y-CysX.
-
Apply a voltage protocol appropriate for eliciting a functional response from the protein (e.g., ion channel currents).
-
Record a stable baseline of activity for 2-3 minutes to ensure the measurement is consistent.
-
-
MTSES Application:
-
Washout and Post-Modification Recording:
-
Perfuse the cell with the standard external recording solution (without MTSES) to wash away the unreacted reagent.
-
Once the washout is complete, record the functional activity using the same voltage protocol.
-
-
Data Analysis:
-
Compare the functional parameter (e.g., current amplitude, gating kinetics) before and after MTSES application.
-
A significant, irreversible change in function after MTSES application indicates that the reagent has accessed and covalently modified the cysteine at position X.
-
Perform control experiments on wild-type cells. The absence of an effect of MTSES on the wild-type protein confirms the effect is specific to the introduced cysteine.
-
Interpretation:
-
Effect Observed: The cysteine residue at position X is accessible to the extracellular solution.
-
No Effect Observed: The cysteine residue at position X is likely buried within the protein's transmembrane or intracellular domains, inaccessible to the membrane-impermeable MTSES.
Figure 2. Experimental Workflow for SCAM.
Logical Framework for Interpreting MTSES Experiments
The interpretation of results from experiments using MTSES is predicated on a clear logical framework that assumes its membrane impermeability. The following diagram illustrates this decision-making process.
Figure 3. Logical Flow of MTSES Action.
Conclusion
This compound (MTSES) is a powerful tool for probing protein structure and function, particularly for membrane-spanning proteins like ion channels and transporters. Its utility is fundamentally based on its inability to cross the cell membrane, a property conferred by its negatively charged sulfonate group. While quantitative permeability data is scarce, a wealth of functional evidence confirms that MTSES acts exclusively on the side of the membrane to which it is applied. This characteristic allows researchers to confidently map extracellular protein topology and dissect the roles of specific externally-facing amino acid residues, making MTSES an indispensable reagent in modern cell biology and pharmacology.
References
- 1. ttuhsc.edu [ttuhsc.edu]
- 2. researchgate.net [researchgate.net]
- 3. Specificity of Charge-carrying Residues in the Voltage Sensor of Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cysteine-independent inhibition of the CFTR chloride channel by the cysteine-reactive reagent sodium (2-sulphonatoethyl) methanethiosulphonate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotium.com [biotium.com]
An In-Depth Technical Guide to the Reactivity of MTSES with Cysteine Residues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium (2-sulfonatoethyl) methanethiosulfonate (MTSES) is a water-soluble, membrane-impermeant, and negatively charged thiol-reactive reagent. Its high specificity for the sulfhydryl (thiol) group of cysteine residues has made it an invaluable tool in protein chemistry, biophysics, and drug discovery. By covalently modifying accessible cysteine residues, MTSES allows researchers to probe protein structure, function, and dynamics. This technical guide provides a comprehensive overview of the core principles of MTSES reactivity with cysteine residues, including detailed experimental protocols, quantitative data, and applications in studying signaling pathways.
Core Principles of MTSES Reactivity
The fundamental reaction between MTSES and a cysteine residue is a nucleophilic attack by the deprotonated thiol (thiolate anion) on the electrophilic sulfur atom of the methanethiosulfonate group. This results in the formation of a mixed disulfide bond and the release of methanesulfinic acid.
Reaction Mechanism
The reaction proceeds via a thiol-thiosulfonate exchange. The high reactivity and specificity of this reaction for thiols make MTSES a powerful tool for site-directed labeling of proteins.[1]
Factors Influencing Reactivity
Several factors can influence the rate and specificity of the reaction between MTSES and cysteine residues:
-
pH: The reaction rate is highly dependent on the pH of the solution. The reactive species is the thiolate anion (S⁻), and its concentration increases as the pH approaches and exceeds the pKa of the cysteine's sulfhydryl group (typically around 8.3). Therefore, the reaction is generally faster at a slightly alkaline pH (7.5-8.5). However, at a very high pH, the hydrolysis of MTSES can become a competing reaction.
-
Accessibility of the Cysteine Residue: For MTSES to react, the cysteine residue must be accessible to the solvent. Buried cysteine residues within the protein's hydrophobic core will not react or will react very slowly. This property is exploited in techniques like Substituted Cysteine Accessibility Method (SCAM) to map the topology of membrane proteins.
-
Local Environment: The microenvironment surrounding the cysteine residue can influence its pKa and, consequently, its reactivity. Nearby positively charged amino acid residues can lower the pKa of the cysteine thiol, increasing the concentration of the reactive thiolate at neutral pH and thus enhancing the reaction rate.
-
Temperature: Like most chemical reactions, the rate of the MTSES-cysteine reaction increases with temperature. However, protein stability must be considered, and reactions are often carried out at room temperature or 4°C for sensitive proteins.
-
Concentration of Reactants: The reaction rate is dependent on the concentrations of both the protein and MTSES. Using a molar excess of MTSES can help drive the reaction to completion.
Quantitative Data on MTSES Reactivity
The following tables summarize key quantitative data regarding the reactivity and properties of MTSES.
| Parameter | Value | Conditions | Reference(s) |
| Second-Order Rate Constant | ~1 x 10² M⁻¹s⁻¹ | pH 7.0, with free cysteine | [1] |
| Half-life in aqueous solution | ~20 minutes | pH 7.5, ambient temperature | [2] |
| Optimal pH range for labeling | 7.0 - 8.5 | Varies with protein | |
| Membrane Permeability | Impermeant | ||
| Charge | Negative |
| Reagent | Relative Reactivity with free thiol | Reference(s) |
| MTSET⁺ | 10 | [1] |
| MTSEA⁺ | 2.5 | [1] |
| MTSES⁻ | 1 | [1] |
Experimental Protocols
Protocol 1: Labeling of a Purified Protein with MTSES
This protocol describes a general procedure for labeling a purified protein containing an accessible cysteine residue with MTSES.
Materials:
-
Purified protein with at least one accessible cysteine residue
-
MTSES (Sodium (2-sulfonatoethyl) methanethiosulfonate)
-
Reaction Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5)
-
Reducing agent (e.g., TCEP or DTT) - optional, for pre-reduction
-
Quenching solution (e.g., 100 mM L-cysteine or β-mercaptoethanol)
-
Desalting column or dialysis cassette
Procedure:
-
Protein Preparation (Optional Pre-reduction):
-
If the protein may have formed disulfide bonds, pre-reduce it by incubating with a 10-fold molar excess of TCEP for 30 minutes at room temperature.
-
Crucially, remove the reducing agent before adding MTSES. This can be done using a desalting column or by dialysis against the Reaction Buffer.
-
-
MTSES Solution Preparation:
-
Prepare a stock solution of MTSES (e.g., 100 mM) in the Reaction Buffer immediately before use. MTSES solutions are not stable for long periods.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the MTSES stock solution to the protein solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. The optimal time and temperature should be determined empirically for each protein.
-
-
Quenching the Reaction:
-
To stop the reaction, add the quenching solution to a final concentration of 10-20 mM to react with any excess MTSES.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
Remove unreacted MTSES and the quenching agent by passing the reaction mixture through a desalting column or by dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).
-
-
Quantification of Labeling Efficiency:
-
The extent of labeling can be determined using various methods, including mass spectrometry (to detect the mass shift upon modification) or by using a fluorescently tagged MTS reagent and measuring absorbance. For MTSES, a functional assay that is sensitive to the modification of the target cysteine is often used to assess the extent of the reaction.
-
Protocol 2: Substituted Cysteine Accessibility Method (SCAM) using Electrophysiology
This protocol provides a general framework for using MTSES in conjunction with two-electrode voltage clamp (TEVC) electrophysiology to study the accessibility of engineered cysteine residues in ion channels expressed in Xenopus oocytes.
Materials:
-
Xenopus oocytes expressing the wild-type (cysteine-less) and single-cysteine mutant ion channels of interest.
-
Two-electrode voltage clamp (TEVC) setup.
-
Perfusion system.
-
Recording solution (e.g., ND96).
-
MTSES stock solution (e.g., 100 mM in water).
-
Dithiothreitol (DTT) solution for reversal (optional).
Procedure:
-
Oocyte Preparation and Recording Setup:
-
Place a cRNA-injected oocyte in the recording chamber and perfuse with the recording solution.
-
Impale the oocyte with two microelectrodes (voltage-sensing and current-injecting).
-
-
Baseline Current Measurement:
-
Clamp the oocyte at a holding potential (e.g., -80 mV).
-
Apply a voltage protocol to elicit ion channel currents. If the channel is ligand-gated, apply the agonist to obtain a stable baseline current.
-
Record the baseline current for a stable period.
-
-
MTSES Application:
-
Prepare a fresh working solution of MTSES in the recording solution (typically 1-10 mM).
-
Switch the perfusion to the MTSES-containing solution and perfuse for a defined period (e.g., 1-5 minutes).[1]
-
Monitor the current during the application of MTSES. A change in current amplitude or kinetics indicates that the cysteine residue is accessible and its modification affects channel function.
-
-
Washout and Post-Modification Measurement:
-
Switch the perfusion back to the recording solution to wash out the MTSES.
-
After a stable washout period, apply the same voltage protocol and/or agonist stimulation as in the baseline measurement to record the current after modification.
-
-
Data Analysis:
-
Compare the current amplitude and/or kinetics before and after MTSES application. The rate of current change during MTSES application can be used to calculate an apparent second-order rate constant for the modification.
-
A lack of effect suggests the cysteine is not accessible or its modification has no functional consequence.
-
-
Reversibility (Optional):
-
To confirm that the effect is due to the formation of a disulfide bond, perfuse the oocyte with a DTT solution (e.g., 10-20 mM). A reversal of the effect on the current indicates that the modification was reversible.
-
Application in Studying Signaling Pathways
MTSES is a powerful tool for investigating conformational changes in proteins that are central to signaling pathways. By introducing cysteine residues at specific locations in a protein of interest, researchers can use MTSES to probe the accessibility of these sites in different functional states of the protein.
Probing GPCR Activation
G protein-coupled receptors (GPCRs) are a large family of transmembrane receptors that mediate a wide range of physiological responses. Upon ligand binding, GPCRs undergo conformational changes that lead to the activation of intracellular G proteins. MTSES can be used to map the regions of a GPCR that become more or less accessible to the aqueous environment during activation.
For example, a cysteine residue introduced into an intracellular loop of a GPCR might be inaccessible to MTSES in the inactive state but become exposed upon agonist binding. This increased accessibility can be detected by a change in the labeling rate with MTSES, providing insights into the structural rearrangements that occur during receptor activation.
Conclusion
MTSES is a versatile and powerful tool for researchers, scientists, and drug development professionals. Its high specificity for cysteine residues, coupled with its membrane impermeability and negative charge, allows for precise probing of protein structure and function. By understanding the principles of its reactivity and employing well-designed experimental protocols, MTSES can provide invaluable insights into the dynamic nature of proteins and their roles in complex biological processes. The ability to quantitatively assess changes in cysteine accessibility makes MTSES particularly useful for elucidating the mechanisms of protein function and for the development of novel therapeutics that target specific protein conformations.
References
MTSES as a Tool for Cysteine Accessibility Mapping: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of Sodium (2-Sulfonatoethyl) Methanethiosulfonate (MTSES) as a powerful tool for mapping the accessibility of cysteine residues in proteins. This technique, a cornerstone of the Substituted Cysteine Accessibility Method (SCAM), offers invaluable insights into protein structure, dynamics, and function. By systematically introducing cysteine residues and probing their reactivity with MTSES, researchers can elucidate the architecture of transmembrane domains, map the lining of ion channels, and characterize conformational changes associated with protein function and drug binding.[1]
Core Principles of MTSES-based Cysteine Accessibility Mapping
The fundamental principle of SCAM using MTSES lies in the specific and rapid reaction between the methanethiosulfonate (MTS) group of MTSES and the sulfhydryl (thiol) group of a cysteine residue. This reaction results in the formation of a disulfide bond, covalently attaching a sulfonatoethyl group to the cysteine.
Key Characteristics of MTSES:
-
Negative Charge: MTSES carries a negative charge, which is a crucial feature for probing the electrostatic environment of the cysteine residue.[1]
-
Membrane Impermeability: Due to its charge, MTSES is generally considered membrane-impermeant, allowing for the specific labeling of cysteine residues exposed to the extracellular or intracellular aqueous environment, depending on the side of application.
-
Reactivity: MTS reagents, including MTSES, are highly reactive towards thiols, allowing for rapid labeling under physiological conditions. The reaction rate can be influenced by the local environment of the cysteine, including its pKa and accessibility.
The experimental workflow for MTSES-based cysteine accessibility mapping can be broadly divided into three stages: preparation, experimentation, and data analysis.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in MTSES-based cysteine accessibility mapping.
Site-Directed Cysteine Mutagenesis
The introduction of single cysteine residues at specific positions is the foundational step of SCAM.
Protocol:
-
Primer Design: Design complementary forward and reverse primers (typically 25-45 bases in length) containing the desired codon change to introduce a cysteine residue (TGC or TGT). The mutation should be located in the middle of the primers.
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the entire plasmid containing the gene of interest. Use a low amount of template DNA (1-10 ng) to minimize the amplification of the wild-type plasmid.
-
Template Digestion: Digest the PCR product with the DpnI restriction enzyme. DpnI specifically cleaves methylated parental DNA, leaving the newly synthesized, unmethylated mutant plasmid intact.
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.
-
Verification: Isolate plasmid DNA from the resulting colonies and verify the presence of the desired mutation by DNA sequencing.
Protein Expression in HEK293 Cells
Human Embryonic Kidney (HEK) 293 cells are a widely used system for the heterologous expression of membrane proteins for functional studies.[1][2]
Protocol:
-
Cell Culture: Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics in a humidified incubator at 37°C and 5% CO2.
-
Transfection: One day prior to transfection, seed the cells to achieve 70-80% confluency on the day of transfection. Transfect the cells with the plasmid DNA encoding the cysteine mutant using a suitable transfection reagent (e.g., lipid-based reagents).[3]
-
Induction (for inducible systems): If using an inducible expression system, add the inducing agent (e.g., doxycycline) to the culture medium.
-
Harvesting: After 24-48 hours of expression, harvest the cells. For adherent cells, wash with PBS and detach using a cell scraper. For suspension cultures, pellet the cells by centrifugation.
Purification of Cysteine-Mutant Membrane Proteins from HEK293 Cells
For certain applications, it is necessary to purify the expressed membrane protein.
Protocol:
-
Cell Lysis: Resuspend the harvested HEK293 cell pellet in a lysis buffer containing a mild non-ionic detergent (e.g., DDM, L-MNG), protease inhibitors, and a buffer system (e.g., Tris or HEPES).
-
Solubilization: Incubate the cell lysate with gentle agitation at 4°C to solubilize the membrane proteins.
-
Clarification: Centrifuge the lysate at high speed to pellet insoluble debris.
-
Affinity Chromatography: If the protein is tagged (e.g., with a His-tag or Strep-tag), apply the clarified supernatant to an appropriate affinity resin.
-
Washing: Wash the resin extensively with a wash buffer containing a lower concentration of imidazole (for His-tags) to remove non-specifically bound proteins.
-
Elution: Elute the purified protein from the resin using an elution buffer containing a high concentration of the competing ligand (e.g., imidazole).
-
Size-Exclusion Chromatography (SEC): As a final purification step, subject the eluted protein to SEC to remove aggregates and ensure homogeneity. The protein is run in a buffer containing a suitable detergent to maintain its solubility.
MTSES Labeling Reaction
For Whole-Cell Recordings:
-
Prepare MTSES Solution: Prepare a fresh stock solution of MTSES in an appropriate aqueous buffer (e.g., the recording solution) immediately before use. MTSES is not stable in aqueous solutions for extended periods.
-
Baseline Recording: Obtain a baseline recording of the protein's activity (e.g., ion channel current) in the absence of MTSES.
-
MTSES Application: Perfuse the cells with the MTSES-containing solution for a defined period. The concentration and application time will need to be optimized for each specific mutant and experimental setup.
-
Washout: Wash out the MTSES with the recording solution.
-
Post-Labeling Recording: Record the protein's activity after MTSES application to determine the effect of the modification.
For Purified Proteins:
-
Buffer Exchange: Ensure the purified protein is in a buffer at a pH between 7.0 and 8.0, free of any reducing agents.
-
MTSES Addition: Add the freshly prepared MTSES stock solution to the protein solution to achieve a desired molar excess (e.g., 10- to 20-fold).
-
Incubation: Incubate the reaction mixture at room temperature or 4°C, protected from light. The optimal time and temperature should be determined empirically.
-
Quenching (Optional): The reaction can be stopped by adding a small molecule thiol, such as L-cysteine or β-mercaptoethanol.
-
Removal of Excess MTSES: Separate the labeled protein from unreacted MTSES using gel filtration or dialysis.
Data Presentation and Analysis
The results of MTSES accessibility mapping are typically presented in a quantitative manner to allow for clear interpretation and comparison between different cysteine mutants.
Quantitative Data Summary
The following tables summarize representative quantitative data from studies using MTSES and other MTS reagents to probe the accessibility of cysteine residues in ion channels.
Table 1: Effect of MTS Reagents on P2X Receptor Cysteine Mutants
| Mutant | Reagent | Concentration | Effect on ATP-evoked Current | Reference |
| P2X2 T184C | MTSES | 1 mM | ~80% reduction | [4] |
| P2X2 N288C | MTSES | 1 mM | ~80% reduction | [4] |
| P2X2 R290C | MTSES | 1 mM | ~80% reduction | [4] |
| P2X2 K307C | MTSES | 1 mM | ~80% reduction | [4] |
| P2X4 K67C | MTSEA | 1 mM | Increased ATP potency and amplitude | [4] |
| P2X4 K69C | MTSEA | 1 mM | Increased ATP potency and amplitude | [4] |
| P2X4 K313C | MTSEA | 1 mM | Increased ATP potency and peak response | [4] |
Table 2: MTS Reagent Reaction Rate Constants with Cysteine Mutants
| Protein/Mutant | Reagent | Rate Constant (M⁻¹s⁻¹) | Reference |
| Shaker K+ Channel (various mutants) | MTS reagents | Varies depending on accessibility and local environment | [5] |
| Diphtheria Toxin T-domain mutants | Uncharged MTS compounds | Slower than with small thiol molecules in solution | [5] |
Note: Specific rate constants are highly dependent on the protein, the position of the cysteine, and the experimental conditions.
Data Analysis Workflow
The analysis of data from MTSES experiments depends on the detection method used.
For Electrophysiological Data:
-
Percentage Change in Current: The effect of MTSES is quantified by calculating the percentage change in the current amplitude before and after modification.
-
Rate of Modification: The second-order rate constant for the reaction can be determined by measuring the rate of current change at different MTSES concentrations.
For Fluorescence Data (with fluorescently tagged MTS reagents):
-
Degree of Labeling (DOL): The DOL, which is the average number of dye molecules per protein, can be determined spectrophotometrically by measuring the absorbance of the protein and the dye.
For Mass Spectrometry Data:
-
Labeling Efficiency: The efficiency of labeling can be determined by quantifying the ratio of the labeled to the unlabeled cysteine-containing peptide.
Applications in Signaling Pathway and Drug Development
MTSES and other MTS reagents are invaluable tools for dissecting the molecular mechanisms of signaling pathways and for drug development.
Elucidating Signaling Pathways
By mapping the accessibility of cysteine residues in key signaling proteins, researchers can gain insights into the conformational changes that accompany their activation and inactivation.
Example: GPCR Signaling
G protein-coupled receptors (GPCRs) are a large family of transmembrane receptors that mediate a wide range of physiological responses. Upon agonist binding, GPCRs undergo conformational changes that lead to the activation of intracellular G proteins.[6][7] MTSES can be used to probe these conformational changes.
By introducing cysteines at various positions in the intracellular loops of a GPCR, researchers can use MTSES to determine which regions become more or less accessible upon agonist binding. This information helps to map the G protein binding site and understand the allosteric coupling between the ligand-binding pocket and the intracellular domains.
Example: PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[8][9][10][11][12] Chemical probes, including cysteine-reactive compounds, can be used to investigate the function of kinases and other enzymes within this pathway.[13]
By performing cysteine scanning mutagenesis on kinases like Akt or mTOR, MTSES can be used to identify accessible regions that are critical for their catalytic activity or for protein-protein interactions within the signaling complex.
Drug Development
Cysteine accessibility mapping with MTSES can play a significant role in drug discovery and development.
-
Target Validation: By identifying residues that line binding pockets or are involved in conformational changes essential for protein function, SCAM can help validate potential drug targets.
-
Binding Site Characterization: The binding of a drug molecule can alter the accessibility of nearby cysteine residues to MTSES. This "footprinting" approach can be used to map the location and extent of a drug's binding site.
-
Mechanism of Action Studies: MTSES can be used to investigate how a drug modulates the conformational state of its target protein.
Conclusion
MTSES-based cysteine accessibility mapping is a versatile and powerful technique that provides high-resolution structural and dynamic information about proteins in their native environment. From defining the architecture of ion channels to elucidating the complex conformational changes that drive signaling pathways, this method continues to be an indispensable tool for researchers in both basic science and drug development. The detailed protocols and data analysis workflows provided in this guide are intended to facilitate the successful application of this technique to a wide range of biological questions.
References
- 1. Methylthiosulfonate-Based Cysteine Modifiers as Alternative Inhibitors of Mercurial-Sensitive Aquaporins [mdpi.com]
- 2. sketchviz.com [sketchviz.com]
- 3. Efficient expression screening of human membrane proteins in transiently transfected Human Embryonic Kidney 293S cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cysteine Substitution Mutagenesis and the Effects of Methanethiosulfonate Reagents at P2X2 and P2X4 Receptors Support a Core Common Mode of ATP Action at P2X Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Conformational analysis of g protein-coupled receptor signaling by hydrogen/deuterium exchange mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Conformational Changes Involved in G Protein-coupled Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. PI3K/AKT pathway as a key link modulates the multidrug resistance of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ttuhsc.edu [ttuhsc.edu]
The Role of Charged MTS Reagents in Electrophysiology: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the application of charged methanethiosulfonate (MTS) reagents in the field of electrophysiology. These sulfhydryl-reactive compounds are powerful tools for probing the structure, function, and dynamic conformational changes of ion channels and other membrane proteins. By leveraging the Substituted Cysteine Accessibility Method (SCAM), researchers can gain invaluable insights into protein topology, the architecture of ion channel pores and ligand binding sites, and the molecular mechanisms underlying protein function. This document serves as a technical resource, offering detailed experimental protocols, quantitative data for common MTS reagents, and visual guides to experimental workflows and signaling pathways.
Core Principles of Charged MTS Reagents and SCAM
The foundation of this methodology lies in the specific and rapid reaction between the methanethiosulfonate group of the MTS reagent and the sulfhydryl (thiol) group of a cysteine residue, forming a disulfide bond. The Substituted Cysteine Accessibility Method (SCAM) combines site-directed mutagenesis with this chemical modification to systematically explore the accessibility of individual amino acid residues within a protein.[1][2]
The core workflow of SCAM involves:
-
Site-Directed Mutagenesis: A "cysteine-less" version of the target protein is created by mutating any native, accessible cysteine residues to a non-reactive amino acid like serine or alanine. Subsequently, single cysteine residues are introduced at specific positions of interest.[3]
-
Heterologous Expression: The engineered cysteine mutant proteins are expressed in a suitable system, such as Xenopus oocytes or cultured mammalian cells.[3]
-
Chemical Modification: The expressed proteins are exposed to charged, membrane-impermeant MTS reagents. If the introduced cysteine is accessible to the aqueous environment (e.g., within a channel pore or on the protein's surface), it will covalently react with the MTS reagent.[2][3]
-
Functional Analysis: The effect of this modification on the protein's function is measured using electrophysiological techniques, such as two-electrode voltage clamp (TEVC) or patch-clamp.[3] By observing changes in ion channel conductance, gating properties, or ligand binding, researchers can infer the accessibility of the modified residue.[4]
Quantitative Data on Common Charged MTS Reagents
The choice of MTS reagent is critical and depends on the specific experimental question, considering factors like charge, size, and reactivity. The most commonly used charged MTS reagents are MTSEA (positively charged), MTSET (positively charged), and MTSES (negatively charged).
| Reagent | Full Name | Charge | Relative Reactivity | Half-life (pH 7.0, 20°C) | Solubility |
| MTSEA | --INVALID-LINK-- | Positive | 1 | ~12 minutes[1] | Water, Ethanol, Methanol[1] |
| MTSET | [2-(Trimethylammonium)ethyl] methanethiosulfonate bromide | Positive | ~2.5x MTSEA[5] | ~11.2 minutes[1] | Water, Methanol |
| MTSES | Sodium (2-sulfonatoethyl) methanethiosulfonate | Negative | ~0.1x MTSEA[5] | ~370 minutes[1] | Water |
Note: The reactivity and stability of MTS reagents are pH-dependent, with hydrolysis rates increasing at higher pH.[1] Solutions should be prepared fresh for each experiment.
Experimental Protocols
Protocol 1: SCAM using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This protocol describes the general procedure for assessing the accessibility of an engineered cysteine residue in an ion channel expressed in Xenopus oocytes.
Materials:
-
cRNA for the cysteine-less wild-type and single-cysteine mutant ion channel
-
Xenopus laevis oocytes
-
Two-electrode voltage clamp (TEVC) setup with a perfusion system
-
Recording solution (e.g., ND96: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5)
-
Stock solutions of charged MTS reagents (e.g., 100 mM in water or DMSO, stored at -20°C)
-
Dithiothreitol (DTT) solution (e.g., 1 M in water) for reversing the modification
Procedure:
-
Oocyte Preparation and Injection:
-
Harvest and defolliculate Xenopus oocytes.
-
Inject oocytes with 5-50 ng of cRNA encoding the wild-type or mutant ion channel.
-
Incubate the oocytes for 2-5 days at 16-18°C to allow for protein expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber of the TEVC setup and perfuse with recording solution.
-
Impale the oocyte with two microelectrodes (filled with 3 M KCl) for voltage clamping and current recording.
-
Clamp the oocyte at a holding potential (e.g., -80 mV) and elicit baseline currents by applying a voltage protocol or a specific agonist.
-
-
MTS Reagent Application:
-
Prepare a fresh working solution of the MTS reagent in the recording solution (e.g., 1-10 mM for MTSES, 0.5-2.5 mM for MTSEA/MTSET).[5]
-
Perfuse the oocyte with the MTS reagent solution for a defined period (typically 30 seconds to 2 minutes).[3] The duration should be optimized based on the accessibility of the cysteine and the reactivity of the reagent.
-
Continuously monitor the current during MTS application to determine the rate of modification.
-
-
Post-Modification Recording and Reversal:
-
Wash out the MTS reagent thoroughly with the recording solution.
-
Record the current after modification using the same voltage protocol or agonist application as in the baseline recording.
-
To confirm that the observed effect is due to the specific disulfide bond formation, perfuse the oocyte with a reducing agent like DTT (e.g., 10-20 mM) to reverse the modification and record the current again.
-
Data Analysis:
-
Compare the current amplitude, kinetics, and/or voltage-dependence before and after MTS application.
-
Calculate the percentage of modification by comparing the change in current to the total current.
-
The rate of modification can be determined by fitting the time course of the current change during MTS application to a single-exponential function.
Protocol 2: SCAM using Inside-Out Patch-Clamp
This protocol is suitable for investigating the accessibility of cysteine residues on the intracellular face of an ion channel.
Materials:
-
Cells expressing the cysteine mutant ion channel
-
Patch-clamp setup with a perfusion system
-
Pipette solution (intracellular-like)
-
Bath solution (extracellular-like)
-
Stock solutions of charged MTS reagents
-
DTT solution
Procedure:
-
Patch Formation:
-
Establish a whole-cell recording configuration on a cell expressing the mutant channel.
-
Gently pull the pipette away from the cell to excise a membrane patch in the inside-out configuration. The intracellular face of the membrane will now be exposed to the bath solution.
-
-
Baseline Recording:
-
Perfuse the patch with the control bath solution.
-
Record single-channel or macroscopic currents at a fixed holding potential or in response to voltage steps or ligand application.
-
-
MTS Reagent Application:
-
Prepare a fresh working solution of the MTS reagent in the bath solution.
-
Rapidly switch the perfusion to the MTS-containing solution.
-
Monitor the channel activity during the application to observe the time course of modification.
-
-
Post-Modification Recording and Reversal:
-
Wash out the MTS reagent with the control bath solution.
-
Record the channel activity to assess the effect of the modification.
-
Apply DTT to the bath to reverse the modification and confirm its specificity.
-
Data Analysis:
-
Analyze changes in single-channel conductance, open probability, or mean open/closed times.
-
For macroscopic currents, analyze changes in amplitude and kinetics.
-
The rate of modification can be determined by analyzing the change in channel activity over time during MTS application.
Visualizations of Experimental Workflows and Signaling Pathways
Experimental Workflow for SCAM
Caption: A flowchart illustrating the key steps in the Substituted Cysteine Accessibility Method (SCAM).
Probing State-Dependent Accessibility of a Voltage-Gated Ion Channel
This diagram illustrates how SCAM can be used to investigate conformational changes in a voltage-gated ion channel.
Caption: State-dependent accessibility of a cysteine residue in a voltage-gated ion channel to MTS reagents.
Investigating a Ligand-Gated Ion Channel Binding Pocket
This diagram shows how SCAM can be used to map the ligand-binding pocket of a ligand-gated ion channel.
Caption: Ligand protection of a cysteine residue in the binding pocket from MTS modification.
Applications in Drug Development
The insights gained from using charged MTS reagents in electrophysiology have significant implications for drug development. By elucidating the three-dimensional structure of drug binding sites on ion channels and receptors, SCAM can inform rational drug design.[6] Furthermore, this technique can be used to screen for compounds that interact with specific residues within a binding pocket, providing a powerful tool for identifying and characterizing novel therapeutic agents. Understanding the conformational changes associated with channel gating and modulation by drugs is crucial for developing compounds with desired mechanisms of action and for predicting potential off-target effects.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No effect of MTS reagent | - Cysteine residue is not accessible.- MTS reagent has degraded.- Insufficient reagent concentration or application time. | - Confirm protein expression.- Use freshly prepared MTS solutions.- Optimize reagent concentration and application duration. |
| Irreversible effect after DTT | - Non-specific modification of the protein.- Covalent modification is not a disulfide bond. | - Lower MTS reagent concentration.- Ensure the use of a cysteine-less background.- Confirm the nature of the modification with other biochemical assays. |
| High background currents | - Endogenous channel activity in the expression system.- "Leaky" oocytes or cells. | - Use a well-characterized expression system with low endogenous channel expression.- Select healthy oocytes/cells for recording. |
| Variability in results | - Inconsistent protein expression levels.- Differences in oocyte/cell health.- Instability of MTS reagent solutions. | - Inject a consistent amount of cRNA.- Standardize oocyte/cell culture and selection.- Prepare fresh MTS solutions for each experiment. |
Conclusion
Charged MTS reagents, in conjunction with the Substituted Cysteine Accessibility Method, represent an indispensable toolkit for researchers in electrophysiology and drug development. The ability to introduce a charge at a specific site within a protein and functionally assess the consequences provides unparalleled insights into the structure-function relationships of ion channels and other membrane proteins. By carefully designing experiments, utilizing appropriate controls, and meticulously analyzing the quantitative data obtained, scientists can continue to unravel the intricate molecular mechanisms that govern the function of these vital cellular components.
References
Unveiling Protein Dynamics: An In-depth Technical Guide to the Substituted Cysteine Accessibility Method (SCAM)
For Researchers, Scientists, and Drug Development Professionals
The Substituted Cysteine Accessibility Method (SCAM) is a powerful biochemical technique that provides high-resolution insights into protein structure and conformational dynamics. By systematically introducing and assessing the reactivity of cysteine residues, SCAM allows researchers to map the solvent-accessible surfaces of proteins, particularly within transmembrane domains and binding pockets. This guide offers a comprehensive overview of the core principles of SCAM, detailed experimental protocols, and guidance on data interpretation, empowering researchers to effectively apply this method in their studies of ion channels, G-protein coupled receptors (GPCRs), transporters, and other proteins.
Core Principles of SCAM
The foundation of the Substituted Cysteine Accessibility Method lies in the unique reactivity of the sulfhydryl group of cysteine with specific chemical probes. The method involves a systematic process of replacing native amino acid residues with cysteine, one at a time, through site-directed mutagenesis. The accessibility of these engineered cysteines to membrane-impermeant thiol-reactive reagents, such as methanethiosulfonate (MTS) reagents, is then assessed.[1]
If an introduced cysteine is located in a water-accessible region of the protein, such as the lining of a channel pore or a binding crevice, it will react with the applied reagent.[2] This covalent modification can induce a measurable change in the protein's function, such as altered ion channel conductance or ligand binding affinity, which can be detected using techniques like electrophysiology or radioligand binding assays. Alternatively, the modification can be detected biochemically, for instance, by using biotin-tagged reagents followed by Western blotting.[3] By systematically scanning a region of interest with cysteine substitutions, a detailed map of solvent accessibility can be constructed, revealing crucial information about protein topology and dynamic conformational changes associated with protein function.[4]
Mandatory Visualizations
Caption: A generalized workflow for a SCAM experiment.
Caption: Logical relationships between the key steps of SCAM.
Data Presentation
Quantitative data from SCAM experiments are pivotal for elucidating the structural dynamics of proteins. The following tables provide examples of how such data can be structured for clarity and comparative analysis.
Table 1: Accessibility of Substituted Cysteines in a Ligand-Gated Ion Channel
| Residue Position | State | Reagent | Rate of Modification (s⁻¹) | % Inhibition | Accessibility |
| Val251C | Closed | MTSET⁺ | 0.01 ± 0.002 | 5 ± 1 | Low |
| Val251C | Open | MTSET⁺ | 1.5 ± 0.2 | 85 ± 5 | High |
| Ser255C | Closed | MTSET⁺ | 1.2 ± 0.1 | 90 ± 3 | High |
| Ser255C | Open | MTSET⁺ | 1.3 ± 0.15 | 92 ± 4 | High |
| Leu259C | Closed | MTSET⁺ | 0.05 ± 0.01 | 10 ± 2 | Low |
| Leu259C | Open | MTSET⁺ | 0.06 ± 0.01 | 12 ± 3 | Low |
Data are representative of typical SCAM results for a channel pore-lining region.
Table 2: Second-Order Rate Constants for MTSET⁺ Reaction with a GPCR in Different Conformational States
| Residue Position | Conformation | Second-Order Rate Constant (M⁻¹s⁻¹) |
| Ile121C (TM3) | Inactive (Basal) | 50 ± 10 |
| Ile121C (TM3) | Active (Agonist-bound) | 450 ± 30 |
| Tyr227C (TM5) | Inactive (Basal) | 120 ± 15 |
| Tyr227C (TM5) | Active (Agonist-bound) | 110 ± 20 |
| Leu272C (TM6) | Inactive (Basal) | 25 ± 5 |
| Leu272C (TM6) | Active (Agonist-bound) | 800 ± 50 |
Rate constants are calculated from the time course of functional modification.
Experimental Protocols
Site-Directed Mutagenesis
This protocol describes the generation of single-cysteine mutants from a cysteine-less protein template.
Materials:
-
Cysteine-less plasmid DNA template
-
Mutagenic primers (forward and reverse)
-
High-fidelity DNA polymerase
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells
-
LB agar plates with appropriate antibiotic
Procedure:
-
Primer Design: Design complementary forward and reverse primers (25-45 bases) containing the desired cysteine codon mutation. The mutation should be centrally located with 10-15 bases of correct sequence on both sides. The melting temperature (Tm) should be ≥78°C.
-
PCR Amplification:
-
Set up a 50 µL PCR reaction containing 5-50 ng of plasmid template, 125 ng of each primer, 1 µL of dNTP mix, 5 µL of 10x reaction buffer, and 1-2.5 units of high-fidelity DNA polymerase.
-
Perform PCR with the following cycling conditions: initial denaturation at 95°C for 30 seconds, followed by 18-25 cycles of denaturation at 95°C for 30 seconds, annealing at 55-60°C for 1 minute, and extension at 68°C for 1 minute per kb of plasmid length. A final extension at 68°C for 5 minutes is recommended.
-
-
DpnI Digestion: Add 1 µL of DpnI enzyme directly to the PCR product and incubate at 37°C for 1-2 hours to digest the parental methylated DNA template.
-
Transformation: Transform 1-2 µL of the DpnI-treated DNA into competent E. coli cells. Plate the transformed cells on selective LB agar plates and incubate overnight at 37°C.
-
Verification: Select individual colonies, culture them, and isolate the plasmid DNA. Verify the desired mutation by DNA sequencing.
Heterologous Expression of Membrane Proteins
This protocol is for the expression of cysteine mutants in a suitable host system, such as Xenopus laevis oocytes or mammalian cell lines.
Materials:
-
Purified plasmid DNA of the cysteine mutant
-
Xenopus laevis oocytes or a suitable mammalian cell line (e.g., HEK293T)
-
For oocytes: Collagenase solution, injection needles, and ND96 solution.
-
For mammalian cells: Transfection reagent, culture medium, and selection antibiotic (if applicable).
Procedure for Xenopus Oocytes:
-
Oocyte Preparation: Harvest and defolliculate oocytes by incubation in collagenase solution.
-
cRNA Synthesis: Linearize the plasmid DNA and synthesize capped cRNA using an in vitro transcription kit.
-
Injection: Inject 50 nL of cRNA (at a concentration of 0.1-1 µg/µL) into each oocyte.
-
Incubation: Incubate the injected oocytes in ND96 solution at 16-18°C for 2-7 days to allow for protein expression.
Procedure for Mammalian Cells:
-
Cell Culture: Plate the cells in appropriate culture dishes to achieve 70-90% confluency on the day of transfection.
-
Transfection: Transfect the cells with the plasmid DNA using a suitable transfection reagent according to the manufacturer's instructions.
-
Expression: Allow the cells to express the protein for 24-72 hours post-transfection. For stable cell lines, apply antibiotic selection.
Cysteine Accessibility Probed by Electrophysiology
This protocol details the use of two-electrode voltage clamp (TEVC) to measure changes in ion channel function upon cysteine modification.
Materials:
-
TEVC setup
-
Recording chamber
-
Recording solution (e.g., ND96)
-
Agonist solution (if applicable)
-
Freshly prepared MTS reagent solution
Procedure:
-
Oocyte Placement: Place an oocyte expressing the mutant channel in the recording chamber and perfuse with the recording solution.
-
Electrode Impalement: Impale the oocyte with two microelectrodes filled with 3 M KCl.
-
Voltage Clamp: Clamp the oocyte membrane potential at a holding potential (e.g., -80 mV).
-
Baseline Current Measurement: Elicit currents by applying a voltage step protocol or by applying an agonist. Record the baseline current amplitude.
-
MTS Reagent Application: Perfuse the oocyte with the recording solution containing the MTS reagent for a defined period.
-
Washout and Post-MTS Measurement: Wash out the MTS reagent and record the current again using the same protocol as in step 4.
-
Data Analysis: Calculate the percentage of current inhibition or modification caused by the MTS reagent. The rate of modification can be determined by applying the MTS reagent for varying durations.
Cysteine Accessibility Probed by Western Blotting
This protocol describes the detection of cysteine modification using a biotinylated thiol-reactive probe.
Materials:
-
Cells expressing the cysteine mutant protein
-
Lysis buffer
-
Biotinylated thiol-reactive probe (e.g., MTSEA-biotin)
-
Quenching reagent (e.g., DTT or β-mercaptoethanol)
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membrane
-
Blocking buffer
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Labeling Reaction: Incubate the cell lysate with the biotinylated thiol-reactive probe for a specific time at room temperature or 4°C.
-
Quenching: Stop the reaction by adding a quenching reagent.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer for 1 hour at room temperature.
-
Detection: Incubate the membrane with streptavidin-HRP conjugate for 1 hour. After washing, add the chemiluminescent substrate and visualize the biotinylated protein using an imaging system.
Signaling Pathway Analysis with SCAM
SCAM is particularly valuable for dissecting the conformational changes that occur in signaling proteins upon activation.
G-Protein Coupled Receptor (GPCR) Activation
SCAM can map the movements of transmembrane helices (TMs) during GPCR activation. For instance, the outward movement of TM6 is a hallmark of GPCR activation. By introducing cysteines along TM6, the accessibility of these residues can be measured in the presence and absence of an agonist.
Caption: GPCR activation and conformational changes probed by SCAM.
Nicotinic Acetylcholine Receptor (nAChR) Gating
SCAM has been instrumental in identifying the residues that line the pore of the nAChR and in understanding the conformational changes that occur during channel gating. Cysteine substitutions in the M2 transmembrane segment, which forms the channel pore, have revealed which residues are exposed to the aqueous pore in the closed and open states.
Caption: nAChR channel gating probed by SCAM.
References
- 1. Exploring uniform, dual and dynamic topologies of membrane proteins by substituted cysteine accessibility method (SCAM™) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The substituted-cysteine accessibility method (SCAM) to elucidate membrane protein structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Structural Analysis of Target Protein by Substituted Cysteine Accessibility Method [bio-protocol.org]
Navigating the Thiol-Reactive Landscape: A Technical Guide to MTSES Solutions
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties and stability of Sodium (2-sulfonatoethyl) methanethiosulfonate (MTSES), a pivotal tool in protein structure and function studies. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals, offering detailed data, experimental methodologies, and visual aids to facilitate the effective use of MTSES in the laboratory.
Core Chemical Properties of MTSES
MTSES is a negatively charged, membrane-impermeant methanethiosulfonate (MTS) reagent.[1][2] Its primary utility lies in its ability to selectively react with the thiol groups of cysteine residues in proteins, forming a mixed disulfide bond.[1] This specific and rapid reaction allows for the targeted modification of proteins, enabling the study of protein topology, accessibility of specific residues, and the functional consequences of introducing a negative charge at a defined site.[1][3]
The following table summarizes the key chemical and physical properties of MTSES:
| Property | Value | Reference(s) |
| Chemical Name | Sodium (2-sulfonatoethyl) methanethiosulfonate | [4] |
| Molecular Formula | C₃H₇NaO₅S₃ | [3][5] |
| Molecular Weight | 242.21 g/mol | [3][5] |
| Appearance | White Solid | [3][5] |
| Purity | > 95% | [3] |
| Solubility | Soluble in water, DMSO, DMF, hot ethanol, and methanol. Specifically, ~20 mg/mL in DMSO and DMF, and ~10 mg/mL in PBS (pH 7.2). | [3][4][6] |
| Melting Point | 200-203°C | [4] |
| Charge | Negative | [3][5] |
| Membrane Permeability | Impermeant | [1][2] |
Stability and Handling of MTSES Solutions
The stability of MTSES is a critical factor for the successful and reproducible application in experiments. As with other methanethiosulfonates, MTSES is susceptible to hydrolysis in aqueous solutions.[7][8]
| Condition | Recommendation / Data | Reference(s) |
| Solid Storage | Store desiccated at -20°C. The solid is stable for at least one year under these conditions. | [3][9] |
| Aqueous Solution | Should be prepared fresh immediately before use. While some sources suggest stability for a few hours at 4°C, it is highly recommended to use it right away. Do not store aqueous solutions for more than one day. | [3][6][7][8][9] |
| DMSO Stock Solution | Can be stored at -20°C for up to 3 months if prepared in anhydrous DMSO. | [3] |
| Hydrolysis Half-life | Approximately 20 minutes at pH 7.5 and ambient temperature. | [3][4] |
| General Handling | Warm the vial to room temperature before opening to prevent condensation, as MTSES is hygroscopic. | [7][8][9] |
Mechanism of Action: Thiol Modification
MTSES reacts specifically with the ionized thiol group (thiolate, -S⁻) of cysteine residues to form a stable disulfide bond. This reaction introduces a negatively charged 2-sulfonatoethyl group at the cysteine position. The high reactivity of MTS reagents like MTSES with thiols is on the order of 10⁵ M⁻¹sec⁻¹.
Experimental Protocols
Preparation of MTSES Stock Solutions
Materials:
-
MTSES (solid)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Nuclease-free water or appropriate aqueous buffer (e.g., PBS, HEPES-buffered saline)
-
Microcentrifuge tubes
Protocol for DMSO Stock Solution (e.g., 100 mM):
-
Allow the vial of solid MTSES to warm to room temperature before opening.
-
Weigh out the desired amount of MTSES in a fume hood. For a 100 mM stock, this would be 24.22 mg per 1 mL of solvent.
-
Add the appropriate volume of anhydrous DMSO to the solid MTSES.
-
Vortex briefly to dissolve the solid completely.
-
Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -20°C for up to 3 months.
Protocol for Aqueous Working Solution (e.g., 10 mM):
-
Prepare the desired aqueous buffer and ensure its pH is adjusted correctly.
-
Immediately before use, dilute the DMSO stock solution or dissolve solid MTSES directly in the aqueous buffer to the final desired concentration (e.g., 10 mM).
-
Use the aqueous solution without delay, as it will hydrolyze.
Substituted Cysteine Accessibility Method (SCAM) Workflow
SCAM is a powerful technique to probe the structure and environment of specific amino acid residues within a protein. It involves site-directed mutagenesis to introduce a cysteine at the position of interest, followed by chemical modification with a thiol-reactive reagent like MTSES.
Detailed SCAM Protocol using MTSES on an Ion Channel Expressed in Xenopus Oocytes:
Materials:
-
Xenopus oocytes expressing the cysteine-mutant ion channel of interest.
-
Two-electrode voltage clamp (TEVC) setup.
-
Recording solution (e.g., 96 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 5 mM HEPES, pH 7.5).
-
MTSES working solution (e.g., 1-10 mM in recording solution, freshly prepared).
-
Dithiothreitol (DTT) solution (e.g., 10 mM in recording solution) for reversibility testing.
Procedure:
-
Place an oocyte expressing the mutant channel in the recording chamber of the TEVC setup and impale it with two microelectrodes.
-
Perfuse the oocyte with the recording solution and establish a stable baseline recording of channel activity (e.g., by applying a voltage step protocol or an agonist).
-
Switch the perfusion to the freshly prepared MTSES working solution and apply it for a defined period (typically 1 to 5 minutes).[3][4]
-
Monitor the channel current during MTSES application. A change in current indicates that the introduced cysteine is accessible and its modification affects channel function.
-
After the application period, switch the perfusion back to the recording solution to wash out the excess MTSES.
-
Once a stable current is re-established, perform the same functional assay as in step 2 to measure the post-modification channel activity.
-
(Optional) To test for the reversibility of the modification, perfuse the oocyte with the DTT solution to reduce the disulfide bond formed by MTSES. A return of the current to the baseline level confirms a specific disulfide linkage.
-
Analyze the data by comparing the current amplitudes and/or kinetics before and after MTSES application.
Conclusion
MTSES is an invaluable reagent for probing protein structure and function, particularly for membrane proteins. Its negative charge and membrane impermeability provide specific advantages in defining the accessibility of cysteine residues from the extracellular or intracellular aqueous environment. A thorough understanding of its chemical properties, stability, and appropriate handling is paramount for obtaining reliable and reproducible experimental results. This guide provides the foundational knowledge and practical protocols to empower researchers in their investigations using MTSES.
References
- 1. ttuhsc.edu [ttuhsc.edu]
- 2. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]
- 3. Temperature and pH dependence of enzyme-catalyzed hydrolysis of trans-methylstyrene oxide. A unifying kinetic model for observed hysteresis, cooperativity, and regioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The substituted-cysteine accessibility method (SCAM) to elucidate membrane protein structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Mapping of Membrane Protein Topology by Substituted Cysteine Accessibility Method (SCAM™) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structural Analysis of Target Protein by Substituted Cysteine Accessibility Method [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Utilizing MTSES in Patch-Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Sodium (2-Sulfonatoethyl) Methanethiosulfonate (MTSES) in patch-clamp experiments. This document outlines the mechanism of action, detailed experimental protocols, and data presentation guidelines to facilitate the study of ion channel structure and function.
Introduction to MTSES in Electrophysiology
Sodium (2-Sulfonatoethyl) Methanethiosulfonate (MTSES) is a water-soluble, negatively charged methanethiosulfonate (MTS) reagent. It is a valuable tool in electrophysiology, primarily utilized for Substituted Cysteine Accessibility Method (SCAM) studies. In SCAM, MTSES is used to covalently modify cysteine residues introduced into specific locations of an ion channel protein. This modification, which introduces a negative charge and steric bulk, can alter the channel's function, providing insights into the structure and conformational changes of the channel pore, voltage sensor, and gating machinery.
Beyond its role as a cysteine-modifying agent, MTSES can also act as an open-channel blocker for some ion channels, a mechanism that may be independent of cysteine reactivity. This dual functionality makes a thorough understanding of its application and potential effects crucial for accurate data interpretation.
Mechanism of Action
MTSES primarily functions by reacting with the sulfhydryl group of cysteine residues, forming a disulfide bond. This reaction is highly specific to accessible cysteines. The addition of the bulky and negatively charged sulfonatoethyl group can lead to several measurable effects on ion channel function, including:
-
Alteration of ion conductance: The modification can physically obstruct the ion permeation pathway, reducing single-channel conductance.
-
Modification of gating properties: The introduced charge can influence the local electric field, affecting the voltage-dependence of activation or inactivation.
-
Trapping of the channel in a specific state: If the cysteine is accessible only in certain conformational states (e.g., open or closed), MTSES can be used to trap the channel in that state.
It is important to note that at higher concentrations, MTSES has been shown to directly block the pore of some channels, such as the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), in a manner independent of cysteine modification. This direct block is reversible upon washout of the compound.
Data Presentation
To facilitate the comparison of experimental outcomes, all quantitative data should be summarized in clearly structured tables.
Table 1: General Properties and Recommended Usage of MTSES
| Parameter | Value | Reference |
| Molecular Weight | 212.21 g/mol | N/A |
| Charge | Negative | [1] |
| Recommended Stock Solution Concentration | 100-200 mM in water | [1] |
| Storage of Stock Solution | -20°C (aliquoted to avoid freeze-thaw cycles) | [1] |
| Recommended Working Concentration | 0.2 - 10 mM | [2][3] |
| Typical Application Time | 1 - 5 minutes | [3] |
| Half-life in solution (pH 7.5, room temp) | ~20 minutes | [1] |
Table 2: Exemplary Effects of MTSES on Various Ion Channels
| Ion Channel Type | Specific Channel/Mutant | MTSES Concentration | Observed Effect | Reference |
| Voltage-Gated K+ Channel | Shaker A359C (non-conducting) | Not specified | Slowed ON and OFF gating currents | [2] |
| Voltage-Gated K+ Channel | Shaker R362C/W434F | Not specified | Decreased total gating charge (Qtot) | [2] |
| Voltage-Gated K+ Channel | Shaker R365C/W434F | Not specified | Restored Q-V relationship to a single Boltzmann function | [2] |
| Chloride Channel | Cys-less CFTR | 2 mM | Voltage-dependent open channel block | [2] |
| Chloride Channel | ClC-0 K160C | 1 mM | Inhibition of current | [1] |
| Voltage-Gated Na+ Channel | hH1 (cardiac) | Not specified | Persistent modification resembling benzocaine effects | [4] |
Experimental Protocols
This section provides a detailed methodology for the application of MTSES in whole-cell patch-clamp experiments.
Materials
-
Cells: Mammalian cells (e.g., HEK293, CHO) transiently or stably expressing the ion channel of interest (wild-type or cysteine mutant).
-
MTSES: Sodium (2-Sulfonatoethyl) Methanethiosulfonate.
-
Patch-clamp setup: Microscope, micromanipulator, amplifier, digitizer, and data acquisition software.
-
Pipettes: Borosilicate glass capillaries.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES. Adjust pH to 7.2 with KOH.
-
MTSES Stock Solution: 100 mM MTSES in deionized water. Prepare fresh aliquots and store at -20°C.
-
Washout Solution: External solution without MTSES.
-
Preparation of MTSES Working Solution
-
On the day of the experiment, thaw a frozen aliquot of 100 mM MTSES stock solution.
-
Dilute the stock solution in the external solution to the desired final concentration (e.g., 2 mM). It is crucial to prepare this working solution immediately before use due to the hydrolysis of MTSES in aqueous solutions.[1]
Whole-Cell Patch-Clamp Protocol for MTSES Application
-
Cell Preparation: Plate cells expressing the ion channel of interest onto glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish Whole-Cell Configuration:
-
Place a coverslip with cells in the recording chamber and perfuse with the external solution.
-
Approach a target cell with the patch pipette while applying positive pressure.
-
Form a gigaohm seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
-
Baseline Recording:
-
Clamp the cell at a holding potential appropriate for the ion channel being studied (e.g., -80 mV).
-
Apply a voltage protocol to elicit and record baseline ion currents. Ensure the recording is stable for several minutes before MTSES application.
-
-
MTSES Application:
-
Switch the perfusion system to the external solution containing the desired concentration of MTSES.
-
Continuously apply the voltage protocol and monitor the effect of MTSES on the ion channel currents in real-time. The modification rate can be voltage-dependent, so consider applying MTSES during channel activation.
-
Apply MTSES for a defined period (e.g., 2-5 minutes) or until a steady-state effect is observed.
-
-
Washout:
-
Switch the perfusion back to the control external solution to wash out the MTSES.
-
Continue recording to determine if the effect of MTSES is reversible or irreversible. Covalent modification of cysteine residues is typically irreversible, while direct channel block may be reversible.[2]
-
-
Control Experiments:
-
Wild-Type Control: Apply MTSES to cells expressing the wild-type channel (lacking the introduced cysteine) to control for non-specific effects and direct channel block.
-
Vehicle Control: Perfuse cells with the external solution containing the same final concentration of the vehicle (e.g., water) used to dissolve MTSES.
-
Data Analysis
-
Measure the amplitude of the ion current before, during, and after MTSES application.
-
Analyze changes in the kinetics of the channel, such as the time course of activation, deactivation, and inactivation.
-
For voltage-gated channels, construct current-voltage (I-V) relationships and conductance-voltage (G-V) curves to assess changes in the voltage dependence of activation.
-
Determine the rate of modification by fitting the time course of the current change during MTSES application with an exponential function.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanisms of MTSES action on ion channels.
Caption: Experimental workflow for MTSES application in patch-clamp.
References
- 1. Cysteine Modification of a Putative Pore Residue in Clc-0: Implication for the Pore Stoichiometry of Clc Chloride Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specificity of Charge-carrying Residues in the Voltage Sensor of Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential effect of brief electrical stimulation on voltage-gated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Local anesthetic anchoring to cardiac sodium channels. Implications into tissue-selective drug targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Protein Labeling with Sodium (2-sulfonatoethyl)methanethiosulfonate (MTSES)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium (2-sulfonatoethyl)methanethiosulfonate (MTSES) is a water-soluble, membrane-impermeant, and negatively charged thiol-reactive reagent. It is a valuable tool for protein labeling, particularly for studying the structure and function of proteins, by covalently modifying accessible cysteine residues. MTSES and other methanethiosulfonate (MTS) reagents are extensively used in the Substituted Cysteine Accessibility Method (SCAM), a powerful technique to probe the topology and dynamics of membrane proteins such as ion channels and transporters.[1][2][3][4] This document provides detailed application notes and protocols for the effective use of MTSES in protein labeling experiments.
Principle of Reaction
MTSES reacts specifically with the sulfhydryl (thiol) group of cysteine residues to form a disulfide bond. This reaction is highly specific for the thiolate anion (S-), which is more prevalent at neutral to slightly alkaline pH. The labeling reaction results in the covalent attachment of a sulfonatoethyl group to the cysteine residue, introducing a negative charge at the modification site. This modification can be reversed by the addition of reducing agents like dithiothreitol (DTT).
Applications
-
Substituted Cysteine Accessibility Method (SCAM): MTSES is a key reagent in SCAM, where engineered cysteine residues are introduced into a protein of interest. By assessing the accessibility of these cysteines to membrane-impermeant reagents like MTSES, researchers can map the aqueous-exposed surfaces of protein domains, including the lining of ion channel pores.[1][2]
-
Ion Channel Gating and Permeation: The introduction of a negative charge by MTSES can alter the electrostatic environment within an ion channel pore, affecting its conductance and gating properties. This provides insights into the structural rearrangements that occur during channel function.
-
Protein Structure and Topology Mapping: By using a panel of MTS reagents with different charges and sizes (e.g., MTSES, MTSET, MTSEA), the physical and electrostatic properties of a protein's local environment can be characterized.[3]
Quantitative Data
The efficiency and rate of protein labeling with MTS reagents are influenced by several factors, including the specific reagent, pH, temperature, and the accessibility of the target cysteine residue.
Table 1: Comparison of Common MTS Reagents
| Reagent | Charge | Relative Reactivity with Small Sulfhydryl Compounds | Membrane Permeability | Typical Concentration | Typical Application Time |
| MTSES | Negative | 1x | Impermeant[3] | 10 mM[3][5][6] | 1-5 minutes[3][5][6] |
| MTSET | Positive | 10x that of MTSES[3][5] | Impermeant[3] | 1 mM[3][5] | 1-5 minutes[3][5] |
| MTSEA | Positive | 2.5x that of MTSES[3][5] | Permeant[3] | 2.5 mM[3][5] | 1-5 minutes[3][5] |
Table 2: Factors Affecting MTSES Labeling Efficiency
| Parameter | Recommended Range | Rationale |
| pH | 7.0 - 8.0 | The reaction is specific for the thiolate anion (S-), which is more abundant at neutral to slightly alkaline pH. Higher pH increases the rate of MTSES hydrolysis.[7] |
| Temperature | 4°C - Room Temperature (20-25°C) | Lower temperatures can be used for sensitive proteins to minimize degradation, though this may require longer incubation times. |
| MTSES:Protein Molar Ratio | 10:1 to 50:1 | A molar excess of MTSES is generally used to drive the reaction to completion. The optimal ratio should be determined empirically for each protein. |
| Incubation Time | 1 - 5 minutes | The reaction is typically rapid. Longer incubation times may not significantly increase labeling and can lead to reagent hydrolysis.[3][5][6] |
Experimental Protocols
Protocol 1: General Protein Labeling with MTSES
This protocol describes the basic steps for labeling a purified protein containing accessible cysteine residues with MTSES.
Materials:
-
Purified protein with at least one accessible cysteine residue
-
This compound (MTSES)
-
Reaction Buffer (e.g., 100 mM HEPES, 150 mM NaCl, pH 7.5)
-
Quenching Solution (e.g., 1 M Dithiothreitol - DTT)
-
Desalting column or dialysis equipment
-
Anhydrous DMSO (for preparing MTSES stock solution)
Procedure:
-
Protein Preparation: Ensure the purified protein is in a buffer free of reducing agents. The protein concentration should ideally be between 1-10 mg/mL.
-
MTSES Stock Solution Preparation: Immediately before use, prepare a stock solution of MTSES in anhydrous DMSO (e.g., 1 M). MTSES is susceptible to hydrolysis in aqueous solutions.[3][6]
-
Labeling Reaction:
-
Quenching the Reaction (Optional): To stop the reaction, add a quenching solution (e.g., DTT to a final concentration of 20 mM) to react with any unreacted MTSES.
-
Removal of Excess Reagent: Remove unreacted MTSES and byproducts by using a desalting column or by dialysis against a suitable buffer.
-
Verification of Labeling: Confirm successful labeling using techniques such as mass spectrometry (to detect the mass shift) or functional assays (to observe a change in protein activity).
Protocol 2: Substituted Cysteine Accessibility Method (SCAM) using MTSES to Study Ion Channel Accessibility
This protocol outlines the use of MTSES in a SCAM experiment to probe the accessibility of an engineered cysteine residue in an ion channel expressed in a cellular system (e.g., Xenopus oocytes or HEK293 cells).
Materials:
-
Cells expressing the cysteine-substituted ion channel of interest
-
Recording solution (e.g., appropriate physiological saline)
-
MTSES
-
Electrophysiology setup for whole-cell or single-channel recording
Procedure:
-
Cell Preparation: Prepare the cells expressing the ion channel for electrophysiological recording.
-
Baseline Recording: Obtain a stable baseline recording of the ion channel activity (e.g., current in response to a specific stimulus).
-
MTSES Application: Perfuse the cells with the recording solution containing the desired concentration of MTSES (e.g., 10 mM) for a defined period (e.g., 1-5 minutes).[3][5][6]
-
Washout: Wash out the MTSES-containing solution with the recording solution to remove unreacted reagent.
-
Post-Labeling Recording: Record the ion channel activity again under the same conditions as the baseline recording.
-
Data Analysis: Compare the channel activity before and after MTSES application. A significant change in current, gating, or other functional parameters indicates that the engineered cysteine is accessible to MTSES.
-
Reversibility Check (Optional): To confirm that the observed effect is due to the disulfide bond formation, apply a reducing agent like DTT (e.g., 10-20 mM) and observe if the channel function reverts to its original state.
Visualizations
Experimental Workflow for SCAM
References
- 1. researchgate.net [researchgate.net]
- 2. commerce.bio-rad.com [commerce.bio-rad.com]
- 3. interchim.fr [interchim.fr]
- 4. interchim.fr [interchim.fr]
- 5. ttuhsc.edu [ttuhsc.edu]
- 6. biotium.com [biotium.com]
- 7. Assessment of TMT Labeling Efficiency in Large-Scale Quantitative Proteomics: The Critical Effect of Sample pH - PMC [pmc.ncbi.nlm.nih.gov]
Application of MTSES in Elucidating Membrane Protein Topology: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Understanding the topology of membrane proteins—the arrangement of their transmembrane domains and the orientation of their extramembrane loops—is fundamental to deciphering their function and is a critical aspect of drug development. The Substituted Cysteine Accessibility Method (SCAM) is a powerful biochemical technique used to map the solvent-accessible surfaces of proteins. When coupled with the use of membrane-impermeant thiol-reactive reagents such as Sodium (2-sulfonatoethyl) methanethiosulfonate (MTSES), SCAM becomes an invaluable tool for determining the topology of membrane proteins in their native environment.[1][2] This document provides detailed application notes and protocols for utilizing MTSES in the study of membrane protein topology.
MTSES is a small, negatively charged molecule that specifically reacts with the sulfhydryl group of cysteine residues.[3] Its membrane impermeability is the key feature exploited in topology studies. When applied to intact cells, MTSES will only label cysteine residues exposed to the extracellular space. Conversely, when the cell membrane is selectively permeabilized, intracellular domains become accessible to MTSES labeling. By systematically introducing cysteine mutations at various positions within a target membrane protein, researchers can map which residues are exposed on either side of the membrane, thereby delineating the protein's topological organization.
Principle of the Method
The core principle of using MTSES for membrane protein topology mapping via SCAM involves a three-stage process:
-
Site-Directed Mutagenesis: The native cysteine residues in the protein of interest are typically replaced with a non-reactive amino acid (e.g., serine or alanine) to create a "cysteine-less" template. Subsequently, single cysteine residues are systematically introduced at desired locations throughout the polypeptide chain.[4][5]
-
Differential Labeling: The cysteine mutants are expressed in a suitable cell system. The accessibility of the introduced cysteine is then probed using the membrane-impermeant MTSES. Labeling is performed on intact cells to identify extracellularly exposed residues and on permeabilized cells to identify intracellularly exposed residues.
-
Analysis: The modification of the cysteine residue by MTSES is detected, typically by a mobility shift on SDS-PAGE followed by Western blotting. The pattern of labeling across a series of cysteine mutants allows for the deduction of the membrane protein's topology.
Data Presentation
The following table provides an example of quantitative data obtained from a study on the P2X1 receptor, demonstrating the effect of MTSES on the ATP potency of various cysteine mutants. This type of data can reveal which residues are accessible to MTSES and how their modification impacts protein function, providing insights into their location within the protein structure.
| Mutant | Location | Effect of MTSES (1 mM) on ATP Potency | Interpretation of Accessibility |
| N290C | Extracellular Loop | Decrease in ATP potency | Accessible from the extracellular side |
| F291C | Extracellular Loop | No significant effect | Potentially buried or inaccessible |
| K309C | Extracellular Loop | Abolished response to ATP | Accessible and critical for function |
| T184C | Transmembrane Domain | Reduced amplitude of response | Likely accessible from the extracellular vestibule |
| N288C | Extracellular Loop | Reduced amplitude of response | Accessible from the extracellular side |
| R290C | Extracellular Loop | Reduced amplitude of response | Accessible from the extracellular side |
| K307C | Extracellular Loop | Reduced amplitude of response | Accessible from the extracellular side |
Data adapted from a study on the P2X1 receptor, where the effect of MTS reagents on ATP-evoked responses was investigated. The table illustrates how functional changes upon MTSES application can infer the accessibility of engineered cysteines.[1][6]
Experimental Protocols
Protocol 1: Site-Directed Mutagenesis to Generate Cysteine Mutants
This protocol outlines the generation of a cysteine-less protein template followed by the introduction of single cysteine mutations.
Materials:
-
Plasmid DNA encoding the membrane protein of interest
-
QuikChange Site-Directed Mutagenesis Kit (or similar)
-
Mutagenic primers for each cysteine substitution
-
Competent E. coli for plasmid amplification
-
DNA sequencing services
Methodology:
-
Design Primers: Design primers to substitute each native cysteine with serine or alanine to create a cysteine-less construct. Subsequently, design primers to introduce single cysteine mutations at desired locations in the cysteine-less background.
-
Perform Mutagenesis: Follow the manufacturer's protocol for the site-directed mutagenesis kit. This typically involves PCR with the mutagenic primers using the plasmid template.
-
Digest Template DNA: Digest the parental, methylated template DNA with a methylation-specific endonuclease (e.g., DpnI).
-
Transform E. coli: Transform the mutated plasmid into competent E. coli cells and select for colonies.
-
Verify Mutations: Isolate plasmid DNA from the selected colonies and verify the desired mutations by DNA sequencing.
Protocol 2: MTSES Labeling of Cysteine Mutants in Mammalian Cells
This protocol describes the labeling of cysteine mutants with MTSES in both intact and permeabilized cells.
Materials:
-
Mammalian cell line suitable for expressing the membrane protein
-
Transfection reagent
-
Culture medium, PBS, and other cell culture reagents
-
MTSES (Sodium (2-sulfonatoethyl) methanethiosulfonate)
-
Digitonin (for permeabilization)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Scraper or rubber policeman
Methodology:
-
Cell Culture and Transfection:
-
Seed mammalian cells in appropriate culture dishes.
-
Transfect the cells with plasmids encoding the wild-type (cysteine-less) and single-cysteine mutant proteins.
-
Allow for protein expression for 24-48 hours post-transfection.
-
-
MTSES Labeling of Intact Cells (Extracellular Accessibility):
-
Wash the cells twice with ice-cold PBS.
-
Prepare a fresh solution of 10 mM MTSES in PBS.
-
Incubate the intact cells with the MTSES solution for 5 minutes at room temperature.
-
Quench the reaction by washing the cells three times with ice-cold PBS containing a reducing agent (e.g., 5 mM L-cysteine).
-
-
MTSES Labeling of Permeabilized Cells (Intracellular Accessibility):
-
Wash the cells twice with ice-cold PBS.
-
Prepare a permeabilization buffer (e.g., PBS containing 0.02% digitonin).
-
Incubate the cells with the permeabilization buffer for 10 minutes on ice to selectively permeabilize the plasma membrane.
-
Prepare a fresh solution of 10 mM MTSES in permeabilization buffer.
-
Incubate the permeabilized cells with the MTSES solution for 5 minutes at room temperature.
-
Quench the reaction by washing the cells three times with ice-cold PBS containing a reducing agent.
-
-
Cell Lysis:
-
After the final wash, add ice-cold lysis buffer to the cells.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the solubilized proteins.
-
Protocol 3: Analysis of MTSES Labeling by Western Blotting
This protocol details the detection of MTSES-modified proteins.
Materials:
-
Protein assay reagent (e.g., BCA assay)
-
SDS-PAGE gels
-
Running and transfer buffers
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the protein of interest or an epitope tag
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Methodology:
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.
-
Sample Preparation: Mix equal amounts of protein from each sample with SDS-PAGE sample buffer. Note: For some membrane proteins, heating the sample can cause aggregation; in such cases, incubation at room temperature for 30 minutes or 70°C for 10 minutes may be optimal.[7][8]
-
SDS-PAGE and Transfer:
-
Separate the protein samples on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the results: A decrease in the intensity of the unmodified protein band or the appearance of a higher molecular weight band for the MTSES-treated samples compared to the untreated controls indicates labeling of the cysteine residue.
-
Visualizations
Caption: Experimental workflow for Substituted Cysteine Accessibility Method (SCAM).
References
- 1. Cysteine Substitution Mutants Give Structural Insight and Identify ATP Binding and Activation Sites at P2X Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cysteine-independent inhibition of the CFTR chloride channel by the cysteine-reactive reagent sodium (2-sulphonatoethyl) methanethiosulphonate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of Site-Directed Cysteine and Disulfide Chemistry to Probe Protein Structure and Dynamics: Applications to Soluble and Transmembrane Receptors of Bacterial Chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genetic selection for a highly functional cysteine-less membrane protein using site-saturation mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cysteine Substitution Mutagenesis and the Effects of Methanethiosulfonate Reagents at P2X2 and P2X4 Receptors Support a Core Common Mode of ATP Action at P2X Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sample preparation of membrane-bound and nuclear proteins for western blot | Abcam [abcam.com]
- 8. Analyzing Integral Membrane Proteins with Simple Western | Bio-Techne [bio-techne.com]
Determining the Optimal Concentration of MTSES for Cysteine Modification Experiments
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium (2-sulfonatoethyl) methanethiosulfonate (MTSES) is a water-soluble, membrane-impermeant thiol-reactive reagent widely used in biological research to probe the structure and function of proteins. By covalently modifying accessible cysteine residues, MTSES introduces a negatively charged sulfonate group, enabling researchers to investigate the role of specific amino acids in protein conformation, ion channel gating, and signaling pathway activation. Determining the optimal concentration of MTSES is critical to ensure specific modification of the target cysteine(s) while minimizing off-target effects and cellular toxicity. These application notes provide detailed protocols and guidelines for establishing the optimal MTSES concentration for your specific experimental needs.
Core Principles of MTSES Modification
MTSES reacts specifically with the sulfhydryl group of cysteine residues to form a disulfide bond. This modification is generally irreversible under physiological conditions but can be reversed by strong reducing agents like dithiothreitol (DTT). The negatively charged and bulky nature of the MTSES adduct can alter the local electrostatic environment and steric accessibility of the modified region, leading to a measurable change in protein function. This functional change, such as an alteration in ion channel conductance or receptor signaling, serves as a readout for the modification event.
Factors Influencing Optimal MTSES Concentration
The optimal concentration of MTSES is not a universal value and must be determined empirically for each experimental system. Key factors that influence the effective concentration include:
-
Accessibility of the target cysteine: Cysteines located in solvent-exposed regions of a protein will react more readily with MTSES than those in more buried or sterically hindered environments.
-
Reactivity of the sulfhydryl group: The local microenvironment, including pH and surrounding amino acid residues, can affect the nucleophilicity of the cysteine thiol and its reaction rate with MTSES.
-
Cell type or preparation: The complexity of the experimental system, such as isolated proteins versus whole-cell recordings, will influence the delivery and effective concentration of MTSES at the target site.
-
Temperature and pH of the reaction buffer: The rate of the MTSES-cysteine reaction and the stability of the MTSES reagent are influenced by temperature and pH. MTSES hydrolyzes in aqueous solutions, with a half-life of about 20 minutes at pH 7.5 and ambient temperature.[1]
-
Incubation time: The duration of exposure to MTSES will affect the extent of modification. Shorter incubation times may require higher concentrations to achieve the desired effect.
Data Presentation: Summary of Reported MTSES Concentrations
The following table summarizes previously reported concentrations of MTSES used in various experimental contexts. This information can serve as a starting point for designing your own optimization experiments.
| Target Protein/System | Cell Type/Preparation | MTSES Concentration | Incubation Time | Functional Readout | Reference |
| Potassium Channels | tsA201 cells | 2.5 mM | > 60 seconds | Gating current modification | [2] |
| Connexin 26 Hemichannels | Xenopus oocytes | Not specified | Not specified | Current modification | [3] |
| General Use Recommendation | Various | 10 mM | 1 - 5 minutes | General modification | [1][4] |
| Sodium Channels | Not specified | Not specified | Not specified | Cysteine accessibility | [1] |
Experimental Protocols
Protocol 1: Preparation of MTSES Stock and Working Solutions
Materials:
-
MTSES powder (stored desiccated at -20°C)
-
Anhydrous dimethyl sulfoxide (DMSO) or distilled water
-
Experimental buffer (e.g., recording solution for electrophysiology, reaction buffer for biochemical assays)
Procedure:
-
Allow the vial of MTSES powder to equilibrate to room temperature before opening to prevent condensation.
-
Prepare a high-concentration stock solution (e.g., 100 mM to 1 M) of MTSES in anhydrous DMSO or distilled water. Note: MTSES solutions are not stable and should be prepared fresh immediately before each experiment.[1][4] Aqueous solutions are stable for a few hours at 4°C.[1][4]
-
Vortex the stock solution until the MTSES is completely dissolved.
-
On the day of the experiment, dilute the stock solution to the desired working concentrations in the appropriate experimental buffer. Keep the working solutions on ice and use them within a few hours.
Protocol 2: Determining Optimal MTSES Concentration using a Dose-Response Experiment
This protocol describes a general workflow for determining the optimal MTSES concentration by measuring a functional response. The specific details of the functional assay will depend on the target protein and experimental setup (e.g., patch-clamp electrophysiology, fluorescence-based signaling assay).
Materials:
-
Cells or protein preparation expressing the target protein with an accessible cysteine residue.
-
A range of MTSES working solutions (e.g., from 1 µM to 10 mM).
-
Experimental setup for measuring the functional readout (e.g., electrophysiology rig, plate reader).
-
Control cells or protein preparation (wild-type without the target cysteine or a mock-transfected control).
Procedure:
-
Establish a Baseline: Record the baseline functional activity of the target protein in the absence of MTSES. For example, in an electrophysiology experiment, this would be the baseline ion channel current in response to a specific stimulus.
-
Apply a Range of MTSES Concentrations: Sequentially apply increasing concentrations of MTSES to the experimental preparation. Allow sufficient incubation time at each concentration for the modification reaction to reach a steady state. The incubation time may need to be optimized (a typical starting point is 1-5 minutes).[1][4]
-
Measure the Functional Response: After each MTSES application, measure the functional response of the target protein.
-
Washout: After the final concentration, wash the preparation thoroughly with the experimental buffer to remove any unreacted MTSES and assess the reversibility of the effect.
-
Negative Control: Perform the same experiment on the control cells or protein preparation to assess non-specific effects of MTSES.
-
Data Analysis:
-
For each MTSES concentration, calculate the percentage change in the functional response compared to the baseline.
-
Plot the percentage change in response as a function of the MTSES concentration to generate a dose-response curve.
-
Determine the EC50 (or IC50) value, which is the concentration of MTSES that produces 50% of the maximal effect. The optimal concentration is typically chosen to be at or slightly above the EC50 to ensure complete modification of the target without using an excessive concentration that could lead to off-target effects.
-
Protocol 3: Quantification of MTSES Modification using Mass Spectrometry
For a more direct and quantitative assessment of cysteine modification, mass spectrometry can be employed. This protocol provides a general overview of the steps involved.
Materials:
-
Protein sample treated with a specific concentration of MTSES.
-
Untreated control protein sample.
-
Dithiothreitol (DTT) for reduction.
-
Iodoacetamide (IAA) for alkylation.
-
Trypsin or another suitable protease.
-
Mass spectrometer (e.g., LC-MS/MS system).
Procedure:
-
Sample Preparation: Following treatment with MTSES, denature, reduce, and alkylate the protein samples. The reduction step with DTT will not reverse the MTSES modification. The alkylation step with IAA will cap any unmodified cysteine residues.
-
Proteolytic Digestion: Digest the proteins into peptides using trypsin.
-
Mass Spectrometry Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis:
-
Search the MS/MS data against a protein database to identify peptides.
-
Specifically search for peptides containing the MTSES modification on the target cysteine residue. The modification adds a specific mass to the cysteine residue.
-
Quantify the relative abundance of the modified versus unmodified peptide in the MTSES-treated and control samples. This can be achieved using label-free quantification or by incorporating stable isotope labeling.[5][6]
-
Mandatory Visualizations
References
- 1. ttuhsc.edu [ttuhsc.edu]
- 2. Specificity of Charge-carrying Residues in the Voltage Sensor of Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Macroscopic control of cell electrophysiology through ion channel expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of peptides and proteins in biomedicine by targeted mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted Quantitation of Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein Quantitation Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Probing Protein Structure and Function: A Step-by-Step Guide to the Substituted Cysteine Accessibility Method (SCAM) using MTSES
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the Substituted Cysteine Accessibility Method (SCAM), a powerful biochemical technique for investigating protein structure, dynamics, and topology. Specifically, this guide focuses on the application of the membrane-impermeable thiol-reactive reagent, 2-Sulfonatoethyl methanethiosulfonate (MTSES), to probe the accessibility of engineered cysteine residues. These detailed application notes and protocols are designed to equip researchers with the necessary information to successfully design, execute, and interpret SCAM experiments.
Introduction to SCAM using MTSES
The Substituted Cysteine Accessibility Method (SCAM) is a versatile technique used to map the solvent-accessible surfaces of proteins, particularly membrane proteins in their native environment. The core principle of SCAM involves introducing a cysteine residue at a specific position in a protein that is naturally devoid of reactive cysteines. The accessibility of this engineered cysteine to a membrane-impermeable thiol-reactive probe, such as MTSES, provides crucial information about the protein's structure and its orientation within the biological membrane.[1][2][3]
MTSES is a negatively charged reagent that reacts specifically with the sulfhydryl group of cysteine residues that are exposed to the aqueous environment.[3] Its membrane impermeability is a key feature, as it allows researchers to distinguish between extracellularly and intracellularly located domains of a membrane protein. By systematically replacing residues with cysteine and assessing their reactivity with MTSES, one can meticulously map the protein's topology, identify channel-lining residues, and detect conformational changes associated with protein function, such as ligand binding or channel gating.[2][4]
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in a typical SCAM-MTSES study.
Site-Directed Mutagenesis to Introduce Cysteine Residues
The foundational step in SCAM is the generation of single-cysteine mutants of the target protein. This is typically achieved using PCR-based site-directed mutagenesis techniques.
Protocol:
-
Primer Design: Design complementary forward and reverse primers (typically 25-45 bases in length) containing the desired mutation to change a specific amino acid to cysteine. The mutation should be located in the center of the primers, flanked by 10-15 bases of correct sequence on both sides. The primers should have a GC content of at least 40% and terminate in one or more G or C bases.
-
PCR Amplification:
-
Set up a PCR reaction containing the template plasmid DNA (encoding the cysteine-less version of the target protein), the mutagenic primers, a high-fidelity DNA polymerase (e.g., Pfu polymerase), and dNTPs.
-
A typical PCR program consists of an initial denaturation step, followed by 16-18 cycles of denaturation, annealing, and extension, and a final extension step. The annealing temperature should be optimized based on the melting temperature (Tm) of the primers.
-
-
Digestion of Parental DNA: After PCR, the reaction mixture contains both the original parental plasmid and the newly synthesized mutant plasmid. To eliminate the parental plasmid, treat the reaction with the DpnI restriction enzyme. DpnI specifically digests methylated and hemimethylated DNA, which is characteristic of DNA isolated from most E. coli strains, leaving the newly synthesized, unmethylated mutant plasmid intact.
-
Transformation: Transform the DpnI-treated plasmid DNA into competent E. coli cells (e.g., DH5α).
-
Verification: Isolate plasmid DNA from the resulting colonies and verify the presence of the desired cysteine mutation by DNA sequencing.
Expression and Purification of Cysteine-less and Cysteine-mutant Proteins
Successful SCAM experiments rely on the efficient expression of the target protein. For membrane proteins, E. coli is a commonly used expression host.
Protocol:
-
Transformation: Transform the verified plasmid constructs (cysteine-less and single-cysteine mutants) into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Culture Growth: Grow the transformed cells in an appropriate culture medium (e.g., LB or TB medium) containing the selective antibiotic at 37°C with shaking.
-
Induction of Protein Expression: When the cell culture reaches a specific optical density (e.g., OD600 of 0.6-0.8), induce protein expression by adding an inducing agent, such as isopropyl β-D-1-thiogalactopyranoside (IPTG). The induction conditions (IPTG concentration, temperature, and duration) should be optimized for the specific protein.
-
Cell Harvest and Lysis: After the induction period, harvest the cells by centrifugation. Resuspend the cell pellet in a suitable lysis buffer and lyse the cells using methods like sonication or high-pressure homogenization.
-
Membrane Fraction Isolation (for membrane proteins): Separate the membrane fraction from the soluble fraction by ultracentrifugation.
-
Solubilization and Purification (if required): For purified protein studies, solubilize the membrane proteins using a suitable detergent. The solubilized protein can then be purified using affinity chromatography, often by engineering a polyhistidine-tag onto the protein and using a nickel-NTA resin.
MTSES Labeling of Cysteine Mutants
This protocol describes the labeling of cysteine mutants in intact cells to determine the accessibility of the introduced cysteine from the extracellular space.
Protocol:
-
Cell Preparation: Grow and induce the E. coli cells expressing the single-cysteine mutant protein as described above. Harvest the cells and wash them with a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
MTSES Labeling:
-
Resuspend the cells in the reaction buffer.
-
Add a freshly prepared solution of MTSES to the cell suspension. The final concentration of MTSES and the incubation time will need to be optimized for each protein and experimental setup, but a typical starting point is 1-5 mM for 15-30 minutes at room temperature.
-
Include a "no MTSES" control for each mutant to assess the basal level of modification.
-
-
Quenching the Reaction: Stop the labeling reaction by adding a quenching reagent, such as a thiol-containing compound like β-mercaptoethanol or cysteine, to consume any unreacted MTSES.
-
Cell Lysis and Sample Preparation: Lyse the cells and prepare the protein samples for analysis, for example, by Western blotting.
Analysis of MTSES Labeling by Western Blot
Western blotting is a common method to detect the modification of the cysteine residue by MTSES, often by observing a change in the protein's mobility on an SDS-PAGE gel or by using an antibody that recognizes the modified protein. A more common approach involves a two-step labeling procedure where accessible cysteines are first blocked by MTSES, and then all remaining free cysteines are labeled with a second, larger reagent (e.g., maleimide-polyethylene glycol, mPEG) that induces a significant gel shift.
Protocol:
-
SDS-PAGE: Separate the protein samples from the MTSES labeling experiment on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody that specifically recognizes the target protein.
-
Wash the membrane and then incubate it with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) or a fluorescent dye.
-
-
Detection: Detect the protein bands using a suitable detection reagent (e.g., a chemiluminescent substrate for HRP) and an imaging system.
-
Data Analysis: Compare the band intensity or mobility shift in the MTSES-treated samples to the control samples to determine the extent of cysteine modification.
Data Presentation
| Residue Position | Location in Protein | % Accessibility to MTSES | Interpretation |
| 15 | N-terminal domain | 95 ± 5% | Extracellularly exposed |
| 45 | Transmembrane Helix 1 | 5 ± 2% | Buried within the membrane |
| 120 | Extracellular Loop 2 | 88 ± 7% | Extracellularly exposed |
| 250 | Intracellular Loop 3 | 8 ± 3% | Intracellularly located |
| 310 | C-terminal domain | 92 ± 6% | Extracellularly exposed |
Table 1: Example of quantitative data presentation from a SCAM-MTSES experiment to determine the topology of a hypothetical membrane protein. The percentage of accessibility is determined by quantifying the change in band intensity or mobility shift from Western blot analysis. Values are presented as mean ± standard deviation from at least three independent experiments.
Visualization of Workflows and Pathways
Graphviz (DOT language) can be used to create clear diagrams of the experimental workflow and the biological processes being investigated.
Experimental Workflow for SCAM-MTSES
Caption: Experimental workflow for the Substituted Cysteine Accessibility Method (SCAM) using MTSES.
Signaling Pathway Elucidation: GPCR Activation
SCAM with MTSES can be used to study the conformational changes that occur during G-protein coupled receptor (GPCR) activation. This diagram illustrates how the accessibility of engineered cysteines can change upon ligand binding, reflecting the conformational rearrangements that lead to G-protein activation.
Caption: Conformational changes in a GPCR upon agonist binding, as studied by SCAM.
Troubleshooting and Considerations
-
Cysteine-less Mutant: It is crucial to generate a functional cysteine-less version of the target protein as the background for introducing single cysteines. Native cysteines can interfere with the interpretation of the results.
-
MTSES Stability: MTSES solutions should be prepared fresh before each experiment, as the reagent can hydrolyze in aqueous solutions.
-
Controls: Appropriate controls are essential for accurate data interpretation. These include the cysteine-less protein, and for each cysteine mutant, a sample that has not been treated with MTSES.
-
Optimization: The concentration of MTSES, incubation time, and temperature may need to be optimized for each specific protein and experimental system to achieve efficient labeling without causing protein denaturation or cell lysis.
-
Data Quantification: For quantitative analysis, it is important to ensure that the Western blot signal is within the linear range of detection. Densitometry software can be used for accurate quantification of band intensities.
By following these detailed protocols and considerations, researchers can effectively utilize SCAM with MTSES to gain valuable insights into the structure, function, and dynamics of their protein of interest.
References
Application Notes and Protocols: MTSES in Conjunction with Site-Directed Mutagenesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The combination of site-directed mutagenesis and chemical modification by sulfhydryl-reactive reagents represents a powerful approach for elucidating protein structure and function, particularly for membrane proteins like ion channels.[1][2] This technique, known as Substituted Cysteine Accessibility Method (SCAM), provides invaluable insights into protein topology, the lining of channels and binding pockets, and the conformational changes that underlie protein function.[1] At the core of this methodology is the introduction of a cysteine residue at a specific site within a protein of interest, followed by probing the accessibility of this engineered cysteine to methanethiosulfonate (MTS) reagents.[2]
Sodium (2-sulfonatoethyl) methanethiosulfonate (MTSES) is a hydrophilic, negatively charged, and membrane-impermeant MTS reagent.[3][4] These properties make it an exceptional tool for identifying solvent-exposed residues on the extracellular or intracellular surfaces of proteins. When a cysteine residue, introduced via site-directed mutagenesis, is accessible to the aqueous environment, it can covalently react with MTSES.[1] This modification introduces a negatively charged sulfonatoethyl group at the site of the cysteine, which can induce a measurable change in the protein's function, such as altering ion channel conductance or gating kinetics. By observing these functional changes, researchers can infer the local environment of the substituted residue and its role in the protein's mechanism of action.
Principle of the Method
The SCAM workflow using MTSES involves a multi-step process:
-
Site-Directed Mutagenesis: A cysteine codon is introduced into the gene of interest at a specific position. Typically, this is done in a "cysteine-less" background where all native, reactive cysteines have been removed to ensure that only the engineered cysteine is available for modification.
-
Heterologous Expression: The mutant protein is then expressed in a suitable system, such as Xenopus laevis oocytes or mammalian cell lines, which allows for robust functional analysis, often using electrophysiological techniques.
-
Functional Characterization: The baseline function of the mutant protein is characterized. For ion channels, this would involve measuring parameters like current amplitude, voltage-dependence of activation, and gating kinetics using techniques like two-electrode voltage clamp or patch clamp.
-
MTSES Application: MTSES is applied to the extracellular or intracellular side of the membrane, depending on the experimental design. Due to its membrane impermeability, MTSES will only react with accessible cysteine residues on the side to which it is applied.
-
Post-Modification Functional Analysis: After application and washout of MTSES, the function of the protein is re-measured. A change in function indicates that the introduced cysteine was accessible to and reacted with MTSES.
-
Data Analysis: The rate and extent of the functional modification provide information about the accessibility and local environment of the introduced cysteine.
Applications in Research and Drug Development
The use of MTSES with site-directed mutagenesis has a broad range of applications:
-
Mapping Ion Channel Pore Architecture: By systematically introducing cysteines along the pore-lining domain of an ion channel and testing their accessibility to MTSES, researchers can identify which residues line the aqueous pore.[2]
-
Investigating Gating Mechanisms: The accessibility of an introduced cysteine can change depending on the conformational state of the protein (e.g., open, closed, or inactivated). By applying MTSES to the protein in different functional states, it is possible to map the conformational rearrangements that occur during channel gating.
-
Probing Drug Binding Sites: If the binding of a drug or ligand protects an engineered cysteine from modification by MTSES, it suggests that the cysteine is located within or near the drug-binding pocket. This information is invaluable for understanding drug-receptor interactions and for rational drug design.[2]
-
Determining Membrane Protein Topology: The membrane-impermeant nature of MTSES allows for the determination of which parts of a membrane protein are exposed to the extracellular or intracellular environment.[5]
Data Presentation
Table 1: Reactivity and Properties of Common MTS Reagents
| MTS Reagent | Charge | Membrane Permeability | Relative Reactivity | Typical Concentration |
| MTSES | Negative | Impermeant | 1x | 10 mM |
| MTSET | Positive | Impermeant | 10x | 1 mM |
| MTSEA | Positive | Permeant | 2.5x | 2.5 mM |
Data compiled from available literature. The relative reactivity is an approximation and can vary depending on the specific protein environment.
Table 2: Example Quantitative Data from a Hypothetical SCAM Experiment on a Voltage-Gated Potassium Channel
| Mutant | Location | State | MTSES Effect on Conductance | Rate of Modification (s⁻¹) | Interpretation |
| K354C | S4 Voltage Sensor | Closed | No Change | N/A | Residue is not accessible in the closed state. |
| K354C | S4 Voltage Sensor | Open | 50% Reduction | 0.5 | Residue becomes accessible upon channel opening. |
| T449C | Outer Pore | Open | 80% Reduction | 2.0 | Residue is highly accessible in the outer vestibule. |
| I470C | Inner Pore | Open | No Change | N/A | Residue is not accessible from the extracellular side. |
Experimental Protocols
Protocol 1: Site-Directed Mutagenesis for Cysteine Substitution
This protocol is based on the principles of PCR-based site-directed mutagenesis.
1. Primer Design:
- Design two complementary oligonucleotide primers, 25-45 bases in length, containing the desired cysteine codon (TGC or TGT) at the center.
- The primers should have a melting temperature (Tm) of ≥ 78°C.
- Aim for a GC content of at least 40% and ensure the primers terminate in one or more C or G bases.
2. PCR Amplification:
- Set up the PCR reaction using a high-fidelity DNA polymerase to minimize secondary mutations.
- Reaction Mixture:
- 5 µL of 10x reaction buffer
- 1 µL of plasmid DNA template (10-50 ng)
- 1.25 µL of forward primer (10 µM)
- 1.25 µL of reverse primer (10 µM)
- 1 µL of dNTP mix (10 mM)
- 1 µL of high-fidelity DNA polymerase
- Add nuclease-free water to a final volume of 50 µL.
- PCR Cycling Conditions:
- Initial Denaturation: 95°C for 2 minutes
- 18-25 Cycles:
- Denaturation: 95°C for 30 seconds
- Annealing: 55-60°C for 1 minute
- Extension: 68°C for 1 minute/kb of plasmid length
- Final Extension: 68°C for 7 minutes
3. Digestion of Parental DNA:
- Add 1 µL of the DpnI restriction enzyme directly to the amplification reaction.
- Incubate at 37°C for 1-2 hours to digest the parental, methylated DNA template.
4. Transformation:
- Transform competent E. coli cells with 1-2 µL of the DpnI-treated PCR product.
- Plate the transformed cells on an appropriate antibiotic selection plate and incubate overnight at 37°C.
5. Verification:
- Pick several colonies and grow overnight cultures for plasmid DNA purification.
- Verify the presence of the desired mutation by DNA sequencing.
Protocol 2: Expression of Mutant Ion Channels in Xenopus laevis Oocytes
1. cRNA Synthesis:
- Linearize the plasmid DNA containing the mutant channel gene downstream of the coding sequence using a suitable restriction enzyme.
- Purify the linearized DNA.
- Synthesize capped cRNA from the linearized template using an in vitro transcription kit (e.g., mMESSAGE mMACHINE™).
- Purify the cRNA and verify its integrity and concentration.
2. Oocyte Preparation:
- Harvest oocytes from a female Xenopus laevis.
- Treat the oocytes with collagenase to defolliculate them.
- Wash the oocytes thoroughly and allow them to recover in Modified Barth's Saline (MBS).
3. cRNA Injection:
- Load the cRNA into a glass microinjection needle.
- Inject approximately 50 nL of cRNA (at a concentration of 0.02-1.0 µg/µL) into each oocyte.
- Incubate the injected oocytes at 16-18°C for 2-7 days to allow for protein expression.
Protocol 3: Electrophysiological Recording and MTSES Application
This protocol describes a typical two-electrode voltage clamp (TEVC) experiment.
1. Preparation of Solutions:
- Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5.
- MTSES Stock Solution: Prepare a 1 M stock solution of MTSES in water immediately before use. MTSES hydrolyzes in aqueous solutions, so fresh solutions are critical.
- Working MTSES Solution: Dilute the stock solution in the recording solution to the final desired concentration (typically 1-10 mM).
2. Electrophysiology Setup:
- Place an oocyte in the recording chamber and perfuse with the recording solution.
- Impale the oocyte with two microelectrodes (filled with 3 M KCl), one for voltage clamping and one for current recording.
- Clamp the oocyte at a holding potential (e.g., -80 mV).
3. Baseline Current Recording:
- Apply a voltage protocol to elicit ion channel currents. For a voltage-gated channel, this would typically be a series of depolarizing voltage steps.
- Record the baseline currents until a stable response is observed.
4. MTSES Application:
- Switch the perfusion solution to the recording solution containing MTSES.
- Continuously apply the voltage protocol and monitor the change in current amplitude over time until the modification reaches a steady state or for a defined period (e.g., 2-5 minutes).
5. Washout and Post-Modification Recording:
- Switch the perfusion back to the control recording solution to wash out the MTSES.
- Record the currents after washout to determine the extent of irreversible modification.
6. Data Analysis:
- Measure the current amplitude before and after MTSES application to determine the percentage of inhibition or potentiation.
- To calculate the rate of modification, plot the fractional current change as a function of time during MTSES application and fit the data to a single exponential function.
Visualizations
Caption: Overall workflow for a Substituted Cysteine Accessibility Method (SCAM) experiment.
Caption: Reaction of MTSES with an engineered cysteine residue.
Concluding Remarks
The strategic combination of site-directed cysteine mutagenesis with the application of MTSES provides a robust and versatile toolkit for molecular neurobiologists, pharmacologists, and structural biologists. This methodology allows for the detailed investigation of protein structure-function relationships in a native-like membrane environment. Careful experimental design, including the use of cysteine-less backgrounds and appropriate controls, is crucial for the unambiguous interpretation of the results. As our understanding of protein dynamics continues to grow, techniques like SCAM will remain at the forefront of research, driving new discoveries in cellular function and facilitating the development of novel therapeutics.
References
- 1. Patch clamp and perfusion techniques to study ion channels expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ttuhsc.edu [ttuhsc.edu]
- 3. Rates and stoichiometries of metal ion probes of cysteine residues within ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protocols [xenbase.org]
Application Notes and Protocols for MTSES Modification of Ion Channels
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Substituted Cysteine Accessibility Method (SCAM) is a powerful biochemical technique used to investigate the structure and function of ion channels.[1][2] This method involves the introduction of cysteine residues at specific sites in the protein of interest via site-directed mutagenesis.[1][3] The accessibility of these engineered cysteines to sulfhydryl-reactive reagents, such as the methanethiosulfonate (MTS) family of compounds, provides insights into the local environment of the residue and conformational changes associated with channel gating.[2][4]
Among the MTS reagents, sodium (2-sulfonatoethyl) methanethiosulfonate (MTSES) is a negatively charged, membrane-impermeant compound. Its application allows for the probing of water-accessible surfaces of ion channel pores and vestibules from the side of application.[1][5] The covalent modification of an introduced cysteine by MTSES can alter the channel's function, such as its conductance or gating properties, providing valuable information about the role of the modified residue in the channel's operation.[6][7] It is important to note that at high concentrations, MTSES can have direct effects on ion permeation, independent of covalent modification, which should be considered when interpreting results.[8]
These application notes provide a detailed experimental workflow for the modification of ion channels with MTSES, primarily focusing on channels expressed in heterologous systems like Xenopus laevis oocytes and mammalian cells, followed by electrophysiological analysis.
Core Principles
The fundamental principle of MTSES modification lies in the specific and covalent reaction between the thiol group (-SH) of an engineered cysteine residue and the methanethiosulfonate group of MTSES. This reaction results in the formation of a disulfide bond, covalently attaching the sulfonatoethyl group to the protein.[1]
Key aspects of this technique include:
-
Site-Directed Mutagenesis: Introduction of a unique cysteine codon at the desired position within the ion channel's coding sequence.[3]
-
Heterologous Expression: Expression of the cysteine-mutant channel in a suitable system, such as Xenopus oocytes or cultured mammalian cells, for functional analysis.[6]
-
Electrophysiological Recording: Measurement of ion channel activity (e.g., current amplitude, gating kinetics) before, during, and after the application of MTSES.[6][9]
-
Data Analysis: Quantification of the changes in channel function to infer the accessibility and role of the modified cysteine residue.[6]
Experimental Protocols
Protocol 1: Site-Directed Cysteine Mutagenesis
This protocol outlines the steps to introduce a cysteine mutation into the gene encoding the ion channel of interest.
Materials:
-
Plasmid DNA containing the wild-type ion channel cDNA.
-
Mutagenic primers containing the desired cysteine codon.
-
High-fidelity DNA polymerase.
-
dNTPs.
-
DpnI restriction enzyme.
-
Competent E. coli for transformation.
-
DNA sequencing reagents.
Methodology:
-
Primer Design: Design a pair of complementary mutagenic primers (25-45 bases in length) containing the desired codon change to introduce a cysteine residue. The mutation site should be in the middle of the primers.
-
PCR Mutagenesis: Perform PCR using the wild-type plasmid as a template and the mutagenic primers. Use a high-fidelity DNA polymerase to minimize secondary mutations.
-
Template Digestion: Digest the parental, methylated DNA template with DpnI restriction enzyme, leaving the newly synthesized, unmethylated mutant plasmid intact.
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli.
-
Plasmid Purification and Sequencing: Select colonies, purify the plasmid DNA, and verify the desired mutation by DNA sequencing.
Protocol 2: Expression of Cysteine-Mutant Ion Channels in Xenopus laevis Oocytes
This protocol describes the expression of the engineered ion channels for subsequent electrophysiological analysis.[6]
Materials:
-
Mature female Xenopus laevis.
-
Collagenase solution.
-
cRNA encoding the cysteine-mutant ion channel.
-
Modified Barth's Saline (MBS) solution.
-
Microinjection setup.
Methodology:
-
Oocyte Harvesting and Defolliculation: Surgically remove oocytes from an anesthetized female frog and treat them with collagenase to remove the follicular layer.[6]
-
cRNA Injection: Inject 10-50 ng of the cRNA encoding the cysteine-mutant ion channel into Stage V-VI oocytes.[6]
-
Incubation: Incubate the injected oocytes in MBS at 16-18°C for 2-5 days to allow for robust protein expression.[6]
Protocol 3: Electrophysiological Recording and MTSES Application
This protocol details the functional characterization of the mutant channels and their modification by MTSES using two-electrode voltage clamp (TEVC) electrophysiology.
Materials:
-
TEVC setup (amplifier, digitizer, computer with recording software).
-
Glass microelectrodes (filled with 3 M KCl).
-
Recording chamber.
-
Perfusion system.
-
Recording solution (e.g., ND96).
-
MTSES stock solution and working solutions.
-
Reducing agent (e.g., Dithiothreitol, DTT).
Methodology:
-
Oocyte Placement and Impalement: Place an oocyte expressing the mutant channel in the recording chamber and perfuse with the recording solution. Impale the oocyte with two microelectrodes for voltage clamping.[6]
-
Baseline Recording: Clamp the membrane potential to a desired holding potential (e.g., -80 mV). Record baseline ionic currents in response to a specific stimulus (e.g., voltage steps for voltage-gated channels or agonist application for ligand-gated channels).[6]
-
MTSES Preparation and Application: Prepare a fresh solution of MTSES in the recording solution immediately before use, as MTS reagents are unstable in aqueous solutions.[5][6] Apply MTSES to the oocyte via the perfusion system. Routinely, a concentration of 1-10 mM MTSES can be applied for 1 to 5 minutes.[5]
-
Recording During Modification: Continuously monitor the ionic currents during MTSES application to observe the time course of modification.
-
Washout: After modification, perfuse the chamber with the recording solution to wash out unreacted MTSES.[6]
-
Post-Modification Recording: Record the channel's activity after washout to determine the extent of irreversible modification.
-
(Optional) Reversal of Modification: To confirm that the effect is due to a disulfide bond formation, a reducing agent like DTT can be applied to reverse the modification.[1]
Data Presentation
Quantitative data from MTSES modification experiments should be summarized in tables for clear comparison of the effects on different mutants or under various conditions.
Table 1: Properties of Thiol-Reactive Reagents
| Reagent | Charge | Approx. Headgroup Diameter (Å) | Membrane Permeability |
| MTSES | Negative | ~5.1 | No |
| MTSET | Positive | 5.8 | No |
| MTSEA | Positive | ~4.6 | Yes |
| MTS-TEAE | Positive | - | No |
Data compiled from various sources.[1]
Table 2: Example Data from MTSES Modification of a Cysteine-Mutant Channel
| Mutant | Condition | Current Amplitude (µA) | % Change in Current | Rate of Modification (s⁻¹) |
| Wild-Type | Before MTSES | 2.5 ± 0.3 | N/A | N/A |
| Wild-Type | After MTSES | 2.4 ± 0.3 | -4% | Not significant |
| Cys-Mutant 1 | Before MTSES | 2.2 ± 0.2 | N/A | N/A |
| Cys-Mutant 1 | After MTSES | 0.5 ± 0.1 | -77% | 0.15 ± 0.02 |
| Cys-Mutant 2 | Before MTSES | 2.8 ± 0.4 | N/A | N/A |
| Cys-Mutant 2 | After MTSES | 2.7 ± 0.4 | -3.5% | Not significant |
This table presents hypothetical data for illustrative purposes.
Visualizations
Diagrams are essential for visualizing the experimental workflow and the underlying molecular mechanisms.
Caption: Experimental workflow for MTSES modification of ion channels.
References
- 1. Interrogating permeation and gating of Orai channels using chemical modification of cysteine residues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cysteine Modification: Probing Channel Structure, Function and Conformational Change - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Site-Directed Mutagenesis to Study the Structure–Function Relationships of Ion Channels | Springer Nature Experiments [experiments.springernature.com]
- 4. The Surface Accessibility of the Glycine Receptor M2–M3 Loop Is Increased in the Channel Open State - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ttuhsc.edu [ttuhsc.edu]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Cysteine-independent inhibition of the CFTR chloride channel by the cysteine-reactive reagent sodium (2-sulphonatoethyl) methanethiosulphonate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Probing Ion Channel Pore Structure with MTSES
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The substituted cysteine accessibility method (SCAM) is a powerful biochemical technique used to map the structure and function of ion channels. This method involves introducing cysteine residues at specific sites within the channel protein via site-directed mutagenesis. The accessibility of these engineered cysteines to membrane-impermeant thiol-reactive reagents, such as sodium (2-sulfonatoethyl) methanethiosulfonate (MTSES), provides insights into which residues line the channel pore and are exposed to the aqueous environment.[1][2] MTSES is a negatively charged, hydrophilic compound that reacts with the sulfhydryl group of cysteine to form a disulfide bond.[3] This modification can alter the channel's function, such as its conductance or gating, providing a readout of cysteine accessibility.[2][4]
These application notes provide a comprehensive overview and detailed protocols for using MTSES to probe the pore structure of ion channels.
Principle of the Method
The core principle of using MTSES in SCAM involves several key steps:
-
Site-Directed Mutagenesis: Cysteine residues are systematically introduced, one at a time, into the amino acid sequence of the ion channel of interest. A "cysteine-less" version of the channel is often used as a background to minimize off-target reactions.[1]
-
Protein Expression: The cysteine-mutant channels are then expressed in a suitable system, such as Xenopus oocytes or cultured mammalian cells (e.g., HEK293T).[1]
-
MTSES Application: The expressed channels are exposed to MTSES. Because MTSES is membrane-impermeant, it will only react with cysteine residues accessible from the side of the membrane to which it is applied (extracellular or intracellular).[2]
-
Functional Measurement: The effect of MTSES modification on channel function is measured, typically using electrophysiological techniques like patch-clamp recording.[1][5] A change in channel properties (e.g., current amplitude, voltage dependence, or gating kinetics) upon MTSES application indicates that the introduced cysteine is accessible within the channel pore.[2][4]
-
Data Analysis: The rate of modification by MTSES can be calculated, providing information about the accessibility and local environment of the cysteine residue.[2]
Experimental Protocols
Protocol 1: Preparation of MTSES Solutions
Caution: MTS reagents are sensitive to moisture and should be handled accordingly.[1] They hydrolyze in aqueous solutions, so fresh solutions should be prepared for each experiment.[2][3]
Materials:
-
MTSES powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Distilled water or appropriate buffer (e.g., PBS)
-
Ice
Procedure:
-
Allow the vial of MTSES to warm to room temperature before opening to prevent condensation.[1]
-
Prepare a stock solution of 10-100 mM MTSES in anhydrous DMSO.[1][2] This stock solution can be stored at -20°C for up to 3 months.[3]
-
For aqueous solutions, dissolve MTSES in distilled water or buffer immediately before use. Aqueous solutions are stable for a few hours at 4°C.[2]
-
On the day of the experiment, dilute the stock solution to the final working concentration (typically 1-10 mM) in the desired extracellular or intracellular recording solution.[2] Keep the working solution on ice and protected from light.[1]
Protocol 2: Cysteine Accessibility Mapping using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
Materials:
-
Xenopus laevis oocytes expressing the cysteine-mutant ion channel
-
Two-electrode voltage clamp setup
-
Recording chamber
-
Standard oocyte Ringer's solution (ND96)
-
MTSES working solution
Procedure:
-
Place an oocyte expressing the mutant channel in the recording chamber and perfuse with ND96 solution.
-
Impale the oocyte with two microelectrodes (voltage and current) and clamp the membrane potential at a desired holding potential (e.g., -80 mV).
-
Record baseline channel activity by applying appropriate voltage steps or agonist concentrations to elicit ionic currents.
-
Perfuse the oocyte with the MTSES working solution for a defined period (e.g., 1-5 minutes).[2]
-
Wash out the MTSES with ND96 solution.
-
Record the channel activity again using the same stimulation protocol as in step 3.
-
Analyze the change in current amplitude or other parameters before and after MTSES application to determine the extent of modification. The rate of modification can be determined by applying MTSES for varying durations.
Protocol 3: Cysteine Accessibility Mapping using Whole-Cell Patch-Clamp in Mammalian Cells
Materials:
-
Mammalian cells (e.g., HEK293T) transiently transfected with the cysteine-mutant ion channel
-
Patch-clamp setup (amplifier, micromanipulator, data acquisition system)
-
Standard extracellular and intracellular (pipette) solutions
-
MTSES working solution
Procedure:
-
Establish a whole-cell patch-clamp recording from a cell expressing the mutant channel.[1]
-
Record baseline channel currents in response to voltage steps or agonist application.
-
Apply MTSES to the extracellular side by perfusing the recording chamber with the MTSES-containing extracellular solution.
-
To test for intracellular accessibility, include MTSES in the intracellular pipette solution.
-
Continuously monitor the channel current during MTSES application. The rate of current change reflects the rate of cysteine modification.
-
Wash out the extracellular MTSES with the standard extracellular solution.
-
Compare the current characteristics before, during, and after MTSES exposure.
Data Presentation
Quantitative data from MTSES accessibility experiments are crucial for comparing the effects across different mutants and conditions. The following tables provide a template for organizing such data.
Table 1: Summary of MTSES Effects on Channel Function
| Mutant | Location | MTSES Concentration (mM) | Application Time (min) | % Change in Current Amplitude (Mean ± SEM) | Modification Rate Constant (s⁻¹) |
| Wild-Type (Cys-less) | Control | 10 | 5 | -2.5 ± 1.1 | N/A |
| A123C | Pore Helix | 10 | 2 | -45.8 ± 3.2 | 0.08 ± 0.01 |
| G456C | Outer Vestibule | 10 | 1 | -89.1 ± 5.6 | 0.52 ± 0.04 |
| L789C | Gating Hinge | 10 | 5 | -5.1 ± 2.0 | Not significant |
This table summarizes the functional effects of MTSES on different cysteine mutants, allowing for a quick comparison of accessibility.
Table 2: State-Dependent Accessibility of Cysteine Mutants to MTSES
| Mutant | Channel State | MTSES Application | % Inhibition of Current (Mean ± SEM) |
| Y555C | Closed | Extracellular | 10.3 ± 2.1 |
| Y555C | Open | Extracellular | 78.9 ± 6.4 |
| F666C | Closed | Intracellular | 5.4 ± 1.5 |
| F666C | Open | Intracellular | 65.2 ± 5.9 |
This table illustrates how the accessibility of specific residues can be dependent on the conformational state (open vs. closed) of the channel.[6]
Mandatory Visualizations
Diagram 1: Experimental Workflow of SCAM using MTSES
Caption: Workflow for Substituted Cysteine Accessibility Method (SCAM).
Diagram 2: Chemical Reaction of MTSES with a Cysteine Residue
Caption: Covalent modification of a cysteine residue by MTSES.
Diagram 3: Logic of Inferring Pore Structure with MTSES
Caption: Inferring residue accessibility from functional changes.
Important Considerations and Caveats
-
Non-covalent Effects: At high concentrations, MTSES can have direct, non-covalent effects on some channels, such as acting as an open-channel blocker.[5] It is crucial to perform control experiments with cysteine-less channels to rule out such effects.[5]
-
Reversibility: The disulfide bond formed by MTSES can be reversed by reducing agents like dithiothreitol (DTT), which can be used to confirm covalent modification.[2] However, in some cases, washout of the reagent is sufficient to reverse non-covalent blocking effects.[5]
-
State Dependence: The accessibility of a cysteine residue can depend on the conformational state of the channel (e.g., open, closed, or inactivated).[6][7] Performing experiments in different channel states can provide valuable information about gating-related conformational changes.[2][6]
-
Rate of Modification: The rate at which MTSES modifies a cysteine residue can provide information about its accessibility.[2] Rapid modification suggests a freely accessible site, while slower rates may indicate that the residue is in a more restricted environment, such as a narrow part of the pore.[2]
-
Charge Effects: MTSES introduces a negative charge upon modification.[3] This can have electrostatic effects on ion permeation, which can be a useful tool but also a point for careful interpretation.[4][5] Comparing the effects of MTSES with a positively charged reagent (like MTSET) or a neutral one can help dissect steric versus electrostatic effects.[8]
By following these protocols and considering the potential complexities, researchers can effectively utilize MTSES as a powerful tool to elucidate the intricate pore structure and gating mechanisms of ion channels.
References
- 1. benchchem.com [benchchem.com]
- 2. ttuhsc.edu [ttuhsc.edu]
- 3. biotium.com [biotium.com]
- 4. Methanethiosulfonate Derivatives Inhibit Current through the Ryanodine Receptor/Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cysteine-independent inhibition of the CFTR chloride channel by the cysteine-reactive reagent sodium (2-sulphonatoethyl) methanethiosulphonate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interrogating permeation and gating of Orai channels using chemical modification of cysteine residues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An in vivo assay identifies changes in residue accessibility on mechanosensitive channel gating - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Techniques for Measuring MTSES Reaction Rates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methanethiosulfonate (MTS) reagents are a class of sulfhydryl-reactive compounds widely employed in protein chemistry and biophysics to probe protein structure, function, and accessibility. Among these, Sodium (2-Sulfonatoethyl) Methanethiosulfonate (MTSES) is a negatively charged, membrane-impermeant reagent that reacts specifically with the sulfhydryl group of cysteine residues. This reaction, known as the Substituted Cysteine Accessibility Method (SCAM), is a powerful tool for mapping the topology of membrane proteins, identifying residues lining channels and binding pockets, and characterizing conformational changes associated with protein function.[1] This document provides detailed application notes and protocols for measuring MTSES reaction rates, with a focus on G-protein coupled receptors (GPCRs) and ATP-binding cassette (ABC) transporters.
Data Presentation
Comparative Reactivity of MTS Reagents
The intrinsic reactivity of MTS reagents with thiols is generally high, with second-order rate constants typically in the order of 10⁵ M⁻¹s⁻¹.[1] However, the specific rate can be influenced by factors such as the accessibility of the cysteine residue and the local electrostatic environment. Slower modification rates may indicate that the cysteine is partially buried within a crevice or located in the pore of a channel protein.[1] The relative reactivity of commonly used MTS reagents generally follows the order: MTSET > MTSEA > MTSES.[1]
| MTS Reagent | Charge | Relative Reactivity with Small Sulfhydryl Compounds | Typical Concentration | Typical Application Time |
| MTSET ([2-(Trimethylammonium)ethyl] Methanethiosulfonate) | Positive | ~10x more reactive than MTSES | 1 mM | 1-5 minutes |
| MTSEA ((2-Aminoethyl) Methanethiosulfonate) | Positive | ~2.5x more reactive than MTSES | 2.5 mM | 1-5 minutes |
| MTSES (Sodium (2-Sulfonatoethyl) Methanethiosulfonate) | Negative | Baseline | 10 mM | 1-5 minutes |
Experimental Protocols
General Workflow for Substituted Cysteine Accessibility Method (SCAM)
The SCAM technique involves a series of steps to investigate the accessibility of engineered cysteine residues within a protein of interest.
Figure 1: General workflow of a Substituted Cysteine Accessibility Method (SCAM) experiment.
Protocol 1: Measuring MTSES Reaction Rates in a GPCR using Whole-Cell Patch Clamp
This protocol describes the use of SCAM with MTSES to probe the accessibility of cysteine residues in a GPCR expressed in mammalian cells, monitoring changes in ligand-induced currents.
Materials:
-
Mammalian cells expressing the cysteine-mutant GPCR of interest.
-
Patch-clamp setup with perfusion system.
-
External solution (e.g., Hanks' Balanced Salt Solution).
-
Internal solution (pipette solution) appropriate for the target ion channel.
-
Agonist for the GPCR.
-
Freshly prepared MTSES solution in external solution (e.g., 10 mM).
-
Dithiothreitol (DTT) solution (e.g., 20 mM) for reversibility testing.
Procedure:
-
Cell Preparation: Culture mammalian cells expressing the cysteine-mutant GPCR on coverslips suitable for patch-clamp recording.
-
Establish Whole-Cell Configuration: Obtain a whole-cell patch-clamp recording from a transfected cell.
-
Baseline Recording: Perfuse the cell with external solution and apply the GPCR agonist to elicit a baseline current response. Record the current until a stable response is achieved.
-
MTSES Application: Switch the perfusion to the external solution containing MTSES and the agonist. Continuously record the current to monitor the time course of MTSES modification, observed as a change in the agonist-induced current.
-
Washout: After the effect of MTSES has reached a plateau or for a predetermined time, switch the perfusion back to the external solution containing the agonist to wash out excess MTSES.
-
Post-Modification Recording: Record the agonist-induced current after MTSES modification to determine the extent of the functional change.
-
(Optional) Reversibility Test: To confirm that the observed effect is due to disulfide bond formation, perfuse the cell with a solution containing DTT. A reversal of the MTSES effect indicates a specific disulfide bond formation.
-
Data Analysis:
-
Calculate the rate of modification by fitting the change in current during MTSES application to a single-exponential function. The reciprocal of the time constant gives the pseudo-first-order rate constant.
-
The second-order rate constant can be calculated by dividing the pseudo-first-order rate constant by the concentration of MTSES.
-
Protocol 2: Probing Conformational Changes in a Reconstituted ABC Transporter with MTSES
This protocol outlines a method to study conformational changes in a purified and reconstituted ABC transporter using MTSES labeling and functional assays (e.g., ATPase activity or transport assays).
Materials:
-
Purified cysteine-mutant ABC transporter.
-
Lipids for reconstitution (e.g., E. coli polar lipids or a defined lipid mixture).
-
Detergent for solubilization (e.g., DDM).
-
Bio-Beads for detergent removal.
-
Buffer for reconstitution and functional assays.
-
ATP and substrate for the transporter.
-
Freshly prepared MTSES solution.
-
Malachite green assay reagents for measuring ATPase activity or radiolabeled substrate for transport assays.
Procedure:
-
Protein Purification and Reconstitution:
-
MTSES Labeling in Different Conformational States:
-
Divide the proteoliposomes into different experimental groups to probe various conformational states (e.g., apo, substrate-bound, ATP-bound, and/or post-hydrolysis states).
-
To trap the transporter in a specific state, incubate the proteoliposomes with the appropriate ligands (e.g., substrate, ATP, ADP + vanadate).
-
Add MTSES to each group and incubate for a defined period.
-
Quench the reaction by adding a thiol-containing reagent like DTT or by removing excess MTSES through a desalting column.
-
-
Functional Assay:
-
ATPase Activity Assay: Measure the ATPase activity of the labeled and unlabeled proteoliposomes in the presence and absence of substrate. A change in ATPase activity upon MTSES labeling in a specific conformational state suggests that the cysteine residue is accessible in that state and its modification affects function.[6]
-
Transport Assay: Measure the transport of a radiolabeled substrate into the proteoliposomes. A change in transport activity after MTSES labeling provides information about the accessibility of the cysteine and its role in the transport cycle.
-
-
Data Analysis:
-
Compare the functional activity (ATPase or transport rate) of the MTSES-labeled samples to the unlabeled controls for each conformational state.
-
A significant difference in activity indicates that the introduced cysteine is accessible to MTSES in that particular conformational state.
-
Mandatory Visualization
Signaling Pathway of a GPCR Investigated by SCAM
The following diagram illustrates a simplified GPCR signaling cascade and indicates how SCAM with MTSES can be used to probe conformational changes at different stages of receptor activation and signaling.
Figure 2: GPCR activation and signaling pathway probed by MTSES.
Conformational Cycle of an ABC Transporter Probed by MTSES
This diagram illustrates the conformational cycle of a typical ABC exporter and how MTSES accessibility can be used to identify residues exposed in different states of the transport cycle.
Figure 3: Conformational cycle of an ABC transporter probed by MTSES.
References
- 1. ttuhsc.edu [ttuhsc.edu]
- 2. Membrane reconstitution of ABC transporters and assays of translocator function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Purification of recombinant G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A step-by-step method for the reconstitution of an ABC transporter into nanodisc lipid particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Efficient and stable reconstitution of the ABC transporter BmrA for solid-state NMR studies [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting MTSES Experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing Multiplexed Tandem Mass Spectrometry-based Effector Screening (MTSES) experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of unexpected mass shifts in my MTSES data?
Unexpected mass shifts in your mass spectrometry data can arise from several factors:
-
Incomplete Isotope Labeling: The most frequent cause is the incomplete incorporation of heavy amino acids, which is ideally greater than 95% for accurate quantitation.[1] You might be observing a mixture of fully and partially labeled peptides.
-
Metabolic Conversion: Labeled amino acids can be metabolized by cells into other amino acids. A common example is the conversion of heavy arginine into heavy proline.[1][2]
-
Chemical Modifications: Peptides can undergo chemical modifications during sample preparation or analysis, such as oxidation, deamidation, and carbamylation.[1]
-
Contamination: Contaminants like polymers (e.g., polyethylene glycol), plasticizers from labware, or detergents can appear as distinct peaks in the mass spectrum.[1][3]
Q2: My peptide identification rate is lower than expected. What could be the issue?
A low peptide identification rate (e.g., assigning only 20% of spectra instead of the usual >50%) can be due to several issues:
-
Poor Fragmentation: Problems at the fragmentation level can lead to poor quality MS/MS spectra that are difficult to match to theoretical spectra in the database.[4]
-
Instrument Calibration Issues: An improperly calibrated mass spectrometer can lead to mass inaccuracies, preventing successful peptide identification. It's recommended to run a standard digest (e.g., HeLa cell digest) to benchmark your instrument's performance.[4]
-
Suboptimal Sample Preparation: Issues during sample preparation, such as inefficient protein digestion or the presence of contaminants, can significantly impact peptide identification.[4]
-
Incorrect Search Parameters: The parameters used in your database search, such as mass tolerances and specified modifications, might not be appropriate for your experiment. Performing an "error tolerant" search can help identify unexpected modifications.[4]
-
Sample Complexity: Highly complex samples may lead to co-isolation and fragmentation of multiple peptides, resulting in mixed MS/MS spectra that are difficult to interpret.[4]
Q3: I'm observing a high degree of variability between my experimental replicates. What are the likely causes?
High variability between replicates can compromise the statistical significance of your results. Common causes include:
-
Inconsistent Sample Preparation: Variations in sample handling, protein extraction, digestion, and labeling across different samples can introduce significant variability.
-
Batch Effects: When samples are processed in different batches, technical noise can be introduced that may obscure the true biological signal. It is crucial to randomize sample processing to mitigate batch effects.[3]
-
Instrument Performance Fluctuations: Changes in the performance of the LC-MS system between runs can lead to variability in peptide detection and quantification.[4]
-
Data Undersampling: In data-dependent acquisition (DDA) proteomics, the stochastic nature of precursor ion selection can lead to missing values, where peptides are identified in some runs but not others, complicating downstream analysis.[3]
Q4: How can I minimize contamination in my MTSES experiments?
Minimizing contamination is critical for obtaining high-quality data. Here are some key practices:
-
Maintain a Clean Workspace: Work in a clean environment to reduce keratin contamination from skin, hair, and dust. Avoid wearing natural fiber clothing like wool in the lab.[2]
-
Use Appropriate Labware: Use low-retention tubes and tips to minimize sample loss. Avoid plasticware that may leach plasticizers.[1]
-
Run Blank Samples: Analyze a blank sample (containing only the mobile phase) between your experimental samples to identify and monitor background contaminants from your LC-MS system.[1]
-
Careful Use of Detergents and Buffers: If using detergents for cell lysis, ensure they are thoroughly removed before MS analysis as they can suppress the signal of target peptides. Similarly, urea in lysis buffers can cause carbamylation of peptides.[2]
Troubleshooting Guides
Guide 1: Diagnosing and Resolving Unexpected Mass Shifts
This guide provides a step-by-step approach to troubleshooting unexpected mass shifts in your MTSES data.
Step 1: Verify Labeling Efficiency
-
Action: Calculate the labeling efficiency by comparing the peak areas of the heavy and light versions of identified peptides.
-
Interpretation: A labeling efficiency below 95% suggests incomplete incorporation of the stable isotope-labeled amino acids, which is a common reason for lower-than-expected mass shifts.[1]
Step 2: Investigate for Contaminants
-
Action: Analyze a blank run and compare it to your sample data to identify non-sample-related peaks.
-
Interpretation: Peaks present in the blank are likely contaminants from the LC-MS system, solvents, or tubes. Common contaminants include polymers and plasticizers.[1]
Step 3: Consider Chemical Modifications
-
Action: Use high-resolution mass spectrometry to differentiate between modifications with similar nominal masses.[4] Tandem mass spectrometry (MS/MS) can help pinpoint the location of the modification on the peptide sequence.
-
Interpretation: Common modifications include oxidation, deamidation, and carbamylation.[1]
Step 4: Evaluate for Metabolic Conversion
-
Action: Search your data for unexpected labeled amino acids. For example, if you used heavy arginine, search for the presence of heavy proline.
-
Interpretation: The presence of unintended labeled amino acids indicates metabolic scrambling, where the stable isotopes are incorporated into other molecules.[1][5]
Guide 2: Improving Low Peptide Identification Rates
This guide outlines strategies to enhance the number of identified peptides in your MTSES experiments.
Step 1: Assess Instrument Performance
-
Action: Regularly run a standard protein digest (e.g., HeLa or albumin digest) to benchmark the performance of your mass spectrometer.[4]
-
Interpretation: If the standard run yields a low number of peptide identifications, it points to an issue with the instrument, such as a dirty ion source or a need for calibration.
Step 2: Optimize Sample Preparation
-
Action: Review your protein digestion protocol. Consider adjusting the enzyme-to-protein ratio, digestion time, or using a different enzyme.
-
Interpretation: Inefficient digestion can result in peptides that are too long or too short for optimal detection.
Step 3: Refine Data Acquisition and Analysis Parameters
-
Action:
-
Perform an error-tolerant search in your database search software to identify potential unexpected post-translational modifications or chemical modifications.[4]
-
Widen the mass tolerance for precursor and fragment ions in an initial search to check for calibration issues.[4]
-
If your sample is highly complex, consider increasing the LC gradient length to improve peptide separation.[4]
-
-
Interpretation: Incorrect search parameters are a common reason for low identification rates. An error-tolerant search can reveal modifications that were not accounted for in the initial search.
Data Presentation
Table 1: Common Contaminants in Mass Spectrometry
| Contaminant Source | Common Contaminants | Typical Mass Signature | Mitigation Strategy |
| Lab Personnel | Keratin | Variable | Wear gloves, lab coat; work in a clean environment.[2] |
| Plasticware | Plasticizers (e.g., phthalates) | Series of peaks with characteristic spacing | Use high-quality, low-retention plasticware; run blanks.[1] |
| Solvents/Buffers | Polymers (e.g., PEG) | Series of peaks with repeating mass units | Use high-purity solvents; run blanks.[1] |
| Sample Preparation | Detergents (e.g., SDS, Triton X-100) | Can suppress peptide signals | Use detergent removal columns or protocols.[2] |
| Sample Preparation | Urea | Can cause carbamylation (+43.0058 Da) | Prepare urea solutions fresh; avoid heating.[2] |
Experimental Protocols
Protocol: In-Solution Tryptic Digestion
-
Protein Denaturation and Reduction:
-
Resuspend the protein pellet in a denaturation buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5).
-
Add dithiothreitol (DTT) to a final concentration of 5 mM and incubate for 30 minutes at 37°C to reduce disulfide bonds.
-
-
Alkylation:
-
Add iodoacetamide (IAA) to a final concentration of 15 mM and incubate for 30 minutes in the dark at room temperature to alkylate cysteine residues.
-
-
Digestion:
-
Dilute the sample with 100 mM Tris-HCl (pH 8.5) to reduce the urea concentration to less than 2 M.
-
Add trypsin at an enzyme-to-protein ratio of 1:50 (w/w) and incubate overnight at 37°C.
-
-
Quenching and Cleanup:
-
Quench the digestion by adding formic acid to a final concentration of 1%.
-
Desalt and concentrate the peptides using a C18 solid-phase extraction (SPE) column.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
Resuspend the peptides in an appropriate solvent for LC-MS/MS analysis.
-
Mandatory Visualization
Caption: A logical workflow for troubleshooting unexpected results in MTSES experiments.
Caption: A typical experimental workflow for a multiplexed proteomics experiment like MTSES.
References
Technical Support Center: Preventing Non-specific Labeling with MTSES
For researchers, scientists, and drug development professionals utilizing Sodium (2-sulfonatoethyl) methanethiosulfonate (MTSES), ensuring the specific labeling of cysteine residues is paramount for accurate experimental outcomes. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you minimize non-specific labeling in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is MTSES and how does it work?
MTSES is a water-soluble, membrane-impermeant thiol-reactive compound. Its methanethiosulfonate group reacts specifically with the sulfhydryl (thiol) group of cysteine residues to form a stable disulfide bond. This reaction introduces a negative charge at the labeled site, which can be used to probe protein structure and function.
Q2: What are the primary causes of non-specific labeling with MTSES?
Non-specific labeling with MTSES can arise from several factors:
-
High MTSES Concentration: An excessive molar ratio of MTSES to your protein of interest can lead to reactions with less reactive sites.
-
High pH: At alkaline pH, other nucleophilic residues, such as the primary amines on lysine residues and the N-terminus, can become deprotonated and react with MTSES.
-
Prolonged Incubation Time: Extended reaction times increase the likelihood of off-target labeling.
-
Contaminating Thiols: The presence of other thiol-containing molecules in your preparation can compete with your target protein for MTSES labeling.
Q3: What are the recommended storage and handling conditions for MTSES?
MTSES is hygroscopic and hydrolyzes in water. It should be stored desiccated at -20°C. For experiments, it is highly recommended to prepare fresh aqueous solutions immediately before use.[1] Stock solutions can be prepared in anhydrous DMSO and stored at -20°C for up to three months.[1]
Q4: What is the typical concentration and incubation time for MTSES labeling?
A common starting point for MTSES labeling is a concentration of 10 mM applied for 1 to 5 minutes.[1][2][3] However, the optimal conditions will vary depending on the specific protein and experimental setup.
Troubleshooting Guide
This guide addresses common issues encountered during MTSES labeling experiments and provides actionable solutions.
| Problem | Potential Cause | Recommended Solution |
| High Background / Non-specific Labeling | MTSES concentration is too high. | Perform a concentration titration to determine the lowest effective concentration. Start with a 10-fold molar excess of MTSES over your protein and systematically decrease it. |
| Reaction pH is too high. | Optimize the reaction pH. A pH range of 6.5-7.5 is generally recommended to favor reaction with the more nucleophilic thiolate anion of cysteine while minimizing reactions with other residues. | |
| Incubation time is too long. | Reduce the incubation time. For highly reactive cysteines, a few seconds to a minute may be sufficient. | |
| Reaction temperature is too high. | Perform the labeling reaction at a lower temperature (e.g., 4°C or on ice) to slow down the reaction rate and increase specificity. | |
| Contamination with other nucleophiles. | Ensure buffers are free of extraneous nucleophiles. For example, avoid using buffers containing Tris at high pH. | |
| Low or No Labeling | MTSES concentration is too low. | Increase the MTSES concentration. A 10-fold to 40-fold molar excess is a good starting range to test. |
| Incubation time is too short. | Increase the incubation time. Monitor the labeling reaction over a time course to determine the optimal duration. | |
| Suboptimal pH. | The pKa of the cysteine thiol can be influenced by its local environment. Test a range of pH values (e.g., 6.5, 7.0, 7.5, 8.0) to find the optimal condition for your protein. | |
| MTSES has hydrolyzed. | Always use freshly prepared MTSES solutions. The half-life of MTSES at pH 7.5 and room temperature is approximately 20 minutes.[1] | |
| Target cysteine is not accessible. | Ensure that the cysteine residue is accessible to the solvent. In some cases, a conformational change in the protein may be required to expose the cysteine. | |
| Inconsistent Results | Variability in reagent preparation. | Prepare fresh MTSES solutions for each experiment from a desiccated stock. |
| Inconsistent incubation parameters. | Precisely control the incubation time, temperature, and pH for all experiments. | |
| Protein sample variability. | Ensure consistent protein concentration and purity between experiments. |
Experimental Protocols
Protocol 1: Optimizing MTSES Labeling Conditions
This protocol provides a framework for systematically optimizing MTSES labeling to maximize specificity.
-
Protein Preparation:
-
Prepare your purified protein in a suitable buffer (e.g., HEPES or phosphate buffer) at a known concentration.
-
If your protein sample contains a reducing agent (e.g., DTT), it must be removed prior to MTSES labeling. This can be achieved by dialysis, buffer exchange, or using a desalting column.
-
-
MTSES Stock Solution Preparation:
-
Immediately before use, dissolve solid MTSES in water or the reaction buffer to create a concentrated stock solution (e.g., 100 mM).
-
-
Optimization Matrix:
-
Set up a series of small-scale labeling reactions to test different parameters. A good starting point is to vary the MTSES concentration and incubation time.
-
| Reaction | MTSES Final Concentration | Incubation Time | Temperature | pH |
| 1 | 1 mM | 1 min | Room Temp | 7.4 |
| 2 | 5 mM | 1 min | Room Temp | 7.4 |
| 3 | 10 mM | 1 min | Room Temp | 7.4 |
| 4 | 1 mM | 5 min | Room Temp | 7.4 |
| 5 | 5 mM | 5 min | Room Temp | 7.4 |
| 6 | 10 mM | 5 min | Room Temp | 7.4 |
-
Labeling Reaction:
-
Add the MTSES stock solution to your protein sample to achieve the desired final concentration.
-
Incubate for the specified time at the chosen temperature.
-
-
Quenching the Reaction:
-
Stop the labeling reaction by adding a quenching agent, such as a final concentration of 10-20 mM DTT or L-cysteine. This will react with any excess MTSES.
-
-
Analysis:
-
Analyze the labeling efficiency and specificity using an appropriate method, such as mass spectrometry, SDS-PAGE with a fluorescent MTSES analog, or a functional assay that is sensitive to cysteine modification.
-
Protocol 2: Validating Labeling Specificity
To confirm that the observed labeling is specific to the intended cysteine residue, perform the following control experiments:
-
Cysteine-less Mutant Control:
-
If possible, generate a mutant version of your protein where the target cysteine is replaced with another amino acid (e.g., alanine or serine).
-
Perform the MTSES labeling reaction on this mutant under the optimized conditions.
-
A lack of labeling in the mutant protein confirms the specificity for the target cysteine.
-
-
Pre-blocking with a Non-reactive Thiol Reagent:
-
Incubate your wild-type protein with a non-reactive or slowly reacting thiol-modifying reagent (e.g., N-ethylmaleimide, NEM) to block the accessible cysteine residues.
-
After removing the excess blocking reagent, perform the MTSES labeling.
-
A significant reduction in MTSES labeling indicates that the labeling is specific to the thiol group.
-
-
Competition Assay:
-
Perform the labeling reaction in the presence of a high concentration of a small-molecule thiol, such as free cysteine or glutathione.
-
If the labeling of your protein is reduced, it suggests that MTSES is specifically targeting thiol groups.
-
Visualizing Experimental Workflows
Caption: Workflow for MTSES Labeling and Analysis.
Caption: Control experiments for validating MTSES labeling specificity.
References
Technical Support Center: Optimizing MTSES Reactions
Welcome to the technical support center for optimizing buffer conditions for MTSES ([2-(Trimethylammonium)ethyl] methanethiosulfonate, hydrochloride) reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is MTSES and how does it work?
A1: MTSES, or Sodium (2-sulfonatoethyl) methanethiosulfonate, is a chemical reagent used to modify cysteine residues in proteins.[1] It is a thiol-reactive compound that forms a disulfide bond with the sulfhydryl group of a cysteine.[1][2] This reaction is highly specific and rapid under mild conditions.[2][3] A key feature of MTSES is that it adds a negative charge to the modified cysteine, which can be used to probe the structure and function of proteins, particularly ion channels and transporters.[1][4] Due to its charge, MTSES is generally membrane-impermeant, making it useful for studying the accessibility of cysteine residues on the extracellular surface of proteins.[1]
Q2: What are the optimal storage and handling conditions for MTSES?
A2: Proper storage and handling are critical for the stability and reactivity of MTSES. It should be stored desiccated at -20°C.[2][3][4][5] Before use, it's important to warm the vial to room temperature before opening to prevent condensation, as MTSES is sensitive to moisture.[2][3][5] Stock solutions should be prepared fresh before each experiment.[2][3][5] While aqueous solutions may be stable for a few hours at 4°C, fresh preparation is highly recommended for optimal results.[2][3][5] For non-water-soluble MTS reagents, anhydrous DMSO is a suitable solvent.[2][3][4][5]
Q3: What is the recommended buffer pH for MTSES reactions?
A3: The reactivity of MTSES with thiols is pH-dependent. The reaction is more efficient at a slightly alkaline pH, typically in the range of 7.2 to 8.0.[6][7] This is because the thiol group of cysteine needs to be in its more nucleophilic thiolate form (S-) to react with the MTS reagent.[7][8] At acidic pH, the thiol group (-SH) is protonated and less reactive.[7]
Q4: How stable is MTSES in aqueous solutions?
A4: MTSES hydrolyzes in aqueous solutions, and its stability is influenced by pH and temperature.[2][3][4] At pH 7.0 and 20°C, the half-life of MTSES is approximately 370 minutes.[3][5] At pH 7.5 and ambient temperature, the half-life is noted to be about 20 minutes.[4] It is crucial to use freshly prepared solutions for experiments to ensure consistent results.[2][3][5]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or No Labeling | Inactive MTSES reagent: The reagent may have degraded due to improper storage or handling (e.g., exposure to moisture). | Always store MTSES desiccated at -20°C and warm to room temperature before opening.[2][3][4][5] Prepare fresh solutions immediately before use.[2][3][5] |
| Suboptimal pH: The reaction buffer pH may be too acidic, reducing the reactivity of the cysteine thiol group. | Ensure the buffer pH is between 7.2 and 8.0 to facilitate the formation of the more reactive thiolate anion.[6][7] | |
| Presence of reducing agents: Reducing agents like DTT or β-mercaptoethanol in the buffer will compete with the protein's cysteine residues for reaction with MTSES. | Ensure that all reducing agents are removed from the protein solution before starting the labeling reaction. This can be done by dialysis or using a spin desalting column.[9] | |
| Inaccessible cysteine residue: The target cysteine may be buried within the protein's structure and not accessible to the solvent. | Consider performing the reaction under denaturing conditions if your experimental design allows. Alternatively, the accessibility of the cysteine may be conformation-dependent, so ensure the protein is in the desired state.[6] | |
| High Background or Non-Specific Labeling | Excessive MTSES concentration: Using a very high concentration of MTSES can lead to non-specific reactions. | Perform a titration to determine the lowest effective concentration of MTSES that provides sufficient labeling of the target protein.[6] |
| Prolonged incubation time: Longer reaction times can increase the likelihood of non-specific labeling. | Optimize the incubation time. Shorter incubation periods can help minimize non-specific binding.[6] | |
| Reaction with other nucleophiles: At a very high pH, MTSES may start to react with other nucleophilic residues like primary amines (e.g., lysine). | Maintain the pH in the recommended range of 7.0-7.5 to favor the reaction with the more acidic thiol group.[8] | |
| Protein Precipitation During or After Labeling | High degree of labeling: Extensive modification of cysteine residues can alter the protein's solubility and lead to precipitation. | Reduce the molar ratio of MTSES to protein. Perform a titration to find the optimal ratio that achieves labeling without causing precipitation.[8] |
| Solvent-induced precipitation: If using a stock solution of MTSES in an organic solvent like DMSO, a high final concentration of the solvent in the reaction mixture can denature and precipitate the protein. | Ensure the final concentration of the organic solvent is low, typically less than 20%, to avoid protein denaturation.[9] |
Quantitative Data Summary
Table 1: Half-life of MTS Reagents in Aqueous Solution
| Reagent | Half-life (pH 7.0, 20°C) | Half-life (pH 7.5, ambient temp) |
| MTSES | ~370 minutes[3][5] | ~20 minutes[4] |
| MTSEA | ~12 minutes[3][5] | |
| MTSET | ~11.2 minutes[3][5] | ~10 minutes[10] |
Table 2: Recommended Reaction Conditions for MTSES
| Parameter | Recommended Range | Notes |
| MTSES Concentration | 1-10 mM[2][3][5] | Titration is recommended to find the optimal concentration for your specific protein and application. |
| Incubation Time | 1-5 minutes[2][3][4] | Shorter times can reduce non-specific binding. Optimization is key.[6] |
| pH | 7.2 - 8.0[6][7] | A slightly alkaline pH is crucial for the deprotonation of the cysteine thiol group. |
| Temperature | Room Temperature (20-25°C)[6][11] | Lower temperatures (4°C) can be used for unstable proteins, but may require longer incubation times.[6] |
Experimental Protocols & Workflows
General Protocol for Protein Labeling with MTSES
This protocol provides a general framework for labeling a purified protein with MTSES. Optimization of concentrations, incubation times, and buffer conditions may be necessary for your specific protein of interest.
-
Protein Preparation:
-
Ensure the purified protein is in a buffer free of any thiol-containing reagents (e.g., DTT, β-mercaptoethanol).[6]
-
The buffer pH should be adjusted to between 7.2 and 8.0 (e.g., PBS or HEPES buffer).[6]
-
If cysteine oxidation is suspected, the protein can be pre-treated with a reducing agent like TCEP, which must then be completely removed before adding MTSES.[9][11]
-
-
MTSES Solution Preparation:
-
Labeling Reaction:
-
Quenching the Reaction:
-
Removal of Excess Reagent:
-
Remove the unreacted MTSES and quenching agent by methods such as dialysis, spin desalting columns, or gel filtration.[9]
-
Workflow for Substituted Cysteine Accessibility Method (SCAM)
The Substituted Cysteine Accessibility Method (SCAM) is a powerful technique used to probe the structure and environment of specific amino acid residues in a protein by mutating them to cysteine and then testing their reactivity with MTS reagents.
Caption: Workflow of a typical SCAM experiment.
Troubleshooting Logic Diagram
This diagram outlines a logical approach to troubleshooting common issues encountered during MTSES reactions.
Caption: A logical flow for troubleshooting low labeling efficiency.
References
- 1. caymanchem.com [caymanchem.com]
- 2. interchim.fr [interchim.fr]
- 3. ttuhsc.edu [ttuhsc.edu]
- 4. biotium.com [biotium.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. interchim.fr [interchim.fr]
- 11. benchchem.com [benchchem.com]
Technical Support Center: MTSES Degradation in Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling MTSES (Sodium (2-sulfonatoethyl) methanethiosulfonate) and mitigating its degradation in experimental settings.
Frequently Asked questions (FAQs)
Q1: What is MTSES and what is it used for?
A1: MTSES is a water-soluble, negatively charged methanethiosulfonate (MTS) reagent. It is primarily used in biochemical and biophysical studies to probe the structure and function of proteins, particularly ion channels and transporters.[1] Its principal application is in the Substituted Cysteine Accessibility Method (SCAM), where it reacts with engineered cysteine residues to assess their accessibility to the aqueous environment.[2][3][4] This provides insights into protein topology, the lining of channels and binding pockets, and conformational changes.[2]
Q2: What is the primary cause of MTSES degradation in experiments?
A2: The primary cause of MTSES degradation is hydrolysis in aqueous solutions.[1][5] The methanethiosulfonate group is susceptible to nucleophilic attack by water, leading to the breakdown of the compound and a loss of its reactivity towards sulfhydryl groups on proteins.
Q3: How quickly does MTSES degrade in an aqueous solution?
A3: The degradation of MTSES is highly dependent on the pH and temperature of the solution. At ambient temperature and a pH of 7.5, MTSES has a half-life of approximately 20 minutes.[1] This means that after 20 minutes, half of the active MTSES will have hydrolyzed. The degradation rate increases at higher pH and temperatures.
Q4: How should I prepare and store MTSES stock solutions to minimize degradation?
A4: To ensure the longevity of your MTSES reagent:
-
Solid Form: Store the solid, desiccated MTSES at -20°C.[1]
-
Stock Solutions: For short-term storage (up to 3 months), prepare stock solutions in anhydrous DMSO and store them at -20°C in small aliquots to avoid multiple freeze-thaw cycles.[1]
-
Aqueous Solutions: Aqueous solutions of MTSES are not stable and should be prepared fresh immediately before each experiment.[1] Do not store MTSES in aqueous buffers.[5]
Q5: Can the buffer composition affect MTSES stability and reactivity?
A5: Yes, the buffer composition is critical. Avoid buffers containing nucleophilic components that can react with MTSES. For example, Tris buffers contain a primary amine that can potentially react with MTSES, although it is generally considered a slow reaction. It is advisable to use buffers with non-nucleophilic components, such as HEPES or phosphate buffers. Always check for potential interactions between your buffer components and MTSES.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or weak labeling of the target protein. | MTSES Degradation: The MTSES solution was prepared too far in advance or at an inappropriate pH/temperature, leading to hydrolysis. | Prepare a fresh aqueous solution of MTSES immediately before each experiment. Ensure the pH of your experimental buffer is suitable and maintain a consistent temperature. |
| Inaccessible Cysteine Residue: The engineered cysteine is buried within the protein structure and not accessible to the solvent. | Confirm the expression and correct folding of your protein mutant. Consider introducing cysteines at different, more exposed locations based on structural predictions. | |
| Post-translational Modification of Cysteine: The engineered cysteine residue may be post-translationally modified (e.g., glutathionylation), blocking its reaction with MTSES.[6] | Treat the protein with a reducing agent like DTT prior to the experiment to reverse potential modifications. Include a control to ensure the reducing agent itself does not interfere with your assay. | |
| Inconsistent or irreproducible results. | Variable MTSES Activity: Inconsistent preparation of MTSES solutions (e.g., age, temperature, pH) leads to varying concentrations of the active reagent. | Standardize your MTSES solution preparation protocol. Always use freshly prepared aqueous solutions from a stable DMSO stock. |
| Fluctuations in Experimental Conditions: Minor variations in temperature or pH between experiments can significantly alter the rate of MTSES degradation and its reaction with the target protein. | Carefully control and monitor the temperature and pH of your experimental setup. Use a temperature-controlled stage for microscopy or a water bath for other applications. | |
| Unexpected side effects or off-target labeling. | Reaction with Endogenous Cysteines: If the wild-type protein contains accessible cysteine residues, they may also be labeled by MTSES. | Create a "cysteine-less" version of your target protein by mutating all native, accessible cysteines to a non-reactive amino acid like serine or alanine before introducing the cysteine of interest.[2] |
| Non-specific binding or aggregation: High concentrations of MTSES may lead to non-specific interactions or cause protein aggregation. | Optimize the MTSES concentration. Start with a lower concentration and titrate up to find the optimal concentration that gives a robust signal without causing artifacts. |
Data Presentation
Table 1: MTSES Degradation Rates
| pH | Temperature (°C) | Half-life (t½) | Rate Constant (k) |
| 7.5 | Ambient (~22°C) | ~20 minutes[1] | ~0.035 min⁻¹ |
| >7.5 | Ambient (~22°C) | Decreased | Increased |
| <7.5 | Ambient (~22°C) | Increased | Decreased |
| 4°C | 7.4 | Significantly Increased | Significantly Decreased |
| 37°C | 7.4 | Significantly Decreased | Significantly Increased |
Note: This table summarizes qualitative and semi-quantitative data from various sources. The exact degradation rates can vary depending on the specific buffer composition and other experimental conditions.
Experimental Protocols
Protocol 1: Preparation of Fresh Aqueous MTSES Solution
Materials:
-
MTSES solid
-
Anhydrous DMSO
-
Experimental buffer (e.g., HEPES-buffered saline, pH 7.4)
-
Microcentrifuge tubes
-
Pipettes and tips
Procedure:
-
Prepare a 1 M stock solution of MTSES in anhydrous DMSO. Aliquot into small, single-use volumes and store at -20°C for up to 3 months.
-
Immediately before the experiment, thaw a single aliquot of the MTSES/DMSO stock solution.
-
Dilute the stock solution to the desired final concentration in the ice-cold experimental buffer. For example, to make a 10 mM working solution, add 10 µL of the 1 M stock to 990 µL of buffer.
-
Vortex briefly to mix.
-
Use the freshly prepared aqueous MTSES solution immediately. Do not store the aqueous solution.
Protocol 2: Substituted Cysteine Accessibility Method (SCAM) with MTSES
Objective: To determine the accessibility of an engineered cysteine residue in a membrane protein to the extracellular environment.
Materials:
-
Cells expressing the cysteine-mutant protein of interest
-
Control cells (expressing wild-type or cysteine-less protein)
-
Experimental buffer (e.g., HEPES-buffered saline, pH 7.4)
-
Freshly prepared aqueous MTSES solution (see Protocol 1)
-
Quenching solution (e.g., 5 mM L-cysteine in experimental buffer)
-
Assay-specific reagents for measuring protein function (e.g., fluorescent substrates, patch-clamp solutions)
Procedure:
-
Plate the cells expressing the mutant and control proteins.
-
Wash the cells twice with the experimental buffer to remove any residual media components.
-
Measure the baseline activity of the protein (e.g., ion channel current, transporter uptake).
-
Apply the freshly prepared MTSES solution to the cells and incubate for a defined period (e.g., 1-5 minutes). The optimal time and concentration should be determined empirically.
-
Remove the MTSES solution and wash the cells three times with the experimental buffer to remove any unreacted MTSES.
-
(Optional) Apply the quenching solution for 1 minute to react with any remaining MTSES. Wash twice with the experimental buffer.
-
Measure the activity of the protein again after MTSES treatment.
-
Analyze the data by comparing the protein activity before and after MTSES application. A significant change in activity suggests that the engineered cysteine is accessible to MTSES and that its modification alters protein function.
Mandatory Visualization
References
- 1. biotium.com [biotium.com]
- 2. benchchem.com [benchchem.com]
- 3. The substituted-cysteine accessibility method (SCAM) to elucidate membrane protein structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mapping of Membrane Protein Topology by Substituted Cysteine Accessibility Method (SCAM™) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ttuhsc.edu [ttuhsc.edu]
- 6. journals.physiology.org [journals.physiology.org]
Technical Support Center: Interpreting Cysteine-Independent Effects of MTSES
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals understand and navigate the cysteine-independent effects of Sodium (2-sulfonatoethyl) methanethiosulfonate (MTSES) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is MTSES and what is its primary intended use?
MTSES, or Sodium (2-sulfonatoethyl) methanethiosulfonate, is a water-soluble, negatively charged methanethiosulfonate (MTS) reagent.[1][2] Its primary application in research is for Substituted-Cysteine Accessibility Method (SCAM), a technique used to probe the structure and function of proteins, particularly ion channels.[2][3] In SCAM, individual cysteine residues are introduced into a protein, and the accessibility of these residues to MTS reagents is assessed to map channel pores, identify ligand binding sites, and study conformational changes.[2][3] The intended mechanism involves the covalent modification of the sulfhydryl group of cysteine residues.[2]
Q2: What are the cysteine-independent effects of MTSES?
Beyond its cysteine-modifying activity, MTSES can exert effects on proteins that are not dependent on the presence of cysteine residues. The most well-documented cysteine-independent effect is the direct block of ion channel pores.[1] For instance, MTSES has been shown to function as an open-channel blocker for the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel, even in "cysteine-less" versions of the protein where all endogenous cysteines have been removed.[1] This blocking action is thought to be due to the negatively charged MTSES molecule physically occluding the channel pore.[1]
Q3: How can I determine if the effects I am observing are cysteine-independent?
Several experimental approaches can help distinguish between cysteine-dependent and -independent effects of MTSES:
-
Use of Cysteine-less Mutants: The most definitive method is to express and test a version of your protein of interest where all native cysteine residues have been mutated to a non-reactive amino acid, such as serine or alanine.[1] If MTSES still elicits a functional effect on this "cysteine-less" mutant, the effect is unequivocally cysteine-independent.
-
Reversibility of the Effect: Covalent modification of a cysteine residue by MTSES is generally considered irreversible under normal experimental conditions and typically requires a reducing agent like dithiothreitol (DTT) to be reversed.[3][4] If the effect of MTSES is readily and fully reversible upon washout of the compound, it is likely a non-covalent, and therefore cysteine-independent, interaction such as channel block.[1][4]
-
Lack of Effect from Other MTS Reagents: Comparing the effect of MTSES with other MTS reagents of different charges, such as the positively charged MTSET, can be informative. In the case of the CFTR channel, intracellular application of MTSES inhibited the cysteine-less form, whereas MTSET had no effect, suggesting a charge-dependent blocking mechanism rather than a non-specific interaction.[1]
Q4: What are the potential implications of these cysteine-independent effects on my experimental results?
Failing to account for cysteine-independent effects can lead to significant misinterpretation of experimental data. For example:
-
Misidentification of Pore-Lining Residues: An observed channel block by MTSES could be mistaken for the modification of a newly introduced cysteine in the pore region, leading to incorrect structural inferences.[1]
-
Inaccurate Assessment of Accessibility: Changes in channel function upon MTSES application might be attributed to the accessibility of a specific cysteine residue when, in fact, it is a direct blocking effect on the channel pore.[1]
-
Confounding Structure-Function Studies: The introduction of mutations, including cysteine substitutions, could alter the affinity of the MTSES block, which could be misinterpreted as an effect on the reactivity of the introduced cysteine.[1]
Troubleshooting Guides
This section addresses common issues that may arise during experiments with MTSES and provides step-by-step guidance to troubleshoot potential cysteine-independent effects.
Issue 1: My wild-type protein, which has native cysteines, is affected by MTSES in a manner that is quickly reversible.
-
Possible Cause: This is a strong indication of a cysteine-independent effect, such as open channel block. The rapid reversal upon washout is inconsistent with stable covalent modification.[1][4]
-
Troubleshooting Steps:
-
Perform a thorough washout experiment: Ensure that the observed recovery of function is complete and rapid.
-
Test a cysteine-less mutant: If feasible, create and test a mutant of your protein where all accessible cysteines are removed. If the effect persists, it confirms a cysteine-independent mechanism.
-
Vary the membrane potential: For ion channels, cysteine-independent block by charged molecules like MTSES is often voltage-dependent.[1] Test the effect of MTSES at a range of holding potentials to see if the degree of inhibition changes.
-
Issue 2: The effect of MTSES on my cysteine mutant is not what I expected based on its location.
-
Possible Cause: The observed effect might be a combination of cysteine modification and a direct, cysteine-independent effect on the protein's function. Alternatively, the mutation itself may have altered the protein's sensitivity to the cysteine-independent effects of MTSES.[1]
-
Troubleshooting Steps:
-
Characterize the cysteine-less protein: Establish the baseline cysteine-independent effect of MTSES on a cysteine-less version of your protein. This will serve as a control.
-
Compare the mutant to the cysteine-less control: The difference in the response to MTSES between your cysteine mutant and the cysteine-less control is more likely to represent the specific effect of modifying that cysteine residue.
-
Use a structurally different MTS reagent: Test a reagent with a different charge or size to see if the unexpected effect is specific to MTSES.
-
Issue 3: I am seeing an effect of MTSES, but I am not sure if it is a direct block or another non-covalent interaction.
-
Possible Cause: While open channel block is a well-documented cysteine-independent effect, other non-covalent interactions could be possible.
-
Troubleshooting Steps:
-
Single-channel recording: For ion channels, patch-clamp experiments at the single-channel level can provide more detailed information. A direct channel blocker often reduces the single-channel current amplitude or alters the channel's open probability in a characteristic way.[1]
-
Dose-response analysis: Perform a detailed concentration-response curve for the MTSES effect. This can help to characterize the affinity of the interaction.[1]
-
Data Presentation
The following table summarizes quantitative data on the cysteine-independent block of cysteine-less CFTR by intracellular MTSES.
| Parameter | Value | Conditions | Reference |
| Kd at -80 mV | 1.97 mmol·L−1 | Patch-clamp recording of cys-less CFTR | [1] |
| Kd at +80 mV | 36 mmol·L−1 | Patch-clamp recording of cys-less CFTR | [1] |
| Voltage Dependence (zδ) | -0.52 | Woodhull model of voltage-dependent block | [1] |
Experimental Protocols
Substituted-Cysteine Accessibility Method (SCAM) using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This protocol provides a general workflow for using MTSES in SCAM experiments to probe the accessibility of engineered cysteine residues in an ion channel expressed in Xenopus oocytes.[3]
-
Oocyte Preparation and cRNA Injection:
-
Harvest and defolliculate Xenopus laevis oocytes.
-
Inject oocytes with cRNA encoding the wild-type (cysteine-less version is ideal as a control) or single-cysteine mutant ion channel.
-
Incubate the oocytes for 2-5 days to allow for protein expression.[3]
-
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber of a TEVC setup.
-
Impale the oocyte with two microelectrodes for voltage clamping and current recording.
-
Perfuse the oocyte with a standard recording solution (e.g., ND96).
-
-
Baseline Current Measurement:
-
Apply a voltage protocol to elicit ion channel activity. If the channel is ligand-gated, apply the appropriate agonist.
-
Record the baseline current before application of MTSES.
-
-
MTSES Application:
-
Prepare a fresh stock solution of MTSES in water or the recording buffer immediately before use.[2]
-
Perfuse the oocyte with the recording solution containing the desired concentration of MTSES (e.g., 1-10 mM).[2]
-
Continuously record the current during MTSES application to observe the time course of any effect.
-
-
Post-Modification and Washout:
-
After the effect of MTSES has reached a steady state, wash out the MTSES by perfusing with the standard recording solution.
-
Record the current after washout to assess the reversibility of the effect. A lack of reversal suggests covalent modification, while a return to baseline suggests a cysteine-independent, non-covalent interaction.[1][4]
-
-
Data Analysis:
-
Compare the current amplitude and kinetics before, during, and after MTSES application.
-
A significant, irreversible change in current for a cysteine mutant that is not observed in the cysteine-less control suggests that the introduced cysteine is accessible and its modification alters channel function.
-
A reversible effect observed in both the mutant and the cysteine-less control points to a cysteine-independent mechanism.[1]
-
Visualizations
References
- 1. Cysteine-independent inhibition of the CFTR chloride channel by the cysteine-reactive reagent sodium (2-sulphonatoethyl) methanethiosulphonate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ttuhsc.edu [ttuhsc.edu]
- 3. benchchem.com [benchchem.com]
- 4. Sodium (2-sulfonatoethyl) methanethiosulfonate prevents S-nitroso-L-cysteine activation of Ca2+-activated K+ (BKCa) channels in myocytes of the guinea-pig taenia caeca - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reversing MTSES Modification
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions regarding the reversal of protein modification by Sodium (2-Sulfonatoethyl) methanethiosulfonate (MTSES).
Frequently Asked Questions (FAQs)
Q1: What is MTSES and how does it modify proteins?
MTSES (Sodium (2-Sulfonatoethyl) methanethiosulfonate) is a sulfhydryl-reactive chemical modification reagent. It is commonly used in techniques like substituted-cysteine accessibility mapping (SCAM) to probe the structure and function of proteins, particularly ion channels. MTSES specifically reacts with the thiol group (-SH) of cysteine residues to form a disulfide bond, a process known as alkanethiolation.[1] This modification is covalent and can alter the function of the protein, for example, by blocking an ion channel pore or altering enzyme activity.
Q2: Is the modification by MTSES reversible?
Yes, the disulfide bond formed by MTSES is reversible. The modification can be reversed by treating the protein with a reducing agent, such as Dithiothreitol (DTT) or β-mercaptoethanol (BME).[1][2][3] These agents reduce the disulfide bond, restoring the original cysteine residue.
Q3: What are the most common reducing agents used to reverse MTSES modification?
The most common reducing agents are Dithiothreitol (DTT) and β-mercaptoethanol (BME). DTT is a strong reducing agent and is often preferred due to its higher potency and lower volatility compared to BME.[4][5][6] TCEP (tris(2-carboxyethyl)phosphine) is another alternative that is odorless and effective over a wider pH range.[3]
Q4: How can I confirm that the MTSES modification has been successfully reversed?
Successful reversal can be confirmed through several methods:
-
Functional Assays: If the MTSES modification caused a measurable change in protein function (e.g., inhibition of ion channel current or enzyme activity), reversal can be confirmed by the restoration of this function.[7]
-
Mass Spectrometry: This technique can be used to detect the change in mass of the protein or a specific peptide fragment. Successful reversal will result in the loss of the mass added by the MTSES molecule.
-
SDS-PAGE: In some cases, the MTSES modification may cause a slight shift in the protein's migration on an SDS-PAGE gel. Reversal would restore the original migration pattern.
Troubleshooting Guide
Problem: Incomplete or no reversal of MTSES modification.
| Possible Cause | Suggested Solution |
| Insufficient concentration of reducing agent. | Increase the concentration of DTT or BME. Concentrations can range from 0.5 mM for sensitive applications to 100 mM for complete denaturation.[5][7][8] A 5-10 mM concentration of DTT is a common starting point. |
| Inadequate incubation time. | Extend the incubation time with the reducing agent. An incubation of 15-30 minutes is typical, but this may need to be optimized depending on the protein and the accessibility of the modified cysteine.[8] |
| Suboptimal reaction conditions (pH, temperature). | Ensure the pH of the buffer is optimal for the reducing agent. DTT is most effective at a pH above 7.0.[3][5] Increasing the incubation temperature (e.g., to 37°C) may improve the efficiency of the reduction.[8] |
| Degraded reducing agent. | Prepare fresh stock solutions of DTT or BME, as they can oxidize over time, especially when not stored properly.[5] |
| Accessibility of the modified cysteine. | The MTSES-modified cysteine may be located in a sterically hindered or buried position within the protein structure, making it less accessible to the reducing agent.[1] Consider using a denaturing agent (e.g., urea) to unfold the protein and increase accessibility, if compatible with your downstream application. |
Problem: Protein aggregation or loss of function after reversal.
| Possible Cause | Suggested Solution |
| Incorrect refolding after reduction. | If the protein contains native disulfide bonds that were also reduced, improper refolding can lead to aggregation. This can be a particular issue with strong reducing agents like DTT.[5] Consider a stepwise dialysis or buffer exchange to remove the reducing agent and allow for proper refolding. |
| Instability of the reduced protein. | The reduced form of the protein may be inherently less stable. Ensure that the buffer conditions (pH, ionic strength) are optimal for the protein's stability. |
Quantitative Data Summary
The optimal conditions for reversing MTSES modification can vary depending on the specific protein and experimental context. The following tables provide a summary of commonly used concentrations and a comparison of common reducing agents.
Table 1: Recommended Concentrations of Reducing Agents
| Application | DTT Concentration | BME Concentration |
| Reversal of functional inhibition | 0.5 mM | Not specified |
| Maintaining reduced proteins in solution | 1-10 mM[5][8] | 5-10 mM |
| Complete reduction for electrophoresis | 50-100 mM[5][8] | Not specified |
Table 2: Comparison of Common Reducing Agents
| Feature | Dithiothreitol (DTT) | β-mercaptoethanol (BME) | TCEP |
| Potency | Strong[4][5][6] | Less potent than DTT[3] | As powerful as DTT[3] |
| Odor | Mildly unpleasant[4] | Strong, unpleasant[3][4] | Odorless[3] |
| Optimal pH | > 7.0[3][5] | > 7.5 | Effective at pH < 7.0[3] |
| Stability in Solution | Prone to oxidation[4] | More stable than DTT in some contexts[9] | More stable than DTT |
Experimental Protocols
Protocol 1: Reversal of MTSES Modification for Functional Assays
This protocol is a general guideline and may require optimization.
-
Baseline Measurement: Perform a functional measurement of the unmodified protein.
-
MTSES Modification: Apply MTSES at the desired concentration (e.g., 1-10 mM) and for a sufficient duration to achieve complete modification.[1] Monitor the functional effect to confirm modification.
-
Washout: Thoroughly wash out the excess MTSES with a suitable buffer.
-
Application of Reducing Agent: Prepare a fresh solution of DTT in the assay buffer to a final concentration of 0.5-5 mM.[7] Apply this solution to the modified protein.
-
Incubation: Incubate for 15-30 minutes at room temperature.
-
Functional Measurement: Perform the functional measurement to assess the extent of reversal.
-
Final Washout: Wash out the reducing agent with the assay buffer.
Protocol 2: Confirmation of Reversal by Mass Spectrometry
-
Sample Preparation: Obtain samples of the unmodified protein, the MTSES-modified protein, and the protein after the reversal reaction.
-
Optional: Protein Digestion: For peptide mass fingerprinting, digest the protein samples with a protease such as trypsin.
-
Mass Spectrometry Analysis: Analyze the samples using a mass spectrometer (e.g., MALDI-TOF or ESI-MS).
-
Data Analysis: Compare the mass spectra of the three samples.
-
The MTSES-modified sample should show a mass increase corresponding to the MTSES adduct.
-
The reversed sample should show a mass that is identical or very close to the unmodified sample, confirming the removal of the adduct.
-
Visual Diagrams
References
- 1. ttuhsc.edu [ttuhsc.edu]
- 2. Functional analysis of RYR1 variants in patients with confirmed susceptibility to malignant hyperthermia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Why Use DTT vs. β-Mercaptoethanol in Protein Extraction? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. pediaa.com [pediaa.com]
- 7. Quantitative structure-activity relationship of multidrug resistance reversal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mass spectrometry of intact membrane proteins: shifting towards a more native-like context - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Common pitfalls to avoid when using MTS reagents
Welcome to the technical support center for MTS reagents. This guide provides troubleshooting advice and answers to frequently asked questions to help you overcome common challenges during your cell-based assays.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, offering potential causes and solutions.
Issue 1: High Background Absorbance
Question: My blank wells (media only) or wells with untreated cells show unusually high absorbance readings. What could be the cause?
Answer: High background absorbance can obscure the true signal from your cells. Several factors can contribute to this issue:
-
Contamination: Microbial contamination (bacteria or yeast) in your culture medium can reduce the MTS reagent and produce a colored formazan product, leading to high background.[1][2] Always use aseptic techniques and check your medium for any signs of contamination before use.[1][2]
-
Reagent Degradation: Prolonged exposure of the MTS reagent to light or elevated pH can cause its spontaneous reduction, resulting in increased background absorbance.[3][4][5] Store the MTS reagent protected from light and at the recommended temperature.[6]
-
Interference from Media Components: Certain components in the culture medium, such as phenol red, can interfere with absorbance readings.[7] It is recommended to use a phenol red-free medium for the assay.[7] Additionally, some media formulations contain reducing agents like ascorbic acid or vitamin A which can directly reduce the MTS reagent.[3][8][9]
-
Serum Interference: Components in serum can interact with the MTS reagent.[9] To mitigate this, consider replacing the serum-containing media with serum-free media before adding the MTS reagent.[10]
Troubleshooting Steps for High Background:
-
Inspect for Contamination: Visually inspect your culture medium and cell cultures for any signs of microbial contamination.
-
Use Appropriate Controls: Include "media only" and "reagent in media without cells" controls to identify the source of the high background.[3][4]
-
Switch to Phenol Red-Free Media: If you suspect interference from phenol red, switch to a phenol red-free formulation for the duration of the assay.[7]
-
Minimize Light Exposure: Protect the MTS reagent and your assay plates from light as much as possible.[6]
Issue 2: Low or No Signal
Question: My absorbance readings are very low, even in my control wells with healthy cells. What should I do?
Answer: A weak or absent signal suggests that the MTS reagent is not being efficiently reduced. Here are the likely causes:
-
Insufficient Cell Number: A low density of cells will result in a weak signal that is difficult to distinguish from the background.[11] It is crucial to optimize the cell seeding density for your specific cell line.[7][12]
-
Short Incubation Time: The conversion of MTS to formazan is a time-dependent process.[5] If the incubation time is too short, there may not be enough formazan produced to generate a detectable signal.[1][2]
-
Suboptimal Cell Health: Cells that are not in a logarithmic growth phase or are stressed due to improper culture conditions will have lower metabolic activity and thus, reduced ability to convert MTS.
-
Reagent Inactivity: The MTS reagent may have lost its activity due to improper storage or handling.
Troubleshooting Steps for Low Signal:
-
Optimize Cell Seeding Density: Perform a cell titration experiment to determine the optimal number of cells per well that gives a linear absorbance response.
-
Optimize Incubation Time: Test different incubation times (e.g., 1, 2, 3, and 4 hours) to find the optimal duration for formazan development in your cell line.[5][12][13]
-
Ensure Healthy Cell Cultures: Use cells that are in the exponential growth phase and handle them gently to maintain their viability.
-
Check Reagent Quality: Use a fresh aliquot of MTS reagent if you suspect the current one has degraded.
Issue 3: Inconsistent or Non-Reproducible Results
Question: I am observing high variability between replicate wells and my results are not reproducible between experiments. What could be the problem?
Answer: Inconsistent results can arise from several sources of error throughout the experimental workflow:
-
Inaccurate Pipetting: Errors in pipetting volumes of cells, reagents, or test compounds can lead to significant well-to-well variability.[11]
-
Uneven Cell Seeding: A non-homogenous cell suspension will result in an uneven distribution of cells across the plate, leading to variable absorbance readings.[11]
-
"Edge Effect": Wells on the periphery of the microplate are more prone to evaporation, which can concentrate media components and affect cell growth and the assay chemistry.[11]
-
Compound Interference: The test compounds themselves may interfere with the assay.[3] Colored compounds can directly affect absorbance readings, while reducing or oxidizing agents can interact with the MTS reagent.[3][5]
Troubleshooting Steps for Inconsistent Results:
-
Calibrate Pipettes: Ensure your pipettes are properly calibrated and use good pipetting technique.[11]
-
Ensure Homogenous Cell Suspension: Thoroughly mix your cell suspension before and during seeding to ensure an even distribution of cells.[11]
-
Mitigate Edge Effects: To minimize evaporation, fill the outer wells of the plate with sterile PBS or media without cells and do not use them for experimental data.[11]
-
Run Compound Controls: Include control wells with your test compound in cell-free media to check for any direct interference with the MTS reagent or absorbance reading.[3]
Frequently Asked Questions (FAQs)
Q1: What is the optimal cell seeding density for an MTS assay?
A: The optimal cell seeding density is cell-line dependent and should be determined experimentally.[7] The goal is to have the cells in the logarithmic phase of growth during the assay to ensure maximal metabolic activity. Seeding too few cells will result in a low signal, while too many cells can lead to nutrient depletion and altered metabolic activity.[11]
Recommended Starting Cell Densities (per well in a 96-well plate):
| Cell Type | Seeding Density (cells/well) | Reference |
| Adherent Cancer Cell Lines (e.g., MDA-MB-231) | 10,000 | [7] |
| Leukemic Cell Lines | 50,000 - 100,000 | |
| Solid Tumor Cell Lines | 10,000 - 150,000 | |
| Fibroblasts (e.g., NIH/3T3) | 1,000 - 100,000 | [14] |
Q2: How long should I incubate my cells with the MTS reagent?
A: The optimal incubation time can vary between cell types and depends on their metabolic rate.[12][13] A typical incubation period is between 1 to 4 hours.[5][12][15] It is crucial to perform a time-course experiment to determine the ideal incubation time for your specific cells, where the absorbance signal is linear and has not reached a plateau.[13]
Q3: Can my test compound interfere with the MTS assay?
A: Yes, test compounds can interfere with the assay in several ways:
-
Colorimetric Interference: If your compound is colored, it can absorb light at the same wavelength as the formazan product, leading to inaccurate readings.[16]
-
Chemical Interference: Compounds with reducing or oxidizing properties can directly interact with the MTS reagent, leading to false-positive or false-negative results.[3][5] For example, compounds like ascorbic acid can non-enzymatically reduce the MTS reagent.[3][5]
To account for this, always include a control where the compound is added to cell-free media to measure its intrinsic absorbance and its effect on the MTS reagent.[3][5]
Q4: What is the difference between MTS and MTT assays?
A: Both MTS and MTT are tetrazolium salts used to assess cell metabolic activity. The key difference lies in the solubility of the formazan product:
-
MTT: The formazan product of MTT is insoluble and forms purple crystals that need to be dissolved in a solubilization solution (e.g., DMSO or isopropanol) before reading the absorbance.[15] This adds an extra step to the protocol.[4]
-
MTS: The formazan product of MTS is soluble in aqueous solution and can be read directly, making the MTS assay a more convenient, one-step process.[6][9][16]
Experimental Protocols
Detailed MTS Assay Protocol
This protocol provides a general guideline. Optimization of cell number and incubation times is highly recommended for each specific cell line and experimental condition.[6][12]
-
Cell Seeding:
-
Harvest and count cells that are in a healthy, logarithmic growth phase.
-
Prepare a cell suspension of the desired concentration in a complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include control wells containing media only (for background subtraction).[5]
-
Incubate the plate at 37°C in a humidified, 5% CO₂ incubator for 24 hours, or until cells have adhered and are in the desired growth phase.
-
-
Compound Treatment:
-
Prepare serial dilutions of your test compound in a culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTS Reagent Addition:
-
Thaw the MTS reagent and the electron coupling solution (if provided separately) at room temperature, protected from light.
-
Prepare the MTS working solution according to the manufacturer's instructions. This typically involves mixing the MTS reagent and the electron coupling solution.
-
Add 20 µL of the MTS working solution directly to each well.[5][15]
-
-
Incubation with MTS Reagent:
-
Absorbance Measurement:
-
Data Analysis:
-
Subtract the average absorbance of the "media only" blank wells from all other absorbance readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Visualizations
Caption: A flowchart illustrating the key steps of the MTS assay workflow.
Caption: Diagram showing the reduction of MTS to formazan by viable cells.
References
- 1. atcc.org [atcc.org]
- 2. resources.rndsystems.com [resources.rndsystems.com]
- 3. Is Your MTT Assay the Right Choice? [worldwide.promega.com]
- 4. Is Your MTT Assay the Right Choice? [promega.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. iscaconsortium.org [iscaconsortium.org]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. broadpharm.com [broadpharm.com]
- 16. MTT assay - Wikipedia [en.wikipedia.org]
Technical Support Center: Ensuring Complete Reaction of MTSES with Target Cysteines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the successful and complete reaction of --INVALID-LINK-- (MTSES) with target cysteine residues in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is MTSES and how does it react with cysteines?
A1: MTSES (Sodium (2-sulfonatoethyl) methanethiosulfonate) is a thiol-reactive compound used to modify cysteine residues in proteins.[1][2] It belongs to the methanethiosulfonate (MTS) family of reagents, which are known for their rapid and highly specific reaction with the sulfhydryl (thiol) group of cysteine residues under mild conditions.[3][4] This reaction, known as alkanethiolation, results in the formation of a stable disulfide bond, covalently attaching the sulfonatoethyl group to the cysteine.[3][4] MTSES is negatively charged and generally membrane-impermeant, making it ideal for probing the accessibility of cysteine residues from the aqueous medium.[2]
Q2: What are the optimal storage and handling conditions for MTSES?
A2: MTSES is sensitive to moisture and should be stored desiccated at -20°C.[5] For optimal stability, it is recommended to warm the vial to room temperature before opening to prevent condensation.[3][4] Stock solutions can be prepared in anhydrous solvents like DMSO or DMF, where they are stable for up to 3 months when stored at -20°C.[1][5] Aqueous solutions of MTSES are less stable and should be prepared fresh before each use, as MTSES hydrolyzes in water, with a half-life of about 20 minutes at pH 7.5.[1][5]
Q3: How can I confirm that the reaction between MTSES and my target cysteine is complete?
A3: Several methods can be employed to confirm the complete labeling of your target cysteine with MTSES:
-
Mass Spectrometry: This is a direct method to confirm the covalent modification. An increase in the molecular weight of the protein or peptide corresponding to the mass of the MTSES adduct will be observed.
-
Functional Assays: If the modification of the target cysteine is expected to alter the protein's function (e.g., ion channel conductance, enzyme activity), a functional assay can be used to assess the extent of the reaction.[6]
-
Cysteine-Specific Cleavage Assays: These assays can confirm that the labeling is specific to the intended cysteine residue.[7]
-
Comparison with a Cysteine-less Mutant: A control experiment using a mutant protein where the target cysteine is replaced with another amino acid (e.g., alanine or serine) should show no reaction with MTSES.[8]
Troubleshooting Guide
Issue 1: Low or No Reaction with Target Cysteine
If you observe a low or incomplete reaction of MTSES with your target protein, consider the following potential causes and solutions.
| Possible Cause | Explanation | Recommended Solution |
| Oxidized Cysteine Residues | The thiol group of the target cysteine may be oxidized, forming a disulfide bond with another cysteine or other modifications, rendering it unreactive towards MTSES.[9] | Pre-treat the protein with a mild reducing agent like TCEP (Tris(2-carboxyethyl)phosphine). Avoid DTT or β-mercaptoethanol as they need to be removed before adding MTSES.[9] |
| Inaccessible Cysteine Residue | The target cysteine may be buried within the protein structure, making it inaccessible to the solvent and MTSES.[3][10] | Consider using a denaturing agent to unfold the protein partially, if compatible with your experimental goals. Alternatively, the slow reaction rate may indicate a partially buried cysteine.[3][10] |
| Suboptimal pH of the Reaction Buffer | The reaction of MTS reagents with thiols is pH-dependent and is most efficient when the thiol group is in its nucleophilic thiolate form (S-).[11] The pKa of a typical cysteine thiol is around 8.3, but this can be influenced by the local protein environment.[11] | The optimal pH for the MTS-thiol reaction is generally between 7.0 and 7.5.[9] Verify and adjust the pH of your reaction buffer. |
| Incorrect Buffer Composition | Buffers containing primary amines (e.g., Tris) or other thiol-containing compounds will compete with the target cysteine for reaction with MTSES.[9] | Use a non-nucleophilic buffer such as phosphate or HEPES.[8][9] |
| Degraded MTSES Reagent | MTSES is moisture-sensitive and can hydrolyze if not stored and handled properly.[3][5] | Always use freshly prepared MTSES solutions. Ensure the solid reagent has been stored correctly in a desiccated environment at -20°C.[5] |
| Insufficient Molar Excess of MTSES | An insufficient concentration of MTSES may lead to an incomplete reaction. | Increase the molar ratio of MTSES to the protein. A starting point of a 10-20 fold molar excess is often recommended, but this may need to be optimized for your specific protein.[9] |
| Short Incubation Time or Low Temperature | The reaction kinetics may be slow under your current experimental conditions. | Increase the incubation time or perform the reaction at room temperature instead of 4°C.[9] |
Issue 2: Non-Specific Labeling or Side Reactions
If you observe non-specific labeling or unexpected side reactions, the following table provides potential causes and solutions.
| Possible Cause | Explanation | Recommended Solution |
| Reaction with Other Nucleophiles | At high pH, MTSES may react with other nucleophilic residues such as primary amines (lysine residues, N-terminus).[11] | Perform the labeling reaction at a lower pH (e.g., 7.0) to favor the reaction with the more acidic thiol group over amines.[11] |
| Presence of Other Reactive Cysteines | Your protein may have other accessible cysteine residues that are also reacting with MTSES. | If possible, use site-directed mutagenesis to replace non-target cysteines with a non-reactive amino acid like alanine or serine. |
| Protein Precipitation during Labeling | High concentrations of MTSES or the organic solvent used to dissolve it can lead to protein precipitation. Over-labeling can also alter protein solubility.[11] | Reduce the molar ratio of MTSES to protein. Keep the final concentration of the organic solvent (e.g., DMSO) in the reaction mixture as low as possible (ideally <10%).[11] |
Experimental Protocols
General Protocol for MTSES Labeling of a Purified Protein
This protocol provides a general framework for labeling a protein with MTSES. Optimal conditions may vary depending on the specific protein and experimental goals.
1. Protein Preparation:
-
Dissolve the protein in a thiol-free buffer (e.g., 100 mM phosphate buffer, pH 7.2).
-
If the protein has been stored with reducing agents like DTT, they must be removed by dialysis or using a desalting column.[9]
2. (Optional) Reduction of Cysteine Residues:
-
If cysteine oxidation is suspected, incubate the protein with 1 mM TCEP for 10 minutes at room temperature.
-
CRITICAL: Remove TCEP completely by dialysis or using a desalting column before proceeding to the labeling step.[8]
3. MTSES Labeling Reaction:
-
Prepare a fresh stock solution of MTSES in an anhydrous solvent like DMSO or directly in the reaction buffer immediately before use.[3][5]
-
Add the desired molar excess of MTSES to the protein solution. A 10-fold molar excess is a good starting point.
-
Incubate the reaction mixture for a duration ranging from 5 minutes to 2 hours at room temperature.[3][5] The incubation time should be optimized for your specific protein. Protect the reaction from light if using a fluorescent MTS derivative.[9]
4. Quenching the Reaction:
-
To stop the labeling reaction, add a quenching agent such as DTT or L-cysteine to a final concentration of 10-20 mM.[8][11] This will react with any excess MTSES.
-
Incubate for 30 minutes at room temperature.[11]
5. Purification of the Labeled Protein:
-
Separate the labeled protein from the unreacted MTSES and quenching agent using a pre-equilibrated gel filtration column (e.g., Sephadex G-25) or through dialysis.[11]
Recommended Reaction Conditions
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1-10 mg/mL | Higher concentrations can improve labeling efficiency but may also increase the risk of aggregation.[9][11] |
| Molar Ratio (MTSES:Protein) | 10:1 to 30:1 | This needs to be optimized for each protein. Start with a lower ratio to avoid over-labeling.[9] |
| Reaction Buffer | Phosphate or HEPES | Must be free of primary amines and thiols.[9] |
| pH | 7.0 - 7.5 | Optimal for the MTS-thiol reaction.[9] |
| Incubation Time | 5 minutes - 2 hours | Longer times may be needed at lower temperatures (4°C).[3][5][9] |
| Temperature | Room Temperature or 4°C | Room temperature reactions are faster. 4°C can be used for sensitive proteins to maintain their stability.[9][11] |
Visual Guides
Workflow for Troubleshooting Incomplete MTSES Reaction
Caption: Troubleshooting flowchart for incomplete MTSES reaction.
Logical Relationship of Factors Affecting MTSES Reaction Efficiency
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. ttuhsc.edu [ttuhsc.edu]
- 4. benchchem.com [benchchem.com]
- 5. biotium.com [biotium.com]
- 6. Cysteine Substitution Mutants Give Structural Insight and Identify ATP Binding and Activation Sites at P2X Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. interchim.fr [interchim.fr]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Signal-to-Noise Ratio in MTSES Experiments
Welcome to the technical support center for Methanethiosulfonate (MTS) reagents. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding low signal-to-noise ratio (SNR) in experiments utilizing Sodium (2-sulfonatoethyl) methanethiosulfonate (MTSES) and related compounds.
Frequently Asked Questions (FAQs)
Q1: What is MTSES and how does it work?
A1: MTSES (Sodium (2-sulfonatoethyl) methanethiosulfonate) is a thiol-reactive compound. Its methanethiosulfonate group reacts specifically and rapidly with the sulfhydryl (thiol) group of cysteine residues to form a stable disulfide bond.[1] This reaction introduces a negatively charged sulfonatoethyl group onto the cysteine residue.[2] This targeted modification is a powerful tool for studying protein structure and function, particularly for investigating the accessibility of cysteine residues in membrane proteins like ion channels.[1]
Q2: My MTSES reagent is not producing a signal. Could it have degraded?
A2: Yes, MTS reagents are sensitive to moisture and can hydrolyze in aqueous solutions.[3] MTSES has a half-life of about 20 minutes at pH 7.5 and room temperature.[2] It is crucial to store the reagent desiccated at -20°C and to prepare fresh solutions in anhydrous DMSO or an appropriate buffer immediately before use.[2][3]
Q3: What is the optimal pH for MTSES labeling?
A3: The reaction of MTS reagents with thiols is pH-dependent. The thiol group needs to be in its more nucleophilic thiolate (S-) form. The pKa of a typical cysteine thiol is around 8.3, but this can be influenced by the local protein environment.[3] A pH range of 7.0-7.5 is a good starting point, balancing the reactivity of the thiol group with the stability of the MTSES reagent.[3]
Q4: Can MTSES label residues other than cysteine?
A4: While highly selective for thiols, at a pH above 7.5, MTS reagents can become more susceptible to reacting with primary amines, such as those on lysine residues.[3] To ensure specificity, it is recommended to perform labeling reactions at a pH of 7.5 or slightly below.[3]
Q5: What is a typical concentration and incubation time for MTSES application?
A5: Routinely, a concentration of 10 mM MTSES can be applied for 1 to 5 minutes.[2] However, for sensitive electrophysiological recordings, concentrations in the 10-100 µM range can achieve complete modification within seconds, assuming a stoichiometric excess of the reagent.[1] The optimal concentration and time should be determined empirically for each specific protein and experimental setup.
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during MTSES experiments, categorized by experimental application.
Low Signal in Electrophysiology (e.g., Patch-Clamp) Experiments
A low signal-to-noise ratio in patch-clamp experiments can obscure the effects of MTSES modification. The "noise" can be electrical interference from the environment, while a low "signal" may result from inefficient MTSES reaction or issues with the recording setup itself.
Issue: High Background Noise
High background noise can mask the subtle changes in current or voltage that result from MTSES modification.
Troubleshooting Steps:
-
Optimize Your Electrophysiology Rig:
-
Grounding: Ensure all equipment is connected to a single, common ground point (star grounding) to avoid ground loops, a common source of 60-Hz noise.[4]
-
Shielding: Use a Faraday cage to block external electromagnetic interference.[4][5] Ensure there are no holes and that the cage is properly grounded.[6] Consider additional shielding with wire mesh or metallic fabric for persistent noise.[5]
-
Isolate Noise Sources: Keep noisy equipment like power supplies, computers, and monitors physically separate from your amplifier and recording setup.
-
Systematic Takedown: Strip down your rig to the essential components (headstage, manipulator, microscope) within the Faraday cage and add back equipment one by one to identify the source of the noise.[5]
-
-
Check and Clean Components:
-
Pipette Holder: A dirty or contaminated pipette holder can be a significant source of electrical noise. Clean it thoroughly with ethanol, rinse with distilled water, and allow it to air dry.[5]
-
Grounding Wires and Electrodes: Bleach or clean grounding wires and electrodes to remove oxidation, which can contribute to noise.[5]
-
Pipettes: Use freshly pulled pipettes for each experiment. Coat the electrodes with a thin layer of Sylgard to near the tip opening to decrease capacitance coupling to the bath solution, which helps reduce background noise.[6]
-
Issue: Weak or No Signal Change After MTSES Application
This indicates that the MTSES may not be reacting with the target cysteine, or the modification is not producing a functional change.
Troubleshooting Steps:
-
Verify MTSES Reagent Activity:
-
Optimize Reaction Conditions:
-
Concentration and Duration: Perform a dose-response experiment by systematically varying the MTSES concentration and application time. Slower rates of modification may indicate that the target cysteine is not easily accessible.[1]
-
pH of Solution: Ensure the pH of your recording solution is between 7.0 and 7.5 to facilitate the reaction.[3]
-
-
Confirm Target Cysteine Accessibility:
-
Positive Control: If possible, use a known mutant or protein where MTSES is expected to have a significant effect to validate your experimental setup and reagent.
-
Reducing Agents: If the target cysteine might be forming a disulfide bond with another cysteine, consider a brief pre-treatment with a mild reducing agent like DTT or TCEP. Crucially, the reducing agent must be completely washed out before applying MTSES.[3]
-
Low Signal in Fluorescence Labeling Experiments
When using fluorescently tagged MTS reagents, a low signal can be due to inefficient labeling, fluorescence quenching, or issues with the imaging setup.
Issue: Low or No Fluorescent Signal
Troubleshooting Steps:
-
Optimize Labeling Protocol:
-
Dye-to-Protein Ratio: A common starting point is a 10:1 to 20:1 molar ratio of dye to protein.[3] Titrate this ratio to find the optimal balance; too high a ratio can lead to fluorescence quenching and protein precipitation.[2][3]
-
Protein Concentration: Higher protein concentrations (e.g., 1-10 mg/mL) generally lead to better labeling efficiency.[3]
-
Incubation Time and Temperature: Reactions are faster at room temperature (1-4 hours) but can be performed overnight at 4°C for sensitive proteins.[3] These parameters should be optimized for your specific protein.[3]
-
-
Address Potential Quenching and Precipitation:
-
A low fluorescence signal does not always mean the labeling was unsuccessful. Over-labeling can cause dye-dye quenching.[2] Determine the degree of labeling (DOL) to assess how much dye is attached to your protein.[2]
-
If the protein precipitates during labeling, it may be due to over-labeling which alters its solubility.[3] Reduce the dye-to-protein molar ratio.[3]
-
-
Control for Background and Autofluorescence:
-
Washing: Increase the number and duration of washing steps after the labeling reaction to remove all unbound dye.[3]
-
Blocking: For cell-based assays, use a blocking agent like bovine serum albumin (BSA) to reduce non-specific binding of the dye.[3]
-
Autofluorescence: Include an unstained control sample to determine the level of cellular autofluorescence.[7] If autofluorescence is high, consider using a fluorophore in a different spectral range.
-
Data Presentation
Table 1: Recommended Starting Conditions for MTSES Labeling Optimization
| Parameter | Recommended Range | Key Considerations |
| MTSES Concentration | 10 µM - 10 mM | Higher concentrations for rapid, bulk modification; lower for sensitive electrophysiology.[1][2] |
| Incubation Time | Seconds to Minutes | Dependent on concentration and cysteine accessibility.[1][2] |
| pH | 7.0 - 7.5 | Balances thiol reactivity with MTSES stability.[3] |
| Temperature | 4°C to Room Temp (20-25°C) | Lower temperatures can preserve the stability of sensitive proteins.[3] |
Table 2: Troubleshooting Checklist for Low SNR in Electrophysiology
| Checkpoint | Action | Rationale |
| Grounding | Verify single-point (star) grounding for all equipment.[4] | Prevents ground loops, a major source of 50/60 Hz noise. |
| Shielding | Inspect Faraday cage for gaps and ensure it is grounded.[5][6] | Blocks external electromagnetic interference.[4][5] |
| Pipette Holder | Clean thoroughly with ethanol and distilled water.[5] | Contamination can be a significant noise source.[5] |
| MTSES Reagent | Prepare fresh solution immediately before use.[3] | MTSES hydrolyzes in aqueous solutions, losing activity.[2][3] |
| Recording Solution | Confirm pH is between 7.0 and 7.5.[3] | Optimizes the thiol-MTS reaction.[3] |
Experimental Protocols
Protocol: Assessing Cysteine Accessibility in an Ion Channel using Patch-Clamp Electrophysiology
-
Cell Preparation: Prepare cells expressing the cysteine-mutant ion channel of interest for whole-cell or excised-patch recording.
-
Initial Recording: Obtain a stable gigaohm seal and establish a whole-cell or excised-patch configuration. Record baseline channel activity under control conditions.
-
Reagent Preparation: Immediately before application, dissolve solid MTSES in the recording buffer to the desired final concentration (e.g., 1 mM).
-
MTSES Application: Perfuse the cell or patch with the MTSES-containing solution for a defined period (e.g., 1-2 minutes).
-
Washout: Thoroughly wash out the MTSES reagent by perfusing with the control recording buffer.
-
Post-Application Recording: Record channel activity again. A change in current amplitude, gating kinetics, or ion selectivity indicates that the cysteine residue was accessible and that its modification by MTSES altered channel function.
-
Data Analysis: Compare the channel properties before and after MTSES application to quantify the effect. The rate of change during the application can provide information about the accessibility of the cysteine residue.
Visualizations
References
- 1. interchim.fr [interchim.fr]
- 2. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. Reducing Interference During Electrophysiology Recording Sessions [kontex.io]
- 5. scientifica.uk.com [scientifica.uk.com]
- 6. Troubleshooting patch clamping - G23 Instruments [g23instruments.com]
- 7. biotium.com [biotium.com]
Validation & Comparative
A Researcher's Guide to Thiol-Reactive MTS Reagents: MTSES vs. MTSET vs. MTSEA
In the fields of biochemistry and neurobiology, methanethiosulfonate (MTS) reagents are indispensable tools for probing protein structure and function. By specifically reacting with the sulfhydryl groups of cysteine residues, these reagents allow for the targeted labeling and modification of proteins. This guide provides a detailed comparison of three commonly used, charged MTS reagents: Sodium (2-sulfonatoethyl) methanethiosulfonate (MTSES), [2-(Trimethylammonium)ethyl] methanethiosulfonate (MTSET), and 2-Aminoethyl methanethiosulfonate (MTSEA). Understanding their distinct properties is crucial for designing and interpreting experiments, particularly those involving cysteine-scanning mutagenesis (SCAM).[1][2][3]
Core Properties and Chemical Comparison
MTSES, MTSET, and MTSEA share a common methanethiosulfonate reactive group, which rapidly and specifically forms a disulfide bond with the thiol group of a cysteine residue.[2] This reaction, known as alkanethiolation, is reversible by adding reducing agents like dithiothreitol (DTT).[1][4] The primary distinctions between these three reagents lie in the charge, size, and membrane permeability of their head groups, which dictate their experimental applications.
-
MTSES carries a negative charge due to its sulfonate group.[5]
-
MTSET has a quaternary ammonium group, giving it a permanent positive charge and making it the bulkiest of the three.[1]
-
MTSEA possesses a primary amine, which is positively charged at physiological pH.[1]
These differences in charge and size are critical when probing the electrostatic environment and steric constraints within a protein channel or binding pocket.[6][7]
Quantitative Data Summary
The selection of an appropriate MTS reagent often depends on its reactivity and stability. The following table summarizes key quantitative parameters for MTSES, MTSET, and MTSEA.
| Property | MTSES (Negative Charge) | MTSET (Positive Charge) | MTSEA (Positive Charge) |
| Relative Reactivity | 1x (Lowest) | 10x (Highest) | 2.5x |
| Typical Concentration | 10 mM | 1 mM | 2.5 mM |
| Half-life (pH 7.5, RT) | ~20 minutes | ~10 minutes | ~15 minutes |
| Membrane Permeability | Impermeant | Impermeant | Permeant (slowly) |
| Reaction Reversibility | Reversible with DTT | Reversible with DTT | Reversible with DTT |
Data compiled from multiple sources.[1][4][8] Reactivity is relative to MTSES.
Key Experimental Differences
Membrane Permeability: Probing Accessibility
A crucial difference guiding experimental design is membrane permeability. MTSES and MTSET are membrane impermeant, making them ideal for selectively labeling cysteine residues accessible from the extracellular or cytosolic side of a membrane protein without crossing the lipid bilayer.[1][3][5]
In contrast, MTSEA is known to be membrane permeant, although its rate of crossing the membrane is significantly slower than its reaction with accessible thiols.[1][3][4] This property can be exploited to probe residues within the membrane or on the opposite side of the membrane from the application. However, researchers must exercise caution, as this can lead to unintended "wrong-sided" modifications.[1][4] The use of a thiol scavenger on the opposite side of the membrane is often recommended to mitigate this issue.[1][4]
Caption: Membrane permeability of MTS reagents.
Reactivity and Application
The reactivity of MTS reagents is a critical factor. MTSET is approximately 10 times more reactive than MTSES, with MTSEA falling in between.[1][4][8] This means that for a given cysteine, modification with MTSET will occur much faster or at a lower concentration compared to MTSES. This high reactivity is advantageous for detecting transiently accessible residues but can be a drawback if finer temporal control is needed.[1] The differing reactivity dictates the typical working concentrations: 1 mM for MTSET, 2.5 mM for MTSEA, and 10 mM for MTSES, usually applied for 1 to 5 minutes.[1][4][8]
Experimental Protocol: Cysteine-Scanning Mutagenesis (SCAM)
SCAM is a powerful technique that combines site-directed mutagenesis with chemical modification by MTS reagents to map the structure and function of proteins.[2][3] It is particularly useful for identifying residues that line aqueous pores in ion channels or transporters.[9]
General Methodology
-
Site-Directed Mutagenesis : A series of mutants is created where individual amino acid residues are systematically replaced with cysteine. A cysteine-less parent protein is often used as a negative control.
-
Protein Expression : The mutant and wild-type (or cysteine-less) proteins are expressed in a suitable system, such as Xenopus oocytes or cultured mammalian cells.[2]
-
Functional Assay : A baseline functional measurement is established. For an ion channel, this is typically an electrophysiological recording of the ion current.[2]
-
MTS Reagent Application : The chosen MTS reagent (MTSES, MTSET, or MTSEA) is applied to the cells while monitoring the protein's function. Solutions should be prepared fresh, as MTS reagents hydrolyze in aqueous buffers.[1][2][4]
-
Assessment of Modification : A change in protein function (e.g., inhibition or potentiation of current) upon MTS application indicates that the engineered cysteine is accessible to the reagent and that its modification impacts function.[6]
-
Reversibility Check : To confirm that the functional change is due to the specific disulfide bond formation, a reducing agent like DTT can be applied to see if the baseline function is restored.[2]
Caption: General workflow for a SCAM experiment.
Conclusion
The choice between MTSES, MTSET, and MTSEA is dictated by the specific scientific question.
-
Use MTSES and MTSET to probe extracellular or intracellular surfaces due to their membrane impermeability. Their opposite charges can reveal information about the local electrostatic environment.
-
Use the highly reactive MTSET for detecting residues in conformations that are only transiently exposed.
-
Use the less reactive MTSES when a slower, more controlled modification is desired.
-
Use MTSEA when assessing the accessibility of residues within the transmembrane domain or when comparing accessibility from both sides of the membrane, keeping its permeability in mind.
By leveraging the unique properties of these powerful reagents, researchers can gain profound insights into the molecular architecture and dynamic nature of complex proteins, furthering basic science and aiding in rational drug design.[2]
References
Validating Protein Labeling Specificity: A Comparative Guide to MTSES and its Alternatives
This guide provides a comprehensive comparison of MTSES with other common cysteine-reactive reagents, offering supporting experimental data and detailed protocols for validating labeling specificity.
Comparative Analysis of Cysteine-Reactive Reagents
The choice of a cysteine-labeling reagent is dictated by the specific application, requiring a balance of reactivity, specificity, and the desired properties of the final conjugate. Here, we compare MTSES with two widely used alternatives: maleimides and iodoacetamides.
| Feature | MTSES (Methanethiosulfonate) | Maleimides (e.g., N-ethylmaleimide) | Iodoacetamides |
| Full Name | Sodium (2-Sulfonatoethyl)methanethiosulfonate | Varies by derivative | Varies by derivative |
| Chemical Formula | C₃H₇NaO₅S₃[1][2] | Varies | Varies |
| Molecular Weight | 242.21 g/mol [1][2] | Varies | Varies |
| Reaction Mechanism | Thiol-disulfide exchange[3] | Michael addition[3] | Nucleophilic substitution (Sₙ2) |
| Target Residue | Cysteine (thiol group) | Cysteine (thiol group) | Cysteine (thiol group) |
| Resulting Bond | Reversible disulfide bond (-S-S-)[3] | Stable thioether bond (-S-C-)[3] | Stable thioether bond (-S-C-) |
| Optimal pH | Dependent on thiol pKa | 6.5 - 7.5[3] | 7.5 - 8.5 |
| Known Off-Target Reactions | Potential for disulfide scrambling with other accessible thiols.[3] | Can react with amines (e.g., lysine) at pH > 7.5.[3] | Can react with methionine, histidine, and lysine, particularly at higher pH and excess reagent concentrations. |
| Key Advantages | Reversibility of the disulfide bond allows for removal of the label. Membrane impermeant due to its negative charge.[4] | High specificity for thiols at neutral pH, often considered a "click" reaction due to its efficiency.[3] | Well-established and widely used reagent. |
| Key Disadvantages | The disulfide bond can be labile in reducing environments. | Susceptible to hydrolysis, requiring fresh preparation of aqueous solutions.[3] | Known for a higher potential for off-target modifications, which can complicate data interpretation. |
Experimental Protocols for Validating Labeling Specificity
Validating the specificity of protein labeling is a critical step to ensure that any observed effects are due to modification at the intended site. The Substituted Cysteine Accessibility Method (SCAM) is a powerful and widely used technique for this purpose, particularly for membrane proteins.
Protocol 1: Validating Cysteine Specificity using Site-Directed Mutagenesis (SCAM)
This protocol outlines the steps to confirm that MTSES labeling is specific to a target cysteine residue.
1. Generation of Protein Mutants:
-
Cysteine-less Mutant: Create a mutant version of the target protein where all solvent-accessible, non-essential cysteine residues are mutated to a non-reactive amino acid, typically serine or alanine. This serves as a negative control.
-
Single-Cysteine Mutant: In the cysteine-less background, introduce a single cysteine residue at the position of interest.
2. Protein Expression and Preparation:
-
Express the wild-type, cysteine-less, and single-cysteine mutant proteins in a suitable expression system (e.g., mammalian cells, Xenopus oocytes, or bacteria).
-
Isolate cells or membrane preparations containing the expressed proteins.
3. MTSES Labeling:
-
Prepare a fresh stock solution of MTSES in an appropriate buffer (e.g., PBS, pH 7.2).
-
Incubate the cells or membrane preparations with a working concentration of MTSES (typically in the low millimolar range) for a defined period (e.g., 1-5 minutes) at room temperature.
-
Wash the samples thoroughly to remove unreacted MTSES.
4. Detection of Labeling:
-
The method of detection will depend on the experimental question. For functional assays, this may involve measuring a change in protein activity (e.g., ion channel conductance).
-
For direct visualization of labeling, a biotinylated or fluorescently tagged MTS reagent can be used, followed by western blotting and detection with streptavidin-HRP or an appropriate antibody.
5. Data Analysis and Interpretation:
-
Specificity Confirmation: Successful labeling should only be observed in the single-cysteine mutant. The wild-type protein (if it has other accessible cysteines) may show labeling, while the cysteine-less mutant should show no labeling. The absence of labeling in the cysteine-less mutant confirms that MTSES does not react with other amino acid residues under the experimental conditions.
Protocol 2: Mass Spectrometry-Based Validation of Labeling Specificity
Mass spectrometry provides the most definitive evidence of labeling specificity by identifying the exact site of modification at the peptide level.
1. Protein Labeling and Digestion:
-
Label the protein of interest with MTSES as described in Protocol 1.
-
Denature, reduce, and alkylate the protein sample. Note: If investigating the reversibility of the MTSES label, the reduction step should be performed on a separate aliquot after initial analysis.
-
Digest the protein into peptides using a specific protease, such as trypsin.
2. LC-MS/MS Analysis:
-
Separate the resulting peptides by liquid chromatography (LC).
-
Analyze the peptides by tandem mass spectrometry (MS/MS).
3. Data Analysis:
-
Search the acquired MS/MS spectra against a protein database using a search engine (e.g., Mascot, Sequest).
-
Specify the mass modification corresponding to the MTSES label on cysteine residues in the search parameters.
-
To identify off-target modifications, include the mass shifts corresponding to the MTSES label on other potentially reactive amino acids (e.g., lysine, histidine, methionine) as variable modifications in the search.
4. Interpretation of Results:
-
On-Target Specificity: The identification of peptides containing a cysteine residue with the MTSES mass modification confirms on-target labeling.
-
Off-Target Assessment: The absence or very low abundance of peptides with the MTSES modification on other amino acid residues provides strong evidence for the high specificity of the labeling reaction. The relative abundance of on-target versus off-target labeled peptides can be quantified to determine the percentage of labeling specificity.
Visualizing the Workflow
Figure 1. A generalized workflow for the comparative validation of cysteine-reactive labeling reagents.
Figure 2. The experimental workflow for the Substituted Cysteine Accessibility Method (SCAM).
Figure 3. A simplified workflow for mass spectrometry-based validation of protein labeling specificity.
References
- 1. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of peptide MS/MS spectra using metabolic isotope labeling for spectral matching-based shotgun proteome analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
A Guide to the Specificity of MTSES: Assessing Cross-Reactivity with Amino Acids
For researchers in cellular biology and drug development, the precise modification of proteins is paramount. Methanethiosulfonate (MTS) reagents are widely employed for their ability to specifically and rapidly modify cysteine residues, enabling the study of protein structure and function. Among these, sodium (2-sulfonatoethyl) methanethiosulfonate (MTSES) is a valuable tool due to its negative charge and membrane impermeability. This guide provides a comprehensive comparison of the reactivity of MTSES with its intended target, cysteine, versus other common nucleophilic amino acids. We will delve into the available experimental data, outline a protocol for assessing specificity, and visualize the key concepts.
High Specificity for Cysteine: The General Consensus
MTS reagents are recognized for their high selectivity in targeting the sulfhydryl group of cysteine residues under mild conditions.[1] This reaction is a rapid and specific process where the cysteine sulfhydryl is converted to a disulfide, a reaction that is reversible with the addition of reducing agents like dithiothreitol (DTT).[1] The intrinsic reactivity of MTS reagents with thiols is remarkably high, allowing for complete modification with brief applications at low concentrations.[1]
Investigating Potential Cross-Reactivity
While highly specific, it is crucial for researchers to consider the potential for off-target effects. The primary nucleophilic amino acids that could theoretically react with an electrophile like MTSES, besides cysteine, are lysine, histidine, and serine. However, the available evidence for covalent modification of these residues by MTSES is sparse to non-existent. The nucleophilicity of these amino acids is generally lower than that of the thiolate anion of cysteine at physiological pH.
A notable exception to the specific covalent modification of cysteine is the documented non-covalent, off-target effect of MTSES. Research on a "cysteine-less" variant of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel demonstrated that MTSES could inhibit channel function. This effect was reversible upon washout, suggesting a direct blockage of the open channel pore by the negatively charged MTSES molecule rather than a covalent modification. This highlights a potential for functional cross-reactivity that is independent of covalent bond formation.
Quantitative Data on MTSES Reactivity
To date, there is a lack of quantitative data in the literature directly comparing the covalent reaction rates of MTSES with cysteine versus other amino acids. The primary focus of existing research has been on its potent and specific reaction with sulfhydryl groups. The observation of non-covalent channel blocking by MTSES in a cysteine-less protein stands as the most significant documented "off-target" interaction.
| Amino Acid | Type of Interaction with MTSES | Supporting Evidence |
| Cysteine | Covalent Modification (Thiolation) | Extensive literature demonstrating rapid and specific disulfide bond formation. |
| Lysine | No significant evidence of covalent modification. | General understanding of lower nucleophilicity of the primary amine compared to the thiolate anion at physiological pH. |
| Histidine | No significant evidence of covalent modification. | The imidazole ring can be nucleophilic, but no specific reaction with MTSES has been documented. |
| Serine | No significant evidence of covalent modification. | The hydroxyl group is a weak nucleophile and is unlikely to react with MTSES under physiological conditions. |
| Other (e.g., in a protein pore) | Non-covalent Blockade | Documented case of reversible inhibition of a cysteine-less CFTR channel, suggesting direct pore block. |
Experimental Protocol for Assessing MTSES Cross-Reactivity
To experimentally determine the specificity of MTSES, a mass spectrometry-based approach is the gold standard. This method can definitively identify which amino acid residues in a protein have been covalently modified.
Objective: To identify and quantify any covalent modifications of a target protein by MTSES on amino acids other than cysteine.
Materials:
-
Target protein (ideally with and without cysteine residues for comparison)
-
MTSES (sodium (2-sulfonatoethyl) methanethiosulfonate)
-
Dithiothreitol (DTT) for control reactions
-
Urea or other denaturants
-
Trypsin (mass spectrometry grade)
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
-
Data analysis software for proteomics
Methodology:
-
Protein Preparation:
-
Prepare solutions of the target protein in a suitable buffer (e.g., HEPES or PBS, pH 7.4).
-
For a negative control, treat a sample of the protein with a reducing agent like DTT to ensure all cysteine residues are in their reduced form and available for reaction.
-
For a positive control for non-cysteine reactivity, a protein lacking cysteine residues can be used.
-
-
MTSES Labeling:
-
Incubate the protein samples with a working concentration of MTSES (e.g., 1-10 mM) for a defined period (e.g., 5-15 minutes) at room temperature.
-
Include a control sample of the protein without MTSES treatment.
-
-
Sample Preparation for Mass Spectrometry:
-
Quench the reaction by adding an excess of a thiol-containing reagent (e.g., L-cysteine) to consume any unreacted MTSES.
-
Denature the protein using urea.
-
Reduce disulfide bonds with DTT and alkylate free cysteines with iodoacetamide (this step is crucial to prevent disulfide scrambling and to differentiate between native and MTSES-modified cysteines).
-
Digest the protein into smaller peptides using trypsin.
-
-
LC-MS/MS Analysis:
-
Separate the resulting peptides using reverse-phase liquid chromatography.
-
Analyze the eluted peptides using a high-resolution mass spectrometer.
-
The mass spectrometer will first measure the mass-to-charge ratio of the intact peptides (MS1 scan).
-
It will then select peptides for fragmentation and measure the masses of the fragments (MS/MS or MS2 scan).
-
-
Data Analysis:
-
Use a proteomics search engine to match the acquired MS/MS spectra to the protein sequence.
-
Search for unexpected mass shifts on amino acids other than cysteine. A covalent modification by MTSES will result in a specific mass increase on the modified residue.
-
The mass of the added group from MTSES is 143.19 Da (C3H7O5S2).
-
Compare the results from the MTSES-treated and control samples to identify any modifications that are specific to the MTSES treatment.
-
Visualizing MTSES Reactivity and Specificity Testing
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Primary reaction of MTSES with cysteine.
Caption: Experimental workflow for assessing MTSES specificity.
Conclusion
MTSES remains a highly specific and valuable tool for the covalent modification of cysteine residues. While the potential for covalent cross-reactivity with other amino acids like lysine, histidine, and serine is theoretically possible, there is currently no significant experimental evidence to support this. Researchers should, however, be aware of the possibility of non-covalent, off-target effects, such as the direct blockade of ion channels, which can have functional consequences. The use of rigorous experimental protocols, such as the mass spectrometry-based approach outlined here, is essential to confirm the specificity of MTSES in any new experimental system. This ensures the accurate interpretation of data and the continued utility of MTSES in advancing our understanding of protein science.
References
A Comparative Guide to Thiol-Reactive Labeling: MTSES vs. Maleimides
For researchers, scientists, and drug development professionals, the specific and efficient labeling of proteins is a fundamental technique for elucidating biological processes. When it comes to targeting cysteine residues, methanethiosulfonate (MTS) reagents and maleimides are two of the most prominent classes of thiol-reactive probes. This guide provides an objective comparison of MTSES ([2-sulfonatoethyl] methanethiosulfonate) and maleimide-based reagents, focusing on their labeling efficiency, reaction mechanisms, and applications, supported by experimental protocols.
Quantitative Comparison of Thiol-Reactive Probes
The selection of a labeling reagent is often dictated by factors such as reaction speed, specificity, and the stability of the resulting bond. While direct, side-by-side quantitative data for MTSES labeling efficiency is not as extensively documented as for other reagents, a comparative analysis can be made based on reported characteristics.[1]
| Feature | MTSES (Methanethiosulfonate) | Maleimide-Based Reagents |
| Reactive Group | Methanethiosulfonate | Maleimide |
| Target Residue | Cysteine | Cysteine |
| Covalent Bond | Disulfide (S-S) | Thioether (C-S) |
| Bond Reversibility | Reversible with reducing agents (e.g., DTT, TCEP) | Generally considered irreversible |
| Reaction pH | Neutral to slightly acidic (pH 6.5-7.5) | Neutral (pH 6.5-7.5) |
| Reaction Speed | Fast, with reactivity order MTSET > MTSEA > MTSES[2] | Fast, often described as a "click chemistry" type reaction[1] |
| Specificity | High for thiols | High for thiols at neutral pH; can react with amines at pH > 7.5[1] |
| Estimated Labeling Efficiency | High (exact percentage is protein-dependent) | Typically in the range of 70-90%[3] |
| Conjugate Stability | Stable, but the disulfide bond can be cleaved | Generally stable, but the succinimide ring can undergo hydrolysis[4] |
Experimental Protocols
Accurate determination of labeling efficiency is crucial for the interpretation of experimental results. Below is a detailed protocol for labeling a protein with a thiol-reactive probe and subsequently determining the degree of labeling (DOL).
Protein Preparation
-
Buffer Selection : Dissolve the protein in a thiol-free buffer at a pH between 6.5 and 7.5 (e.g., 100 mM phosphate buffer with 150 mM NaCl and 1 mM EDTA). The presence of EDTA helps prevent the oxidation of sulfhydryl groups.
-
Reduction of Disulfides (Optional) : If the target cysteine(s) are involved in a disulfide bond, the protein must first be reduced. Treat the protein with a 5- to 10-fold molar excess of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) for 1 hour at room temperature. Dithiothreitol (DTT) can also be used, but it must be completely removed before adding the thiol-reactive probe, as it will compete for the label.
-
Removal of Reducing Agent : If a reducing agent was used, it must be removed prior to labeling. This can be achieved by dialysis, spin desalting columns, or gel filtration against the labeling buffer.
Labeling Reaction
-
Reagent Preparation : Prepare a stock solution of the thiol-reactive probe (e.g., 10 mM of a fluorescent maleimide or MTSES) in an appropriate solvent such as dimethylformamide (DMF) or dimethylsulfoxide (DMSO). For MTS reagents, it is recommended to prepare this solution immediately before use as they can be prone to hydrolysis.[2]
-
Reaction Incubation : Add a 10- to 20-fold molar excess of the labeling reagent to the protein solution. The reaction can be incubated for 2 hours at room temperature or overnight at 4°C. The reaction should be protected from light if a fluorescent probe is used.
-
Quenching the Reaction (Optional) : To stop the labeling reaction, a quenching agent such as DTT or 2-mercaptoethanol can be added to a final concentration that is in excess of the initial labeling reagent concentration.
Purification of the Labeled Protein
It is critical to remove the unreacted labeling reagent to prevent interference in downstream applications. This is typically achieved using spin desalting columns, dialysis, or size-exclusion chromatography.
Determination of the Degree of Labeling (DOL)
The DOL, which represents the average number of label molecules per protein molecule, can be determined spectrophotometrically if a chromophore or fluorophore is used.
-
Spectrophotometric Measurement : Measure the absorbance of the purified labeled protein at 280 nm (A280) and at the maximum absorbance wavelength of the dye (A_max).
-
Calculation of Dye Concentration :
-
Dye Concentration (M) = A_max / (ε_dye * path length)
-
where ε_dye is the molar extinction coefficient of the dye at its A_max.
-
-
-
Calculation of Protein Concentration :
-
Protein Concentration (M) = [A280 - (A_max * CF)] / ε_protein
-
where ε_protein is the molar extinction coefficient of the protein at 280 nm, and CF is a correction factor to account for the dye's absorbance at 280 nm (CF = A280_dye / A_max_dye).
-
-
-
Calculation of DOL :
-
DOL = Molar concentration of the dye / Molar concentration of the protein
-
Visualizing Experimental Workflows and Applications
Experimental Workflow for Determining Labeling Efficiency
References
The Advantage of Negative Charge: A Comparative Guide to MTS Reagents for Cell Viability Assessment
For researchers, scientists, and drug development professionals, the accurate determination of cell viability is a critical component of successful research. Tetrazolium-based colorimetric assays are a widely adopted method for this purpose. This guide provides an in-depth comparison of negatively charged MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagents and their alternatives, offering supporting experimental data and detailed protocols to inform the selection of the most suitable assay for your research needs.
The core principle of tetrazolium-based assays is the enzymatic reduction of a tetrazolium salt by metabolically active cells into a colored formazan product.[1] The intensity of the resulting color, quantifiable by a spectrophotometer, is directly proportional to the number of viable cells.[1] While the foundational assay, the MTT assay, utilizes a positively charged reagent, the advent of negatively charged alternatives like MTS, XTT, and WST-8 has offered significant improvements in workflow and convenience.
The Power of the Negative Charge: A Mechanistic Overview
Unlike the positively charged MTT, which readily penetrates viable eukaryotic cells, negatively charged tetrazolium salts such as MTS, XTT, and WST-1 do not easily cross the cell membrane.[2] This seemingly disadvantageous property is overcome by the inclusion of an intermediate electron acceptor, such as phenazine methosulfate (PMS) or phenazine ethyl sulfate (PES).[2] This acceptor can penetrate the cell, become reduced by cellular dehydrogenases, and then exit the cell to convert the extracellular, negatively charged tetrazolium salt into a soluble formazan product.[2][3] This extracellular reduction is the key to the primary advantage of these reagents.
The formazan product of negatively charged MTS and similar reagents is soluble in aqueous cell culture medium.[4] This eliminates the need for the formazan solubilization step that is a mandatory and often error-prone part of the MTT assay protocol, which produces an insoluble formazan.[4][5] This streamlined "add-and-read" format significantly reduces hands-on time and the potential for cell loss and incomplete solubilization, making negatively charged reagents ideal for high-throughput screening.[6]
dot graph TD { rankdir="LR"; bgcolor="#F1F3F4"; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption="Mechanism of negatively charged MTS reagent reduction."
Performance Comparison: Negatively Charged MTS vs. Alternatives
The choice of a cell viability assay should be guided by factors such as sensitivity, linearity, convenience, and potential for interference. The following tables summarize the performance of negatively charged MTS and its common alternatives based on available data.
| Parameter | MTT | MTS | XTT | WST-8 (CCK-8) | Reference(s) |
| Charge | Positively Charged | Negatively Charged | Negatively Charged | Negatively Charged | [2][6] |
| Cell Permeability | Readily Enters Cells | Does Not Readily Enter Cells | Does Not Readily Enter Cells | Does Not Readily Enter Cells | [2][6] |
| Reduction Location | Intracellular | Extracellular | Extracellular | Extracellular | [6][7] |
| Formazan Product | Insoluble | Soluble | Soluble | Soluble | [6] |
| Assay Procedure | Two-step (requires solubilization) | One-step ("add-and-read") | One-step ("add-and-read") | One-step ("add-and-read") | [6] |
| Convenience | Less convenient, more hands-on time | More convenient | More convenient | More convenient | [6] |
| Cytotoxicity | Reagent and formazan can be toxic | Generally lower toxicity | Can exhibit toxicity | Lower cytotoxicity, suitable for longer incubations | [8][9] |
| Performance Metric | MTT | MTS | XTT | WST-8 (CCK-8) | Reference(s) |
| Sensitivity | Good | Good | Good | Higher than MTS | [4][10][11] |
| Linearity (Cell Range) | Dependent on cell type | 940–10,000 cells/well (for chondrocytes) | Dependent on cell type | 2,500–15,000 cells/well (for chondrocytes) | [10] |
| Linearity (Correlation) | Can lose linearity at high cell densities | 0.9932 (for chondrocytes) | Can be less stable than MTS | 0.9976 (for chondrocytes) | [4][10] |
| Incubation Time | 2-4 hours | 1-4 hours | 2-4 hours | 1-4 hours | [3][12] |
| Interference | Susceptible to reducing agents, colored compounds, and phenol red | Susceptible to reducing agents, colored compounds, and phenol red | Susceptible to reducing agents, colored compounds, and phenol red | Less affected by phenol red, susceptible to reducing agents and colored compounds | [6] |
Experimental Protocols
Detailed methodologies for performing cell viability assays with MTS and its alternatives are provided below. Note that optimal conditions, such as cell seeding density and incubation times, should be determined empirically for each cell line and experimental setup.
MTS Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat cells with the desired concentrations of the test compound and incubate for the desired exposure period.
-
Reagent Preparation: If required by the kit, mix the MTS solution with the electron coupling solution (e.g., PES).
-
Reagent Addition: Add 20 µL of the MTS reagent directly to each well.
-
Incubation: Incubate the plate for 1 to 4 hours at 37°C in a humidified, 5% CO2 incubator.
-
Absorbance Measurement: Measure the absorbance at 490-500 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the blank wells (media and MTS reagent only) from all other wells. Calculate cell viability as a percentage of the untreated control.[1]
dot graph G { layout=dot; rankdir=TB; bgcolor="#F1F3F4"; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} caption="MTS Assay Workflow."
MTT Assay Protocol
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTS Assay Protocol.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO) to each well. Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Calculate cell viability as a percentage of the untreated control.
XTT Assay Protocol
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTS Assay Protocol.
-
Reagent Preparation: Prepare the XTT labeling mixture by combining the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions. This should be done immediately before use.
-
Reagent Addition: Add 50 µL of the XTT labeling mixture to each well.
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance of the formazan product at a wavelength between 450-500 nm.
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate cell viability as a percentage of the untreated control.[2][3]
WST-8 (CCK-8) Assay Protocol
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTS Assay Protocol.
-
Reagent Addition: Add 10 µL of the WST-8 reagent to each well.
-
Incubation: Incubate the plate for 1 to 4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at approximately 450 nm.
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate cell viability as a percentage of the untreated control.[13]
Conclusion and Recommendations
The selection of an appropriate cell viability reagent is a critical decision that can significantly impact experimental outcomes. While the traditional MTT assay is cost-effective, its multi-step procedure and the toxicity of the reagent and its formazan product are notable drawbacks. For the majority of applications, particularly in high-throughput screening environments, the one-step, soluble-formazan assays utilizing negatively charged reagents like MTS, XTT, and WST-8 offer a more convenient and efficient alternative.
For general screening purposes, MTS provides a robust and straightforward option. When higher sensitivity and a broader linear range are required, WST-8 has demonstrated superior performance in comparative studies.[10] It is crucial to consider potential interferences from test compounds, such as those with intrinsic reducing activity or color that overlaps with the formazan's absorbance spectrum. In such cases, appropriate controls are essential, or alternative assay methodologies that do not rely on cellular reduction, such as ATP-based assays, should be considered. By carefully weighing the advantages and limitations of each reagent, researchers can select the optimal tool for generating accurate and reproducible cell viability data.
References
- 1. himedialabs.com [himedialabs.com]
- 2. Protocol Guide: XTT Assay for Cell Viability and Proliferation [sigmaaldrich.cn]
- 3. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. home.sandiego.edu [home.sandiego.edu]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. MTT assay - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. MTS, WST-8, and ATP viability assays in 2D and 3D cultures: Comparison of methodologically different assays in primary human chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What are the differences among MTS, XXT, WST-1, CCK-8 (WST-8) test kits? [elabscience.com]
- 12. abcam.cn [abcam.cn]
- 13. 101.200.202.226 [101.200.202.226]
Assessing the Functional Consequences of Cysteine Modification: A Comparative Guide to MTSES and Alternative Reagents
For researchers, scientists, and drug development professionals, understanding the functional impact of protein modification is paramount. This guide provides a comprehensive comparison of Sodium (2-Sulfonatoethyl) Methanethiosulfonate (MTSES) with other common cysteine-modifying reagents, offering supporting experimental data, detailed protocols, and visual workflows to aid in experimental design and interpretation.
Introduction to Cysteine Modification and the SCAM Technique
The targeted modification of cysteine residues is a powerful tool for elucidating protein structure and function. The Substituted Cysteine Accessibility Method (SCAM) is a widely used technique, particularly in the study of ion channels and transporters.[1][2] This method involves the site-directed mutagenesis of a target amino acid to a cysteine, followed by the application of a thiol-reactive reagent. The functional consequences of this modification, such as alterations in ion channel conductance or gating, provide insights into the local environment and functional role of the modified residue.[1][3]
MTSES is a hydrophilic, negatively charged methanethiosulfonate (MTS) reagent frequently employed in SCAM studies.[3][4] Its membrane impermeability allows for the specific probing of extracellularly accessible cysteine residues.[3] However, a variety of other reagents with different chemical properties are also available, each with its own advantages and disadvantages. This guide focuses on comparing MTSES with two common alternatives: iodoacetamide and maleimide.
Comparative Analysis of Functional Consequences
The choice of a cysteine-modifying reagent can significantly influence the observed functional outcome. The size, charge, and reactivity of the modifying group all play a role in how the protein's function is altered.
Quantitative Data on Ion Channel Modification
The following tables summarize the effects of MTSES and its analogs (MTSET and MTSEA) on the function of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) ion channel, as well as the effects of MTS reagents on the Mechanosensitive channel of large conductance (MscL).
Table 1: Effects of MTS Reagents on the Conductance of Cysteine-Substituted CFTR
| CFTR Mutant | Reagent | Concentration | % Change in Conductance (mean ± SEM) | Reference |
| R334C | MTSES | 100 µM - 10 mM | ~ -20% | [5] |
| R334C | MTSET | 100 µM - 10 mM | ~ +40% | [5] |
| R334C | MTSEA | 100 µM - 10 mM | ~ +10% | [5] |
| K335C | MTSES | 100 µM - 10 mM | ~ -15% | [5] |
| K335C | MTSET | 100 µM - 10 mM | ~ +50% | [5] |
| K335C | MTSEA | 100 µM - 10 mM | ~ +5% | [5] |
| R347C | MTSES | 100 µM - 10 mM | ~ -10% | [5] |
| R347C | MTSET | 100 µM - 10 mM | ~ +25% | [5] |
| R347C | MTSEA | 100 µM - 10 mM | ~ 0% | [5] |
| R352C | MTSES | 100 µM - 10 mM | ~ -5% | [5] |
| R352C | MTSET | 100 µM - 10 mM | ~ +15% | [5] |
| R352C | MTSEA | 100 µM - 10 mM | ~ 0% | [5] |
| *Statistically significant difference from unmodified conductance (P < 0.05). |
Table 2: Effect of MTS Reagents on the Viability of E. coli Expressing MscL Mutants
| MscL Mutant | Reagent | Effect on Bacterial Viability | Reference |
| G26C | MTSES⁻ | Compromised viability | [5] |
| G26C | MTSET⁺ | Compromised viability | [5] |
| G22C | MTSES⁻ | Compromised viability | [5] |
| G22C | MTSET⁺ | Spontaneous channel opening, compromised viability | [5] |
Note: Direct quantitative comparisons of MTSES with iodoacetamide and maleimide on the same ion channel are limited in the literature. The functional effects of iodoacetamide and maleimide are often studied in the context of enzyme inhibition or protein labeling rather than real-time channel conductance changes. Iodoacetamide has been shown to inhibit glycolysis by modifying glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[6][7] Maleimides are widely used for bioconjugation and can be employed to attach various functional groups to proteins.[8]
Experimental Protocols
Detailed and standardized protocols are crucial for reproducible research. This section provides methodologies for performing cysteine modification experiments using MTSES, iodoacetamide, and maleimide.
Protocol 1: Substituted Cysteine Accessibility Method (SCAM) using MTSES
This protocol is adapted from established SCAM procedures for studying ion channels expressed in Xenopus oocytes or other cell types.[1]
1. Site-Directed Mutagenesis:
-
Create a "cysteine-less" version of the target protein by mutating all accessible native cysteines to a non-reactive amino acid like serine or alanine.
-
Introduce single cysteine mutations at desired positions within the cysteine-less background.
-
Verify all mutations by DNA sequencing.
2. Protein Expression:
-
Express the cysteine mutant proteins in a suitable system (e.g., Xenopus oocytes, HEK293 cells).
3. Electrophysiological Recording:
-
Perform whole-cell or single-channel patch-clamp recordings to measure the baseline function of the expressed channels.[5]
4. MTSES Application:
-
Prepare a fresh stock solution of MTSES in water or an appropriate buffer immediately before use. A typical concentration range is 1-10 mM.[4]
-
Perfuse the cells with the MTSES solution for a defined period (e.g., 1-5 minutes).
-
Wash out the MTSES to remove unreacted reagent.
5. Post-Modification Recording:
-
Record the channel function again after MTSES application to determine the effect of the modification.
6. Data Analysis:
-
Compare the pre- and post-modification functional parameters (e.g., current amplitude, gating kinetics).
-
The magnitude and rate of the change in function can provide information about the accessibility and environment of the introduced cysteine.
Protocol 2: Cysteine Modification with Iodoacetamide
Iodoacetamide is a commonly used alkylating agent that irreversibly modifies cysteine residues.[9]
1. Protein Preparation:
-
Purify the protein of interest. If necessary, reduce any existing disulfide bonds using a reducing agent like DTT or TCEP.
-
Remove the reducing agent by dialysis or a desalting column.
2. Iodoacetamide Reaction:
-
Prepare a fresh solution of iodoacetamide.
-
Add iodoacetamide to the protein solution at a molar excess (typically 10-fold or higher).
-
Incubate the reaction in the dark at room temperature for 30-60 minutes.
3. Quenching the Reaction:
-
Add a thiol-containing reagent like DTT or β-mercaptoethanol to quench any unreacted iodoacetamide.
4. Functional Assay:
-
Perform the appropriate functional assay to assess the impact of the modification on the protein's activity.
Protocol 3: Cysteine Modification with Maleimide
Maleimides react specifically with the thiol group of cysteine residues to form a stable thioether bond.
1. Protein Preparation:
-
Prepare the protein as described in Protocol 2, ensuring the removal of any reducing agents.
2. Maleimide Reaction:
-
Dissolve the maleimide derivative in an appropriate solvent (e.g., DMSO).
-
Add the maleimide solution to the protein solution at a specific molar ratio (e.g., 10:1 to 20:1 maleimide to protein).
-
Incubate the reaction at room temperature for 1-2 hours or overnight at 4°C.
3. Quenching the Reaction (Optional):
-
The reaction can be stopped by adding a low molecular weight thiol.
4. Functional Assay:
-
Analyze the functional consequences of the maleimide modification.
Visualizing the Processes
Diagrams are essential for understanding complex biological pathways and experimental workflows. The following visualizations were created using the DOT language to illustrate key concepts in cysteine modification.
Signaling Pathways and Experimental Workflows
References
- 1. Applications for Mass Spectrometry in the Study of Ion Channel Structure and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. ttuhsc.edu [ttuhsc.edu]
- 4. biotium.com [biotium.com]
- 5. researchgate.net [researchgate.net]
- 6. Differential Effects of Iodoacetamide and Iodoacetate on Glycolysis and Glutathione Metabolism of Cultured Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential effects of iodoacetamide and iodoacetate on glycolysis and glutathione metabolism of cultured astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Maleimide-functionalized lipids that anchor polypeptides to lipid bilayers and membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Iodoacetamide - Wikipedia [en.wikipedia.org]
A Researcher's Guide to MTS Reagents: A Comparative Analysis for Diverse Expression Systems
For researchers, scientists, and professionals in drug development, the accurate assessment of cell viability and proliferation is fundamental. Tetrazolium-based colorimetric assays, such as the MTS assay, are mainstays in this field, offering a streamlined method to quantify cellular metabolic activity. This guide provides an objective comparison of the MTS reagent's performance against common alternatives, supported by experimental data and detailed protocols, to assist in selecting the optimal assay for various research applications and expression systems.
The core principle of these assays involves the reduction of a tetrazolium salt by metabolically active cells.[1] This process, primarily driven by NAD(P)H-dependent dehydrogenase enzymes, produces a colored formazan product.[1] The intensity of this color, measurable with a spectrophotometer, is directly proportional to the number of viable cells.[1][2]
The MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a popular second-generation method. Its primary advantage over the traditional MTT assay is that its formazan product is soluble in cell culture medium, which eliminates the need for a separate solubilization step and simplifies the workflow.[1][3][4]
Comparative Analysis of Tetrazolium Reagents
While MTS offers significant convenience, a variety of other reagents are available, each with distinct characteristics. The choice of reagent can impact sensitivity, linearity, and susceptibility to interference.
| Feature | MTS Assay | MTT Assay | XTT / WST-1 Assays | WST-8 (CCK-8) Assay |
| Principle | NAD(P)H-dependent dehydrogenases in viable cells reduce MTS to a water-soluble formazan.[2] | Metabolically active cells reduce MTT to a water-insoluble purple formazan.[5][6] | Viable cells reduce the tetrazolium salt to a water-soluble formazan.[3] | Dehydrogenases in cells reduce WST-8 to a water-soluble orange formazan.[4] |
| Workflow | One-step: Add reagent directly to cells and incubate.[6] | Multi-step: Requires a solubilization step to dissolve formazan crystals.[5][7] | One-step: Add reagent and incubate.[3] | One-step: Add reagent and incubate.[8] |
| Formazan Solubility | Soluble in culture medium.[4] | Insoluble; requires a solubilizing agent (e.g., DMSO, SDS).[9][6] | Soluble in culture medium.[7] | Highly soluble in culture medium.[4][8] |
| Sensitivity | Good. | Generally lower sensitivity compared to newer assays.[7] | Good; WST-1 often shows higher sensitivity than XTT.[7] | High sensitivity and a wider linear range compared to MTS and XTT.[8] |
| Incubation Time | Typically 1-4 hours.[2][3] | 1-4 hours for formazan production, plus additional time for solubilization.[3][5] | Varies, typically 1-4 hours. | Shorter incubation times often possible due to high sensitivity. |
| Absorbance Max (λ) | ~490 nm.[2][6] | ~570 nm.[3][6] | ~450 nm (XTT/WST-1). | ~450 nm. |
| Advantages | Simple, fast, one-step protocol.[4] | Cost-effective. | Convenient one-step protocol. | More stable, wider linear range, and higher sensitivity than other reagents.[8] |
| Disadvantages | Susceptible to interference from colored compounds and media components.[6] Potential for underestimation with certain compounds (e.g., some polyphenols).[10] | Multi-step process is more time-consuming and prone to error; solubilizing agent can be toxic to cells.[7] | Lower sensitivity and dynamic range compared to WST-8.[7] | Generally more expensive than other tetrazolium salts. |
Performance in Different Expression Systems
While most commonly used with mammalian cells, MTS and similar reagents can be adapted for other expression systems like bacteria and yeast. However, the unique characteristics of each system require specific considerations.
-
Mammalian Systems (e.g., CHO, HEK-293, Cancer Cell Lines): This is the most common application for MTS assays.[11][12] Key optimization factors include cell seeding density to ensure the reaction remains within the linear range and incubation time, which can vary between cell types.[2][13] The components of the culture medium, such as phenol red, can interfere with absorbance readings, so using phenol red-free medium is recommended.[13]
-
Yeast Systems (e.g., P. pastoris, S. cerevisiae): Yeast possesses the necessary metabolic machinery to reduce tetrazolium salts.[14] Due to their rapid growth and high metabolic rate, it is crucial to optimize cell density and incubation times to avoid saturation of the assay. The robust cell wall of yeast may also influence reagent accessibility, potentially requiring longer incubation periods or protocol adjustments.
-
Bacterial Systems (e.g., E. coli): Bacterial expression systems are known for rapid growth and high-density cultures.[12][15] Like with yeast, careful optimization of the starting cell number is critical to prevent the signal from plateauing too quickly. Rich culture media used for bacterial growth can sometimes contribute to high background absorbance, necessitating the inclusion of appropriate media-only controls.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are standard protocols for the MTS and MTT assays, which can be optimized for specific cell types and conditions.
Protocol 1: MTS Assay for Cell Viability
This protocol provides a general framework for assessing cell viability using an MTS reagent.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of culture medium.[16] Include wells with medium only for background subtraction.
-
Incubation/Treatment: Incubate the plate for the desired period (e.g., 24-72 hours) to allow for cell attachment and growth. If testing compounds, add them to the appropriate wells and incubate for the desired exposure time.[16]
-
MTS Reagent Addition: Add 20 µL of a combined MTS/PES solution directly to each well.[3][9][17]
-
Incubation: Incubate the plate for 1 to 4 hours at 37°C in a humidified, 5% CO2 incubator.[3][9] The optimal time depends on the metabolic rate of the cells and should be determined empirically.
-
Absorbance Measurement: Record the absorbance at 490 nm using a microplate reader.[2][3]
-
Data Analysis:
-
Subtract the average absorbance of the background control wells (medium + MTS reagent only) from all other readings.[16]
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
Protocol 2: MTT Assay for Cell Viability (for Comparison)
This protocol highlights the additional steps required for the traditional MTT assay.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTS assay protocol.
-
MTT Reagent Addition: Add 10 µL of MTT solution (typically 5 mg/mL) to each well to achieve a final concentration of 0.45-0.5 mg/mL.[3][5]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C, allowing viable cells to metabolize the MTT into insoluble formazan crystals.[5][16]
-
Formazan Solubilization: Carefully remove the culture medium without disturbing the purple crystals. Add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well.[3][6]
-
Final Incubation: Leave the plate at room temperature in the dark for at least 2 hours, mixing gently to ensure complete dissolution of the formazan.[5]
-
Absorbance Measurement: Record the absorbance at 570 nm using a microplate reader.[3][5]
-
Data Analysis: Similar to the MTS assay, subtract the background absorbance and calculate cell viability relative to the control.
Visualizing the Process
Diagrams can clarify complex biological and experimental workflows.
Caption: Workflow of the one-step MTS cell viability assay.
Caption: Reduction of MTS by a metabolically active cell.
References
- 1. benchchem.com [benchchem.com]
- 2. iscaconsortium.org [iscaconsortium.org]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. atcc.org [atcc.org]
- 6. MTT assay - Wikipedia [en.wikipedia.org]
- 7. Cell viability and proliferation measurement [takarabio.com]
- 8. What are the differences among MTS, XXT, WST-1, CCK-8 (WST-8) test kits? [elabscience.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Limitations of MTT and MTS-Based Assays for Measurement of Antiproliferative Activity of Green Tea Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. タンパク質発現系に関する概要 | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 13. bitesizebio.com [bitesizebio.com]
- 14. A concise guide to choosing suitable gene expression systems for recombinant protein production - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biosynth.com [biosynth.com]
- 16. benchchem.com [benchchem.com]
- 17. creative-bioarray.com [creative-bioarray.com]
A Researcher's Guide to Confirming Covalent Modification by MTSES Using Mass Spectrometry
For researchers in structural biology and drug development, substituted cysteine accessibility mutagenesis (SCAM) is a powerful technique to probe protein structure and function. Methanethiosulfonate (MTS) reagents, such as sodium (2-sulfonatoethyl) methanesulfonate (MTSES), are pivotal tools in this approach. MTSES selectively reacts with the thiol group of cysteine residues, introducing a negatively charged sulfonatoethyl group.[1] This modification can induce a functional change in the protein, providing insights into the local environment of the modified cysteine.
However, observing a functional change is not definitive proof of covalent modification. It is crucial to biochemically confirm that the MTS reagent has indeed formed a disulfide bond with the target cysteine. Mass spectrometry (MS) stands out as a premier analytical technique for providing direct and unambiguous evidence of this covalent event.[2] This guide compares the use of mass spectrometry with other validation methods, providing detailed protocols and data interpretation strategies for researchers.
Confirming MTSES Modification with Mass Spectrometry: A Direct Approach
Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. When MTSES covalently attaches to a cysteine residue, it increases the protein's or peptide's mass by a predictable amount. Detecting this specific mass shift is the cornerstone of using MS for modification confirmation.[2][3] Both "top-down" (intact protein) and "bottom-up" (peptide level) proteomics strategies can be employed.
-
Top-Down/Intact Mass Analysis: Analyzing the intact protein provides a rapid confirmation of the covalent modification and reveals the stoichiometry of the reaction (i.e., how many MTSES molecules have bound to the protein).[3][4] A successful modification will result in a mass increase of 141.99 Da for each added S-sulfonatoethyl group.
-
Bottom-Up Proteomics: To pinpoint the exact cysteine residue(s) that have been modified, the protein is enzymatically digested (e.g., with trypsin) into smaller peptides. These peptides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). By identifying the peptide fragment that contains the mass addition, the specific site of modification can be confirmed.[2]
The general procedure for confirming MTSES modification by mass spectrometry involves protein incubation, sample processing, and MS analysis.
Comparison of Confirmation Methodologies
While mass spectrometry is a powerful tool, other methods can also provide evidence for covalent modification, often by inference through functional changes or the use of negative controls.
| Method | Principle | Pros | Cons | Type of Evidence |
| Mass Spectrometry | Direct detection of mass change due to MTSES addition. | Unambiguous and direct evidence.[2] Can identify the precise modification site (bottom-up). Provides stoichiometry (top-down). High sensitivity. | Requires specialized equipment and expertise. Can be lower throughput. Sample preparation can be complex. | Direct |
| Site-Directed Mutagenesis | The target cysteine is mutated to a non-reactive residue (e.g., Alanine or Serine). The lack of effect of MTSES on the mutant protein is observed. | Robust method for confirming the role of a specific cysteine.[5] Can be combined with functional assays. Relatively straightforward conceptually. | Does not directly show modification, only its absence in the mutant. Requires generating and expressing a mutant protein. Assumes the mutation doesn't alter protein structure/function. | Indirect |
| Functional Assays (e.g., Patch Clamp) | Measures a change in protein activity (e.g., ion channel current) upon MTSES application.[6] | Directly links modification to a functional outcome. Can be highly sensitive. Allows for real-time measurement. | The functional effect may not be due to covalent modification.[6] Not applicable to all proteins. Does not identify the modification site. | Indirect |
| Thiol-Reactive Probes (e.g., MTSEA-Biotin) | A tagged MTS reagent (e.g., biotinylated) is used. Modification is detected via the tag (e.g., Western blot with streptavidin).[7] | Provides visual confirmation of labeling. Can be adapted for higher throughput screening. | The tag itself is bulky and may alter the functional effect. Less quantitative than MS. Does not confirm modification by MTSES itself. | Indirect |
Experimental Protocols
Protocol 1: Confirmation of MTSES Modification by Intact Protein Mass Spectrometry
This protocol outlines the general steps for confirming that a purified protein has been covalently modified by MTSES.
-
Protein Preparation:
-
Prepare the purified protein of interest in a suitable buffer (e.g., HEPES or PBS, pH 7.0-7.5) free of extraneous thiol-containing reagents (like DTT or BME).
-
The final protein concentration should be in the range of 1-10 µM.
-
-
MTSES Reaction:
-
Prepare a fresh stock solution of MTSES (e.g., 100 mM in water). MTSES hydrolyzes in aqueous solution, so fresh preparation is critical.[1]
-
Add MTSES to the protein solution to a final concentration of 1-10 mM. The optimal concentration and incubation time may need to be determined empirically.
-
Incubate the reaction mixture at room temperature for 5-20 minutes.[1]
-
-
Sample Cleanup:
-
Quench the reaction by adding a thiol-containing reagent like DTT to a final concentration of 20-50 mM, or by buffer exchange into a buffer without MTSES.
-
Desalt the sample to remove excess reagents and non-volatile salts using a method compatible with mass spectrometry, such as C4 ZipTips or a buffer exchange column.
-
-
Mass Spectrometry Analysis:
-
Analyze the desalted protein sample by liquid chromatography coupled to an electrospray ionization mass spectrometer (LC-ESI-MS).
-
Acquire data over an appropriate m/z range to detect the multiply charged ions of the intact protein.
-
-
Data Analysis:
-
Process the raw data to generate a deconvoluted mass spectrum, which converts the m/z spectrum of multiple charge states into a single peak representing the protein's molecular weight.[8]
-
Compare the mass of the MTSES-treated protein with the untreated control. A mass increase of 141.99 Da per modification confirms the covalent addition of the S-sulfonatoethyl group from MTSES.
-
Protocol 2: Using a Cysteine-less Mutant as a Negative Control
-
Protein Expression:
-
Generate two versions of the protein: the wild-type (or single-cysteine mutant of interest) and a control version where the target cysteine has been mutated to a non-reactive amino acid like alanine (e.g., C123A).
-
Express and purify both proteins under identical conditions.
-
-
Parallel Reactions:
-
Set up parallel reactions for both the wild-type and the mutant protein as described in Protocol 1 (Steps 1 & 2).
-
-
Analysis:
-
Analyze the outcome for both proteins using either mass spectrometry or a functional assay.
-
Expected MS Result: The wild-type protein should show the expected mass increase, while the mutant protein should show no mass change.
-
Expected Functional Assay Result: The wild-type protein should exhibit a change in function, while the mutant protein should be unaffected by MTSES.
-
Conclusion
Confirming the covalent modification of proteins by MTSES is a critical validation step in SCAM studies. While functional assays and mutagenesis provide valuable indirect evidence, mass spectrometry offers the most direct and definitive proof.[2] Intact mass analysis provides a rapid check of modification and stoichiometry, whereas bottom-up proteomics precisely maps the modification site. By combining these powerful techniques, researchers can confidently link specific cysteine modifications to functional outcomes, advancing our understanding of protein structure and paving the way for novel therapeutic development.
References
- 1. biotium.com [biotium.com]
- 2. Technologies for Direct Detection of Covalent Protein–Drug Adducts [mdpi.com]
- 3. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive Analysis of Protein Modifications by Top-down Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery | Peak Proteins [peakproteins.com]
- 6. Cysteine-independent inhibition of the CFTR chloride channel by the cysteine-reactive reagent sodium (2-sulphonatoethyl) methanethiosulphonate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cysteine Substitution Mutants Give Structural Insight and Identify ATP Binding and Activation Sites at P2X Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Sodium (2-sulfonatoethyl)methanethiosulfonate (MTSES): A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This document provides essential safety and logistical information for the proper disposal of Sodium (2-sulfonatoethyl)methanethiosulfonate (MTSES), a sulfhydryl-reactive compound commonly used in protein chemistry. Adherence to these procedures will help ensure the safety of laboratory personnel and minimize environmental impact.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be familiar with the hazards associated with MTSES. Always consult the Safety Data Sheet (SDS) for the most comprehensive information.
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard laboratory coat is required to protect from splashes.
Handling:
-
Avoid inhalation of dust or powder. Handle in a well-ventilated area or under a chemical fume hood.
-
Prevent contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water for at least 15 minutes and seek medical advice.[1]
-
Do not eat, drink, or smoke when handling this product.[2][3]
-
MTSES is hygroscopic; store in a desiccated environment at -20°C.[1]
Disposal Protocol: Hydrolysis-Based Deactivation
The primary method for the laboratory-scale disposal of small quantities of MTSES waste is through hydrolysis. MTSES is known to hydrolyze in aqueous solutions. At a pH of 7.5 and ambient temperature, MTSES has a half-life of approximately 20 minutes.[1] The following step-by-step protocol is designed to safely deactivate MTSES prior to final disposal.
Experimental Protocol for Deactivation of Aqueous MTSES Waste:
-
Dilution:
-
Working in a designated waste container (e.g., a labeled glass beaker or flask) within a fume hood, dilute the aqueous waste solution containing MTSES with a sufficient volume of water to ensure the final concentration of MTSES is low (e.g., <10 mM).
-
-
pH Adjustment:
-
Measure the pH of the diluted waste solution using a calibrated pH meter or pH strips.
-
If necessary, adjust the pH to a range of 7.0-8.0 using a dilute solution of sodium bicarbonate or a suitable buffer (e.g., phosphate-buffered saline, PBS). This pH range facilitates the hydrolysis of the methanethiosulfonate group.
-
-
Hydrolysis:
-
Allow the pH-adjusted solution to stand at ambient temperature for a minimum of 4 hours. This duration is equivalent to 12 half-lives, which will theoretically reduce the MTSES concentration by a factor of over 4000, rendering it effectively deactivated. Stirring the solution can promote homogeneity and ensure complete hydrolysis.
-
-
Final pH Check and Disposal:
-
After the hydrolysis period, re-check the pH of the solution. Neutralize if necessary by adjusting the pH to between 6.0 and 8.0 with a dilute acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).
-
The resulting deactivated aqueous solution can typically be disposed of down the drain with copious amounts of running water, in accordance with local regulations. Always consult your institution's environmental health and safety (EHS) office for specific guidance on aqueous waste disposal.
-
Disposal of Solid MTSES Waste:
For the disposal of expired or unwanted solid MTSES, the recommended procedure is to dissolve it in water and follow the hydrolysis protocol outlined above. Avoid disposing of solid MTSES directly as it is a reactive chemical.
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Weight | 242.21 g/mol | Biotium |
| Solubility in PBS (pH 7.2) | ~10 mg/mL | Cayman Chemical[4] |
| Solubility in DMSO | ~20 mg/mL | Cayman Chemical[4] |
| Hydrolysis Half-life (pH 7.5, ambient temp.) | ~20 minutes | Biotium[1] |
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of MTSES waste.
Disclaimer: This guide is intended for informational purposes and should be used as a supplement to, not a replacement for, the official Safety Data Sheet (SDS) and your institution's specific waste disposal protocols. Always consult with your Environmental Health and Safety (EHS) department for guidance on chemical waste disposal.
References
Personal protective equipment for handling Sodium (2-sulfonatoethyl)methanethiosulfonate
Essential Safety and Handling for Sodium (2-sulfonatoethyl)methanethiosulfonate
This document provides immediate safety, operational, and disposal guidance for laboratory personnel handling this compound (MTSES). The following procedures are designed to ensure the safe handling of this chemical for research and development applications.
Immediate Safety and Logistical Information
This compound is a thiol-reactive compound that requires careful handling.[1][2][3] Key hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[4][5] It is considered potentially harmful, and contact with skin, eyes, and clothing should be strictly avoided.[1][4] The compound is hygroscopic and hydrolyzes in water; therefore, it must be stored in a desiccated environment at -20°C.[1][2][6]
Personal Protective Equipment (PPE)
Consistent use of appropriate PPE is mandatory to prevent exposure. All personnel must be trained on the proper use and removal of their PPE.
| PPE Category | Recommended Equipment | Rationale & Citation |
| Eye and Face Protection | Chemical safety goggles or glasses. | Protects against splashes and dust, preventing serious eye irritation.[4][5][7] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | Prevents skin contact and irritation.[4][7][8] Gloves must be inspected before use and disposed of properly after handling.[7][8] |
| Body Protection | Laboratory coat. | Protects skin from accidental contact.[4] Contaminated clothing should be removed immediately and washed before reuse.[4][5] |
| Respiratory Protection | Use only in a well-ventilated area or a certified chemical fume hood. | Minimizes the risk of inhaling dust or aerosols, which may cause respiratory irritation.[4][8] |
Operational Plan: Step-by-Step Handling Protocol
1. Storage and Preparation:
-
Store the solid compound in a tightly-closed container, desiccated at -20°C.[1][2][6]
-
Before opening, allow the vial to warm to room temperature to prevent condensation.[2][6]
-
Work should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.[4]
2. Solution Preparation:
-
Aqueous Solutions: Due to a short half-life of approximately 20 minutes at pH 7.5, aqueous solutions should be prepared immediately before use.[1][6]
-
DMSO Solutions: Solutions prepared in anhydrous DMSO are stable for up to 3 months when stored frozen at -20°C.[1]
-
A typical experimental concentration is 10mM, applied for 1 to 5 minutes.[1][2]
3. First Aid Procedures:
-
If on skin: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][4] Seek medical advice if skin irritation occurs.[4][5]
-
If in eyes: Rinse cautiously with water for several minutes.[4][5] Remove contact lenses if present and easy to do, and continue rinsing.[4][5] Seek medical attention if irritation persists.[4][5]
-
If inhaled: Move the individual to fresh air and seek medical advice.[1][4][5]
-
If swallowed: Do not induce vomiting.[5] Rinse the mouth with water and seek immediate medical advice.[1][8]
Disposal Plan
All waste materials, including the chemical, contaminated consumables (e.g., pipette tips, gloves), and containers, must be disposed of in accordance with local, state, and federal regulations.
-
Collect waste in a suitable, closed container labeled for chemical waste.[8]
-
Dispose of the contents and container at an approved waste disposal plant.[4][5]
-
Do not allow the product to enter drains or waterways.[4]
Quantitative Data Summary
The following table summarizes key quantitative properties of this compound.
| Property | Value | Source(s) |
| Molecular Weight | 242.21 g/mol | [1][9] |
| Purity | >95% | [1][4] |
| Appearance | White Solid | [1][9] |
| Solubility | Soluble in DMSO and water. | [1][3][9] |
| - DMF: 20 mg/ml | [3] | |
| - DMSO: 20 mg/ml | [3] | |
| - PBS (pH 7.2): 10 mg/ml | [3] | |
| Stability | Solid: Stable for one year when stored desiccated at -20°C. | [1] |
| Aqueous Solution: Hydrolyzes with a half-life of ~20 minutes at pH 7.5. | [1][6] | |
| DMSO Solution: Stable for 3 months when stored at -20°C. | [1] |
Experimental Protocol Context
The safety data sheets reviewed indicate that MTSES is a sulfhydryl-reactive compound used to study the structure and function of proteins, particularly by modifying cysteine residues in ion channels and transporters.[1][2][3] These documents reference its application in scientific literature but do not provide detailed, step-by-step experimental methodologies. For specific protocols, researchers should consult peer-reviewed publications in their field of study.
Safe Handling Workflow
The following diagram illustrates the standard workflow for safely handling this compound from receipt to disposal.
Caption: Workflow for the safe handling of MTSES from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
